molecular formula C12H15NO5S B3089665 4-(Methylsulfonyl)-3-morpholinobenzoic Acid CAS No. 1197193-19-3

4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Cat. No.: B3089665
CAS No.: 1197193-19-3
M. Wt: 285.32
InChI Key: KGBOPGFDGBEMSK-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-morpholinobenzoic Acid (CAS 1197193-19-3) is a benzoic acid derivative supplied for research use. This compound features a morpholine ring and a methylsulfonyl group on a benzoic acid scaffold, a structural motif of significant interest in medicinal chemistry . Compounds within this chemical family are being actively investigated as potential inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme implicated in oncogenic signaling pathways and cancer cell proliferation . Research into these inhibitors is exploring their anti-proliferative activity against various cancer cell lines, such as MDA-MB-231 and HCT116 . The molecular formula is C12H15NO5S with a molecular weight of 285.32 g/mol . This product is intended for research applications by qualified laboratory personnel only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet (MSDS) for detailed handling and safety information prior to use.

Properties

IUPAC Name

4-methylsulfonyl-3-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-19(16,17)11-3-2-9(12(14)15)8-10(11)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBOPGFDGBEMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of significant interest in medicinal chemistry, incorporating three key pharmacophoric elements: a benzoic acid moiety, a morpholine ring, and a methylsulfonyl group. This guide provides a comprehensive, in-depth technical overview of a robust and plausible multi-step synthetic pathway to this target molecule, starting from commercially available materials. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and providing a self-validating framework for its synthesis. This document is intended to serve as a practical guide for researchers and professionals engaged in drug discovery and development.

Introduction and Strategic Overview

The convergence of a benzoic acid core, a morpholine heterocycle, and a methylsulfonyl group in this compound suggests its potential utility in the development of novel therapeutic agents. Morpholine is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The methylsulfonyl group is a key feature in numerous approved drugs, acting as a potent hydrogen bond acceptor and influencing the electronic properties of the molecule.

This guide details a logical and efficient four-step synthetic sequence, commencing with the readily available 4-fluoro-3-nitrobenzoic acid. The core strategy involves:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the morpholine moiety.

  • Reduction of the Nitro Group: Conversion to a key amine intermediate.

  • Sandmeyer-type Reaction: Installation of a methylthio group via a diazonium salt.

  • Oxidation: Conversion of the methylthio intermediate to the final methylsulfonyl product.

Each step is detailed with a thorough explanation of the underlying chemical principles, providing a solid foundation for its practical implementation.

Proposed Synthetic Pathway

The proposed synthetic route is depicted in the workflow diagram below. This pathway was designed for its reliability, with each transformation being a high-yielding and well-precedented reaction in organic synthesis.

synthetic_pathway A 4-Fluoro-3-nitrobenzoic acid B 4-Morpholino-3-nitrobenzoic acid A->B Morpholine, K₂CO₃ DMSO, 120 °C C 3-Amino-4-morpholinobenzoic acid B->C H₂, 10% Pd/C Ethanol, rt D 3-Morpholino-4-(methylthio)benzoic acid C->D 1. NaNO₂, HCl (aq), 0-5 °C 2. CH₃SNa E This compound D->E m-CPBA DCM, rt

Caption: Multi-step .

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Morpholino-3-nitrobenzoic Acid

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C4 position of 4-fluoro-3-nitrobenzoic acid is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C3 position.[1][2] Morpholine, a secondary amine, acts as the nucleophile.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base to neutralize the benzoic acid and the H-F formed during the reaction.

  • Add morpholine (1.2 eq.) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to a pH of 2-3 using 2M hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Causality: The choice of a polar aprotic solvent like DMSO facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the morpholine. The elevated temperature is necessary to overcome the activation energy of the reaction.

Step 2: Synthesis of 3-Amino-4-morpholinobenzoic Acid

This step involves the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • To a solution of 4-morpholino-3-nitrobenzoic acid (1.0 eq.) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.

Causality: Palladium on carbon is an excellent catalyst for the reduction of nitro groups in the presence of other functional groups like carboxylic acids and amines. The reaction is typically clean, with nitrogen gas and water as the only byproducts.

Step 3: Synthesis of 3-Morpholino-4-(methylthio)benzoic Acid

The conversion of the aromatic amine to a methylthio group is achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then displaced by a methylthiolate nucleophile.

Protocol:

  • Dissolve 3-amino-4-morpholinobenzoic acid (1.0 eq.) in an aqueous solution of hydrochloric acid (3.0 eq.) at 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of sodium thiomethoxide (CH₃SNa, 1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Acidify the mixture with 2M HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: The diazotization must be performed at low temperatures as diazonium salts are unstable and can decompose at higher temperatures. The subsequent displacement with the "soft" thiolate nucleophile is an efficient process.

Step 4: Synthesis of this compound

The final step is the oxidation of the methylthio group to the corresponding methylsulfonyl group. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and selective oxidizing agent for this transformation.[3]

Protocol:

  • Suspend 3-morpholino-4-(methylthio)benzoic acid (1.0 eq.) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.

  • Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and wash it successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the final product, this compound.

Causality: Two equivalents of the oxidizing agent are required to convert the thioether first to a sulfoxide and then to the sulfone. The use of a chlorinated solvent like DCM is common for m-CPBA oxidations.

Data Summary

The following table summarizes the key transformations and expected outcomes for the .

StepTransformationKey ReagentsSolventExpected Yield
1 Nucleophilic Aromatic SubstitutionMorpholine, K₂CO₃DMSO85-95%
2 Nitro Group ReductionH₂, 10% Pd/CEthanol>90%
3 Diazotization/ThiolationNaNO₂, HCl, CH₃SNaWater60-75%
4 Thioether Oxidationm-CPBADCM80-95%

Conclusion

The can be reliably achieved through the detailed four-step sequence outlined in this guide. Each step utilizes well-established, high-yielding chemical transformations, ensuring a high probability of success for the experienced synthetic chemist. The provided protocols, coupled with the mechanistic rationale, offer a comprehensive and self-validating framework for the preparation of this valuable molecule, paving the way for its exploration in various drug discovery and development programs.

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed, [Link]. Accessed January 8, 2026.

  • Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences, [Link]. Accessed January 8, 2026.

  • Nucleophilic aromatic substitution. Wikipedia, [Link]. Accessed January 8, 2026.

  • 4-Fluoro-3-nitrobenzoic acid. PubChem, [Link]. Accessed January 8, 2026.

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry, [Link]. Accessed January 8, 2026.

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Sulfone synthesis by oxidation. Organic Chemistry Portal, [Link]. Accessed January 8, 2026.

Sources

An In-Depth Technical Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Putative Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-3-morpholinobenzoic acid (CAS Number: 1197193-19-3), a compound of significant interest in medicinal chemistry. Although detailed public data on this specific molecule is limited, its structural motifs—a morpholine ring and a methylsulfonyl-substituted benzoic acid—are prevalent in a multitude of biologically active agents, particularly kinase inhibitors. This document will therefore explore the compound's core characteristics, propose a logical synthetic pathway, and, based on established structure-activity relationships of analogous compounds, delve into its potential as a kinase inhibitor. Furthermore, this guide will present a detailed, field-proven experimental workflow for the evaluation of such a compound in a drug discovery context, from initial screening to cellular activity assessment.

Introduction: The Rationale for this compound in Drug Discovery

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The morpholine moiety is considered a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into small molecules can enhance their drug-like characteristics.[1][2]

Simultaneously, the methylsulfonyl group, an electron-withdrawing moiety, can modulate the physicochemical properties of a molecule and participate in crucial interactions with biological targets. The benzoic acid group provides a handle for further chemical modification or can act as a key interacting group with the target protein. The combination of these three structural features in this compound suggests its potential as a scaffold for the development of targeted therapeutics, most notably kinase inhibitors.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1197193-19-3N/A
Molecular Formula C₁₂H₁₅NO₅SN/A
Molecular Weight 285.32 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Predicted to have moderate aqueous solubilityN/A

Proposed Synthesis Pathway

Synthesis_Pathway A 4-Fluoro-3-nitrobenzoic acid B Methyl 4-fluoro-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-morpholino-4-(methylsulfonyl)benzoate B->C Nucleophilic Aromatic Substitution 1. Morpholine 2. Oxidation (e.g., m-CPBA) D This compound C->D Hydrolysis (LiOH or NaOH) Kinase_Inhibition_Hypothesis cluster_0 Kinase Domain ATP_Binding_Site ATP Binding Site Hinge Region Hydrophobic Pocket Compound This compound Compound->ATP_Binding_Site:hinge Morpholine interaction Compound->ATP_Binding_Site:hydrophobic Phenyl ring interaction ATP ATP ATP->ATP_Binding_Site Competitive Binding Experimental_Workflow A Initial Biochemical Kinase Assay (e.g., Kinase Panel Screen) B IC₅₀ Determination for Hit Kinases A->B Identify 'Hits' C Mechanism of Action Studies (e.g., Enzyme Kinetics) B->C Confirm Potency & Mode of Inhibition D Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) C->D Validate Target in Cells E Cellular Proliferation/Viability Assay (e.g., MTS or CellTiter-Glo) D->E Assess Cellular Phenotype F In Vivo Efficacy Studies (e.g., Xenograft Models) E->F Evaluate In Vivo Activity

Sources

An In-depth Technical Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: Evaluating a Gap in the Scientific Record

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Premise and the Reality

The intent of this guide was to provide a comprehensive technical overview of the mechanism of action of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This document was designed to serve as a critical resource for researchers and professionals in drug development, offering in-depth analysis, validated experimental protocols, and a clear elucidation of the compound's signaling pathways and molecular interactions.

However, a rigorous and exhaustive search of the current scientific and patent literature has revealed a critical finding: there is no publicly available data on the biological activity or mechanism of action of this compound. While the synthesis and chemical properties of related compounds are documented, the specific molecule at the center of this inquiry remains uncharacterized in a biological context.

This guide, therefore, pivots from a descriptive to a prospective analysis. It will outline the chemical landscape of structurally similar compounds, detail the established mechanisms of these related molecules, and propose a robust, multi-faceted research framework to elucidate the currently unknown mechanism of action of this compound. This document will serve not as a summary of existing knowledge, but as a roadmap for future discovery.

Part 1: Deconstruction of the Molecular Architecture and Landscape of Related Bioactive Compounds

The structure of this compound combines three key functional groups: a benzoic acid, a methylsulfonyl group, and a morpholine ring. The biological activities of compounds containing these individual moieties are well-documented, providing a theoretical basis for postulating potential mechanisms.

Table 1: Bioactivity of Core Functional Moieties

Functional GroupKnown Biological Activities of Related CompoundsKey Molecular Targets/Pathways
Methylsulfonyl Phenyl Anti-inflammatory, Analgesic, AnticancerCyclooxygenase (COX) enzymes, Signal Transducer and Activator of Transcription 3 (STAT3), Carbonic Anhydrases, Acetylcholinesterase
Morpholine Antimicrobial, Anticancer, CNS activityVarious bacterial and fungal targets, Kinases, Receptors
Benzoic Acid Antimicrobial, various metabolic effectsEnzyme inhibition, carrier-mediated transport

Analysis of the scientific literature reveals several classes of compounds with structural similarities to this compound, each with distinct and well-characterized mechanisms of action.

  • Methylsulfonyl-Containing COX-2 Inhibitors: A significant number of compounds featuring a methylsulfonyl phenyl group are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[1]. The methylsulfonyl group often plays a crucial role in binding to the active site of the COX-2 enzyme.

  • STAT3 Inhibitors with Methanethiosulfonate Derivatives: Methanethiosulfonate derivatives have been identified as ligands for the SH2 domain of STAT3, a key protein in cancer cell signaling pathways[2].

  • Antimicrobial Morpholine and Benzoic Acid Derivatives: The combination of a morpholine ring and a benzoic acid derivative is present in various compounds with demonstrated antimicrobial properties. For example, derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have shown activity against Gram-positive bacteria[3]. Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been evaluated for their antimicrobial effects[4][5].

  • Enzyme Inhibitors with Sulfonyl and Thiazole/Thiazolidinone Scaffolds: Compounds incorporating a methylsulfonyl group have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase[6][7][8].

While these examples provide a foundation for hypothesis generation, it is crucial to emphasize that the specific combination and orientation of the functional groups in this compound will dictate its unique biological activity, which may or may not align with these known mechanisms.

Part 2: A Proposed Research Framework for Elucidating the Mechanism of Action

Given the absence of existing data, a systematic and multi-pronged approach is required to determine the mechanism of action of this compound. The following experimental workflow is proposed as a comprehensive strategy for its initial characterization.

Phase 1: Initial Target Identification and Phenotypic Screening

The primary objective of this phase is to identify the general biological effects of the compound and to narrow the scope of potential molecular targets.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Initial Screening A Compound Synthesis & Purity Confirmation B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B Test Compound C High-Throughput Kinase Profiling A->C Test Compound D Receptor Binding Assays A->D Test Compound E Antimicrobial Susceptibility Testing A->E Test Compound F Data Analysis & Hypothesis Generation B->F C->F D->F E->F

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

  • Compound Synthesis and Purity Confirmation:

    • Synthesize this compound.

    • Confirm identity and purity (>98%) using NMR, mass spectrometry, and HPLC.

  • Broad-Spectrum Phenotypic Screening:

    • Objective: To identify any cytotoxic or cytostatic effects across a diverse range of human cancer cell lines.

    • Protocol: Utilize a standardized panel such as the National Cancer Institute's NCI-60 cell line screen.

    • Data Analysis: Analyze the pattern of activity to generate initial hypotheses about the mechanism (e.g., targeting a specific pathway prevalent in certain cancer types).

  • High-Throughput Kinase Profiling:

    • Objective: To determine if the compound inhibits the activity of a broad range of kinases.

    • Protocol: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

    • Data Analysis: Identify any specific kinases or kinase families that are significantly inhibited.

  • Receptor Binding Assays:

    • Objective: To assess the compound's ability to bind to a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.

    • Protocol: Utilize a commercial receptor profiling service (e.g., Eurofins SafetyScreen, PerkinElmer Receptor Binding Assays).

  • Antimicrobial Susceptibility Testing:

    • Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

    • Protocol: Perform broth microdilution assays to determine the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria and fungal strains.

Phase 2: Target Validation and Pathway Analysis

Based on the results from Phase 1, this phase will focus on validating the identified primary target(s) and elucidating the downstream signaling pathways.

Experimental Workflow: Phase 2

G cluster_1 Phase 2: Target Validation G Hit(s) from Phase 1 H Dose-Response & IC50/EC50 Determination G->H I Cellular Thermal Shift Assay (CETSA) H->I J Western Blot Analysis of Downstream Pathways H->J K Gene Expression Profiling (RNA-seq) H->K L Mechanism of Action Elucidation I->L J->L K->L

Caption: Phase 2 Experimental Workflow.

Detailed Protocols:

  • Dose-Response and IC50/EC50 Determination:

    • Objective: To quantify the potency of the compound against the identified target or phenotype.

    • Protocol: Perform in vitro assays (e.g., enzyme inhibition, cell viability) with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm direct binding of the compound to the putative target protein in a cellular context.

    • Protocol: Treat intact cells with the compound, heat the cell lysate to various temperatures, and quantify the amount of soluble target protein by Western blot or other methods. A shift in the melting curve indicates target engagement.

  • Western Blot Analysis of Downstream Pathways:

    • Objective: To investigate the effect of the compound on the signaling cascade downstream of the target.

    • Protocol: Treat cells with the compound and analyze the phosphorylation status and expression levels of key proteins in the hypothesized pathway using specific antibodies.

  • Gene Expression Profiling (RNA-seq):

    • Objective: To obtain an unbiased view of the global transcriptional changes induced by the compound.

    • Protocol: Treat cells with the compound, extract RNA, and perform next-generation sequencing.

    • Data Analysis: Use bioinformatics tools to identify differentially expressed genes and enriched pathways, providing insights into the compound's broader cellular effects.

Part 3: Concluding Remarks and Future Directions

The journey to understand the mechanism of action of this compound begins with the acknowledgment of a blank slate. This guide has provided a comprehensive framework to systematically and rigorously fill this knowledge gap. By leveraging the established bioactivities of its constituent functional groups as a starting point for hypothesis-driven research, and by employing the detailed experimental workflows outlined herein, the scientific community can effectively uncover the therapeutic potential, or lack thereof, of this novel chemical entity. The path forward requires a commitment to meticulous experimentation and an unbiased interpretation of data, paving the way for the potential discovery of a new class of therapeutic agents.

References

As this guide addresses a compound with no existing literature on its mechanism of action, the references below pertain to the methodologies and related compounds discussed within the proposed research framework.

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acet
  • Methanethiosulfonate derivatives as ligands of the ST
  • New 4-(Morpholin-4-Yl)
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.
  • In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking.
  • In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. PubMed.

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The morpholinobenzoic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. Its derivatives have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases. This guide focuses on a specific, yet under-explored derivative: 4-(Methylsulfonyl)-3-morpholinobenzoic Acid . While direct, extensive research on this particular isomer is nascent, a comprehensive analysis of its structural congeners provides a robust framework for understanding its potential structure-activity relationships (SAR). This document will synthesize existing knowledge on related compounds to project the SAR landscape for the title compound, with a primary focus on its potential as an antiproliferative agent through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).

The Core Structure: A Triad of Functionality

The this compound molecule is characterized by three key functional moieties attached to a central benzene ring:

  • Benzoic Acid: The carboxylic acid group is a critical pharmacophoric element. It can act as a hydrogen bond donor and acceptor, and importantly, it has the potential to chelate metal ions within enzyme active sites. Its acidic nature also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

  • Morpholine Ring: This saturated heterocycle is a common feature in many bioactive molecules. The nitrogen atom can act as a hydrogen bond acceptor and its presence often improves aqueous solubility and metabolic stability. The morpholine ring also provides a rigid conformational constraint, which can be crucial for specific receptor-ligand interactions.

  • Methylsulfonyl Group: The methylsulfonyl moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly modulate the electronic properties of the aromatic ring and influence the pKa of the carboxylic acid. It can also participate in crucial interactions with biological targets.

The specific arrangement of these groups, with the morpholine at position 3 and the methylsulfonyl group at position 4, dictates the molecule's unique three-dimensional shape and electronic distribution, which are paramount for its biological activity.

Primary Biological Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Extensive research on morpholinobenzoic acid derivatives points towards phosphatidylcholine-specific phospholipase C (PC-PLC) as a primary biological target.[1] PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine into the second messengers phosphocholine and diacylglycerol (DAG).[1] Dysregulation of PC-PLC activity has been implicated in the progression of various cancers.[2][3] Therefore, inhibitors of PC-PLC are being actively investigated as potential anticancer agents.[2][4]

Signaling Pathway

The inhibition of PC-PLC disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PPLC PC-PLC PC->PPLC Hydrolysis PCholine Phosphocholine DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activation Proliferation Cell Proliferation & Survival PKC->Proliferation Apoptosis Apoptosis PKC->Apoptosis Inhibition of Inhibitor 4-(Methylsulfonyl)-3- morpholinobenzoic Acid (Inhibitor) Inhibitor->PPLC Inhibition PPLC->PCholine PPLC->DAG

Caption: PC-PLC signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study for this compound is not yet published, we can extrapolate key relationships from studies on analogous compounds, particularly isomers and derivatives with variations in the three core moieties.

The Benzoic Acid Moiety: The Anchor

The carboxylic acid group is a crucial anchor for binding to the target enzyme. In many metalloenzymes, including bacterial PC-PLC which contains zinc ions in its active site, the carboxylate can chelate these metal ions.

  • Esterification or Amidation: Replacing the carboxylic acid with an ester or amide group generally leads to a decrease in inhibitory activity against PC-PLC. This suggests the negatively charged carboxylate is important for direct interaction with the enzyme. However, these modifications can improve cell permeability, which might enhance activity in cell-based assays.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like a hydroxamic acid has been shown to maintain or even enhance activity in some related scaffolds, suggesting that the key feature is the ability to chelate the zinc ions.

The Morpholine Moiety: The Solubility and Conformation Modulator

The morpholine ring plays a significant role in defining the compound's physicochemical properties and its orientation within the binding pocket.

  • Nitrogen Atom: The nitrogen atom of the morpholine ring is a key hydrogen bond acceptor. Its interaction with amino acid residues in the enzyme's active site is likely critical for binding affinity.

  • Ring Conformation: The chair conformation of the morpholine ring provides a rigid scaffold that can favorably position other parts of the molecule for optimal interaction with the target.

  • Substitution on the Morpholine Ring: Substitution on the morpholine ring is generally not well-tolerated, suggesting that the unsubstituted morpholine is optimal for fitting into the binding pocket.

The Methylsulfonyl Moiety: The Electronic and Binding Contributor

The position and nature of the sulfonyl group significantly impact the electronic properties of the benzene ring and provide additional points of interaction.

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the methylsulfonyl group at the para-position to the carboxylic acid will increase the acidity of the carboxyl group, potentially enhancing its ability to chelate metal ions.

  • Hydrogen Bonding: The sulfonyl oxygens are strong hydrogen bond acceptors and can form crucial interactions with the enzyme.

  • Comparison with other Substituents: In related sulfonylurea derivatives, para-substitution on the benzene ring with electron-withdrawing groups like methylsulfonyl has been shown to enhance biological activity.[5]

Projected SAR Summary for this compound Analogs

Based on the analysis of related compounds, we can project the following SAR for analogs of this compound:

ModificationPredicted Effect on PC-PLC InhibitionRationale
Benzoic Acid Moiety
Esterification/AmidationDecreaseLoss of key metal chelation by the carboxylate.
Replacement with Hydroxamic AcidMaintained or IncreasedPotentially stronger chelation of zinc ions in the active site.
Morpholine Moiety
Replacement with PiperidineDecreaseThe oxygen atom in the morpholine ring may be involved in a key interaction.
N-AlkylationDecreaseSteric hindrance in the binding pocket.
Methylsulfonyl Moiety
Replacement with a weaker electron-withdrawing group (e.g., -Cl)DecreaseReduced acidity of the carboxylic acid and loss of strong hydrogen bond acceptors.
Replacement with a bulky groupDecreasePotential for steric clash within the binding site.
Positional Isomers
2-Morpholino-4-sulfonylLikely ActiveStudies on 2-morpholinobenzoic acids show high activity. The sulfonyl group at position 4 could further enhance this.
3-Morpholino-5-sulfonylPotentially ActiveThe relative positions of the functional groups would need to be evaluated for optimal fit.

Experimental Protocols

To validate the projected SAR and fully characterize the biological activity of this compound and its analogs, the following experimental workflows are essential.

Synthesis of this compound Analogs

A general synthetic route would involve the nucleophilic aromatic substitution of a suitable di-halogenated benzoic acid derivative, followed by oxidation of a thioether to the sulfone.

Synthesis_Workflow Start 3-Fluoro-4-methylthiobenzoic acid Intermediate1 3-Morpholino-4-methylthiobenzoic acid Start->Intermediate1 Nucleophilic Aromatic Substitution Product This compound Intermediate1->Product Oxidation Reagent1 Morpholine, K2CO3, DMSO Reagent1->Start Reagent2 m-CPBA or Oxone®, DCM Reagent2->Intermediate1

Caption: General synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of 3-fluoro-4-methylthiobenzoic acid in a suitable solvent such as dimethyl sulfoxide (DMSO), add morpholine and a base like potassium carbonate (K2CO3). Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by acidification and extraction to yield 3-morpholino-4-methylthiobenzoic acid.

  • Oxidation: Dissolve the 3-morpholino-4-methylthiobenzoic acid in a solvent like dichloromethane (DCM). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the oxidation is complete. The reaction is then quenched and worked up to afford the final product, this compound.

PC-PLC Enzyme Inhibition Assay

The inhibitory activity against PC-PLC can be determined using a colorimetric or fluorometric assay. A common method involves the use of a chromogenic substrate like p-nitrophenylphosphorylcholine (NPPC).[6][7]

PCPLC_Assay_Workflow Start Prepare Assay Plate Step1 Add PC-PLC Enzyme Start->Step1 Step2 Add Inhibitor (Test Compound) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Add Chromogenic Substrate (NPPC) Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Measure Absorbance at 405 nm Step5->Step6 Step7 Calculate % Inhibition and IC50 Step6->Step7

Caption: Workflow for PC-PLC enzyme inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare solutions of PC-PLC enzyme, the test compound at various concentrations, and the substrate p-nitrophenylphosphorylcholine (NPPC) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the PC-PLC enzyme solution, and the test compound solution. Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.

  • Pre-incubation: Pre-incubate the plate at 37 °C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NPPC substrate solution to all wells.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of NPPC by PC-PLC.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Incubate for 24h (Cell Adhesion) Start->Step1 Step2 Treat with Test Compound (Serial Dilutions) Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 4h (Formazan Formation) Step4->Step5 Step6 Solubilize Formazan Crystals (DMSO) Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 Step8 Calculate % Viability and IC50 Step7->Step8

Caption: Workflow for MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Based on the extensive research on related morpholinobenzoic acid derivatives, it is highly probable that this compound and its analogs will exhibit inhibitory activity against PC-PLC and, consequently, antiproliferative effects against cancer cells.

Future research should focus on the following areas:

  • Definitive SAR Studies: A systematic synthesis and biological evaluation of a focused library of analogs of this compound is crucial to definitively establish the SAR for this specific substitution pattern.

  • Target Validation: Further studies are needed to confirm PC-PLC as the primary target and to explore other potential off-target effects.

  • In Vivo Efficacy: Promising compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Optimization of Physicochemical Properties: Lead compounds should be optimized to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

By leveraging the foundational knowledge of the morpholinobenzoic acid scaffold and employing rigorous medicinal chemistry and pharmacological testing, the full therapeutic potential of this compound and its derivatives can be unlocked.

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The Emergence of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Keystone Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapies has spotlighted the dysregulation of protein kinases as a central oncogenic driver. Within the vast landscape of kinase inhibitor discovery, the strategic design of molecular scaffolds that can be elaborated into potent and selective drugs is of paramount importance. This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-3-morpholinobenzoic acid, a highly versatile precursor for a new generation of kinase inhibitors. We will delve into its rational design, synthesis, and transformation into potent N-aryl benzamide inhibitors targeting the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent Protein Kinase (DNA-PK) signaling pathways. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this promising scaffold in their research endeavors.

Introduction: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in oncology.[1] Their aberrant signaling, often a consequence of mutation or overexpression, is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] The success of pioneering kinase inhibitors has validated this therapeutic strategy, yet the emergence of drug resistance and the need for improved selectivity continue to fuel the quest for new chemical entities.

The morpholine moiety has proven to be a privileged scaffold in kinase inhibitor design, lauded for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket and for conferring favorable pharmacokinetic properties such as aqueous solubility.[2] This guide focuses on the strategic incorporation of a morpholine ring into a benzoic acid framework, further functionalized with a methylsulfonyl group to modulate electronic properties and provide additional interaction points. The resultant molecule, this compound, serves as a key precursor for a class of potent N-aryl benzamide kinase inhibitors.

Rationale and Design: The Architectural Logic of the Precursor

The design of this compound is a testament to the principles of modern medicinal chemistry, where each functional group is strategically placed to contribute to the final inhibitor's potency, selectivity, and drug-like properties.

  • The Benzoic Acid Core: This serves as the foundational anchor, providing a rigid scaffold for the attachment of other key functional groups. The carboxylic acid functionality is the reactive handle for the subsequent amide bond formation, a common and robust reaction in medicinal chemistry.[3]

  • The Morpholine Moiety: Positioned ortho to the carboxylic acid, the morpholine ring is strategically placed to interact with the hinge region of the target kinase. This interaction is a hallmark of many successful kinase inhibitors and is crucial for potent inhibition.

  • The Methylsulfonyl Group: Located para to the carboxylic acid, the electron-withdrawing methylsulfonyl group serves multiple purposes. It can influence the pKa of the benzoic acid, modulate the electronic character of the aromatic ring, and potentially engage in additional interactions within the kinase active site.

This carefully orchestrated arrangement of functional groups creates a precursor primed for elaboration into a library of potent and selective kinase inhibitors.

Precursor_Design_Rationale Precursor This compound Benzoic_Acid Benzoic Acid Core Precursor->Benzoic_Acid Scaffold Morpholine Morpholine Moiety Precursor->Morpholine Hinge Binding & PK Methylsulfonyl Methylsulfonyl Group Precursor->Methylsulfonyl Electronic Modulation Active_Inhibitor N-Aryl Benzamide Kinase Inhibitor Precursor->Active_Inhibitor Amide Coupling

Caption: Rational design of the kinase inhibitor precursor.

Synthesis of the Precursor: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful execution and purification. The following protocol outlines a plausible and efficient synthetic route.

Synthesis of 4-(Methylsulfonyl)-3-nitrobenzoic acid

The synthesis commences with the nitration of a commercially available starting material.

  • Reaction: 4-(Methylsulfonyl)benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid.

  • Rationale: The methylsulfonyl group is a meta-director; however, under forcing conditions, the nitro group can be introduced at the ortho position.

Reduction of the Nitro Group

The nitro group is then reduced to an amine, a crucial step for the subsequent introduction of the morpholine moiety.

  • Reaction: The nitro group of 4-(Methylsulfonyl)-3-nitrobenzoic acid is reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.[4]

  • Rationale: This reduction provides the necessary amino group for the subsequent C-N bond formation.

Buchwald-Hartwig Amination: Introduction of the Morpholine Ring

The morpholine ring is introduced via a palladium-catalyzed cross-coupling reaction.

  • Reaction: The resulting 3-amino-4-(methylsulfonyl)benzoic acid is coupled with morpholine using a Buchwald-Hartwig amination reaction.[5] This reaction typically employs a palladium catalyst and a suitable phosphine ligand.

  • Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is well-suited for coupling an aryl amine with a cyclic secondary amine like morpholine.[6][7][8]

Synthesis_Workflow Start 4-(Methylsulfonyl)benzoic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitro_Intermediate 4-(Methylsulfonyl)-3-nitrobenzoic Acid Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl2 or H2/Pd) Nitro_Intermediate->Reduction Amino_Intermediate 3-Amino-4-(methylsulfonyl)benzoic Acid Reduction->Amino_Intermediate Buchwald_Hartwig Buchwald-Hartwig Amination (Morpholine, Pd catalyst, Ligand) Amino_Intermediate->Buchwald_Hartwig Final_Precursor This compound Buchwald_Hartwig->Final_Precursor

Caption: Synthetic workflow for the precursor molecule.

Elaboration into Active Kinase Inhibitors: The Amide Coupling Step

The carboxylic acid functionality of the precursor is the gateway to a diverse library of potent kinase inhibitors. The most common and effective transformation is the formation of an amide bond with a variety of aniline derivatives.

Amide Coupling Reaction
  • Reaction: this compound is coupled with a selected aniline using a standard amide coupling reagent such as HATU or EDC/DMAP.[2][9]

  • Rationale: This reaction is highly efficient and tolerant of a wide range of functional groups on the aniline coupling partner, allowing for the rapid generation of a library of N-aryl benzamide analogs for structure-activity relationship (SAR) studies.[10]

Target Identification and Mechanism of Action: The PI3K/mTOR/DNA-PK Axis

Derivatives of the this compound scaffold have shown significant promise as inhibitors of the PI3K/mTOR/DNA-PK signaling pathway. These kinases are critical regulators of cell growth, proliferation, and DNA damage repair, and their dysregulation is a common feature of many cancers.

  • PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that play a central role in cell growth, survival, and metabolism.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that acts as a master regulator of cell growth and proliferation.[11]

  • DNA-PK (DNA-dependent Protein Kinase): A key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[12]

The N-aryl benzamide inhibitors derived from the precursor are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. The morpholine moiety is crucial for this interaction, forming hydrogen bonds with the hinge region of the kinase. The N-aryl portion of the molecule extends into a more variable region of the active site, and modifications to this part of the molecule can be used to fine-tune selectivity and potency.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation DNA_Damage DNA Damage DNA_PK DNA-PK DNA_Damage->DNA_PK Repair DNA Repair DNA_PK->Repair Inhibitor N-Aryl Benzamide Inhibitor Inhibitor->PI3K Inhibitor->mTOR Inhibitor->DNA_PK

Caption: Targeted PI3K/mTOR/DNA-PK signaling pathway.

Experimental Protocols: A Practical Guide to Evaluation

The successful development of kinase inhibitors requires a robust suite of biochemical and cellular assays to determine potency, selectivity, and cellular activity.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Assay TypePrincipleKey ReagentsReadout
ADP-Glo™ Kinase Assay Measures ADP production, which is proportional to kinase activity.[13][14][15][16][17]Kinase, Substrate, ATP, ADP-Glo™ ReagentsLuminescence
LanthaScreen™ Eu Kinase Binding Assay A TR-FRET assay that measures the displacement of a fluorescent tracer from the kinase active site.[18]Kinase, Fluorescent Tracer, Europium-labeled AntibodyTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Direct Fluorometric Activity Assay Utilizes a ratiometric fluorescence sensor to directly monitor the concentration of the lipid product of PI3K.[19]PI3K, Lipid Substrate, Fluorescent SensorFluorescence
Cellular Assays

Cellular assays are essential for confirming that a compound can effectively inhibit the target kinase in a more physiologically relevant context.

Assay TypePrincipleKey ReagentsReadout
Western Blotting for Phospho-Proteins Measures the phosphorylation status of downstream substrates of the target kinase (e.g., p-AKT, p-S6K).[1]Cells, Inhibitor, Primary and Secondary AntibodiesChemiluminescence or Fluorescence
Cell Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®) Measures the effect of the inhibitor on cell growth and survival.[20]Cancer Cell Lines, Inhibitor, MTS or CellTiter-Glo® ReagentAbsorbance or Luminescence
LanthaScreen™ Cellular Assays A TR-FRET-based assay to measure the phosphorylation of a GFP-tagged substrate in cells.[21][22][23]Cells expressing GFP-substrate, Terbium-labeled AntibodyTR-FRET
In Vivo Efficacy Studies

The ultimate test of a kinase inhibitor's potential is its ability to inhibit tumor growth in an animal model.

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.[24][25][26][27][28]

Conclusion and Future Directions

This compound represents a strategically designed and highly versatile precursor for the development of novel kinase inhibitors targeting the PI3K/mTOR/DNA-PK pathway. Its modular synthesis allows for the rapid generation of diverse libraries of N-aryl benzamide derivatives, facilitating the exploration of structure-activity relationships and the optimization of potency and selectivity. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and advance new chemical entities based on this promising scaffold. Future work will likely focus on exploring a wider range of aniline coupling partners, further optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising compounds in a variety of cancer models.

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A Spectroscopic Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, a compound of interest in contemporary drug discovery and chemical research. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive characterization of its molecular structure. This guide is intended for researchers, scientists, and drug development professionals, providing not only the data but also the rationale behind the spectral interpretations.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzoic acid core, featuring a strong electron-withdrawing methylsulfonyl group and an electron-donating morpholino group. This electronic interplay significantly influences the chemical environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom. The predicted spectra discussed below are based on established chemical shift principles and data from structurally analogous compounds.

Experimental Protocol: NMR

A standard NMR experiment would involve dissolving the sample in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. Spectra would be acquired on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the morpholine ring protons, the methylsulfonyl protons, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H-
Aromatic H-27.8 - 8.0Doublet1HJ = ~2 Hz
Aromatic H-57.9 - 8.1Doublet of Doublets1HJ = ~8.5, ~2 Hz
Aromatic H-67.2 - 7.4Doublet1HJ = ~8.5 Hz
Morpholine (-OCH₂CH ₂N-)3.7 - 3.9Triplet4HJ = ~4.5 Hz
Morpholine (-OCH ₂CH₂N-)3.1 - 3.3Triplet4HJ = ~4.5 Hz
Methylsulfonyl (-SO₂CH ₃)3.2 - 3.4Singlet3H-

Causality Behind Assignments:

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, typical for carboxylic acids.

  • Aromatic Protons: The protons on the benzene ring exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The electron-withdrawing nature of the methylsulfonyl and carboxyl groups, along with the electron-donating morpholino group, dictates their chemical shifts. H-2 is ortho to the carboxyl group and meta to the sulfonyl group, leading to a downfield shift and a small meta coupling. H-5 is ortho to the sulfonyl group and meta to the carboxyl group, resulting in a significant downfield shift and splitting from both H-6 (ortho coupling) and H-2 (meta coupling). H-6 is ortho to the electron-donating morpholino group, thus appearing more upfield and split by H-5.

  • Morpholine Protons: The two sets of methylene protons in the morpholine ring are diastereotopic. The protons on the carbons adjacent to the oxygen atom are expected to be more deshielded than those adjacent to the nitrogen atom. They will appear as triplets due to coupling with their neighboring methylene protons.

  • Methylsulfonyl Protons: The three protons of the methyl group attached to the sulfonyl group are in a strong electron-withdrawing environment, causing them to resonate at a relatively downfield position as a sharp singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 168
Aromatic C-1132 - 135
Aromatic C-2128 - 131
Aromatic C-3145 - 148
Aromatic C-4138 - 141
Aromatic C-5125 - 128
Aromatic C-6118 - 121
Morpholine (-OC H₂CH₂N-)66 - 68
Morpholine (-OCH₂C H₂N-)50 - 53
Methylsulfonyl (-SO₂C H₃)43 - 46

Causality Behind Assignments:

  • The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.

  • The aromatic carbons show a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbon bearing the morpholino group (C-3) is expected to be significantly downfield due to the nitrogen attachment, while the carbon ortho to it (C-6) will be shielded. The carbons attached to the electron-withdrawing sulfonyl (C-4) and carboxyl (C-1) groups will also be downfield.

  • The carbons of the morpholine ring and the methylsulfonyl group will appear in the aliphatic region of the spectrum, with the carbon adjacent to the oxygen in the morpholine ring being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, sulfonyl, and morpholine groups, as well as the substituted benzene ring.

Experimental Protocol: IR

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) setup with a solid sample or by preparing a KBr pellet of the compound.

Predicted IR Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1450 - 1600Medium, Multiple Bands
S=O Stretch (Sulfonyl)1300 - 1350 (asymmetric)Strong
S=O Stretch (Sulfonyl)1140 - 1160 (symmetric)Strong
C-N Stretch (Amine)1250 - 1350Medium
C-O Stretch (Ether in Morpholine)1050 - 1150Strong

Causality Behind Assignments:

  • The most prominent feature will be the very broad O-H stretch of the carboxylic acid, often spanning a large portion of the spectrum due to hydrogen bonding.

  • The sharp, strong absorption of the carbonyl (C=O) group in the carboxylic acid is another key diagnostic peak.

  • The two strong stretching vibrations for the sulfonyl (S=O) group are highly characteristic and confirm the presence of the methylsulfonyl moiety.

  • The various C-H, C=C, C-N, and C-O stretching and bending vibrations will provide further confirmation of the aromatic ring, the morpholine substituent, and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS

A high-resolution mass spectrometer with an electrospray ionization (ESI) source would be the preferred method for this compound, given its polarity. Both positive and negative ion modes should be explored.

Predicted MS Data
  • Molecular Formula: C₁₂H₁₅NO₅S

  • Molecular Weight: 285.32 g/mol

  • Predicted [M+H]⁺ (Positive Ion Mode): m/z 286.0747

  • Predicted [M-H]⁻ (Negative Ion Mode): m/z 284.0602

Predicted Fragmentation Pattern:

In tandem MS (MS/MS) experiments, the molecular ion would be expected to fragment in a predictable manner. Key fragmentations could include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

  • Loss of the morpholino group (86 Da).

  • Loss of the methylsulfonyl group (79 Da).

  • Cleavage of the morpholine ring.

The exact fragmentation pattern would provide a detailed fingerprint of the molecule's structure.

Integrated Spectroscopic Analysis and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR data provides the carbon-hydrogen framework, the IR data confirms the presence of key functional groups, and the mass spectrometry data establishes the molecular weight and elemental composition.

The following diagram illustrates the logical workflow for confirming the structure of this compound using these spectroscopic techniques.

G cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Structural Confirmation NMR NMR Framework C-H Framework & Connectivity NMR->Framework IR IR FuncGroups Functional Groups IR->FuncGroups MS MS MolWeight Molecular Weight & Formula MS->MolWeight Structure 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Framework->Structure FuncGroups->Structure MolWeight->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

By combining the detailed information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, the structure of this compound can be confirmed with a high degree of confidence.

References

While specific experimental data for the title compound was not found in the public domain, the principles of spectroscopic interpretation are well-established. The following references provide a solid foundation for the predictions and interpretations made in this guide:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • CFM-ID: Spectra Prediction. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). p-(Methylsulphonyl)benzoic acid. Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profile of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and foundational chemical principles to predict its behavior. It further serves as a practical handbook, offering detailed, field-proven methodologies for the experimental determination of its solubility, ensuring researchers are equipped to validate these predictions and generate robust data for drug development programs.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a paramount parameter. Insufficient solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability for orally administered drugs. Consequently, a thorough understanding and characterization of a compound's solubility profile is a non-negotiable aspect of pre-formulation and formulation development. This guide focuses on this compound, a molecule possessing functional groups that present both opportunities and challenges for achieving optimal solubility.

Physicochemical Properties of this compound

A foundational understanding of a molecule's inherent properties is crucial for predicting its solubility. The structure of this compound, featuring a carboxylic acid, a morpholine ring, and a methylsulfonyl group, suggests a complex interplay of factors governing its solubility.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Implications for Solubility
Molecular Formula C₁₂H₁₅NO₅SThe presence of multiple oxygen and nitrogen atoms suggests potential for hydrogen bonding with water, which can enhance solubility.
Molecular Weight 285.32 g/mol A relatively low molecular weight is generally favorable for solubility.
pKa (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid is the primary acidic center. At pH values above its pKa, it will be deprotonated to a carboxylate, significantly increasing aqueous solubility.
pKa (Morpholinium ion) ~8.49[1]The nitrogen atom in the morpholine ring is basic and will be protonated at pH values below its pKa. This protonation introduces a positive charge, which is expected to enhance solubility in acidic conditions.
LogP (Octanol-Water Partition Coefficient) ModerateThe combination of a lipophilic benzene ring and hydrophilic functional groups suggests a moderate LogP. This balance is often sought in drug candidates to ensure sufficient permeability without sacrificing solubility.
Hydrogen Bond Donors 1 (from carboxylic acid)The ability to donate a hydrogen bond is a key factor in aqueous solubility.
Hydrogen Bond Acceptors 6 (from oxygens and nitrogen)A high number of hydrogen bond acceptors provides multiple sites for interaction with water molecules, favoring solubilization.
Functional Groups Carboxylic Acid, Morpholine, MethylsulfonylThe ionizable nature of the carboxylic acid and morpholine groups indicates that the solubility of this compound will be highly dependent on the pH of the aqueous medium. The polar sulfonyl group is also expected to contribute positively to its aqueous solubility.

The Impact of pH on Solubility: An Amphoteric Profile

The presence of both an acidic carboxylic acid group and a basic morpholino group confers an amphoteric nature to this compound. This means its solubility will be significantly influenced by the pH of the surrounding medium.

  • In Acidic Solutions (pH < pKa of carboxylic acid): The carboxylic acid will be largely protonated and neutral, while the morpholine nitrogen will be protonated, carrying a positive charge. This positive charge should enhance solubility.

  • In Near-Neutral Solutions (pH between pKa of carboxylic acid and pKa of morpholinium ion): The carboxylic acid will be deprotonated (negative charge), and the morpholine will be protonated (positive charge), forming a zwitterion. Zwitterions can have variable solubility, sometimes exhibiting a minimum solubility at their isoelectric point.

  • In Basic Solutions (pH > pKa of morpholinium ion): The carboxylic acid will be deprotonated (negative charge), and the morpholine will be in its neutral form. The presence of the negatively charged carboxylate group is expected to lead to high aqueous solubility.

This pH-dependent solubility is a critical consideration for oral drug development, as the pH of the gastrointestinal tract varies from highly acidic in the stomach to near-neutral in the small intestine.

Experimental Determination of Solubility: Protocols and Best Practices

To move from prediction to empirical data, rigorous experimental evaluation is essential. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is considered the "gold standard" for solubility measurement.[2][3] The shake-flask method is the most common and reliable technique for its determination.[4]

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess solid compound prep_vials Add compound and buffer to vials prep_compound->prep_vials prep_buffer Prepare buffers at desired pH values (e.g., 1.2, 4.5, 6.8, 7.4) prep_buffer->prep_vials shake Shake vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) prep_vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm filter centrifuge->filter dilute Dilute filtered supernatant filter->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or µM) analyze->calculate

Caption: Thermodynamic solubility workflow.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at relevant pH values, such as those recommended by the FDA for Biopharmaceutics Classification System (BCS) studies (pH 1.2, 4.5, and 6.8).[5] Additional buffers, such as phosphate-buffered saline (PBS) at pH 7.4, should also be included.

  • Addition of Compound: Add an excess amount of solid this compound to vials containing the prepared buffers. The excess solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm filter.

  • Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in each buffer.

Kinetic Solubility (Turbidimetric Method)

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[6][7] It is a measure of how readily a compound precipitates from a supersaturated solution and is particularly useful in early drug discovery.

Diagram 2: Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Measurement cluster_analysis Analysis prep_stock Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM) add_dmso Add the DMSO stock solution to the buffer in the microplate prep_stock->add_dmso prep_plate Dispense buffer into a microplate prep_plate->add_dmso incubate Incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) add_dmso->incubate measure Measure turbidity (absorbance at ~620 nm) using a plate reader incubate->measure determine_precip Determine the concentration at which precipitation occurs measure->determine_precip report Report the kinetic solubility determine_precip->report

Sources

discovery and history of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: From Rational Design to Synthetic Strategies and Biological Postulates

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in contemporary medicinal chemistry. While direct extensive research on this specific compound is not widely published, its structure represents a confluence of three key pharmacophoric elements: the benzoic acid core, a methylsulfonyl group, and a morpholine moiety. This guide will deconstruct the molecule's design rationale based on established principles of drug discovery, propose detailed synthetic pathways, and postulate potential biological activities and evaluation workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and structurally related compounds.

Introduction: A Molecule Designed with Purpose

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in drug discovery. The design of this compound is a prime example of a rational approach to medicinal chemistry, where distinct structural motifs are combined to achieve a desired set of properties. The molecule is composed of three key functional groups, each contributing to its potential as a drug candidate:

  • Benzoic Acid Core: A common scaffold in numerous biologically active compounds, the carboxylic acid group is a crucial hydrogen bond donor and acceptor, often anchoring the molecule to the active site of a biological target.[1][2][3]

  • Morpholine Moiety: Recognized as a "privileged scaffold," the morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate basicity.[4][5][6][7] Its presence can significantly improve the overall pharmacokinetic profile of a molecule.[4][6]

  • Methylsulfonyl Group: This functional group is a strong hydrogen bond acceptor and is metabolically stable.[8][9][10] Its inclusion can enhance binding affinity to target proteins and improve physicochemical properties such as solubility.[9][10]

This guide will explore the synergy of these components, offering a roadmap for the synthesis and potential biological evaluation of this intriguing molecule.

Medicinal Chemistry Rationale and Design Strategy

The hypothetical design of this compound is predicated on the strategic combination of its constituent parts to create a molecule with favorable drug-like properties.

The Three Pillars of the Molecular Architecture
  • The Benzoic Acid Anchor: The carboxylic acid group provides a critical interaction point with biological targets, often forming strong ionic and hydrogen bonds with amino acid residues in an active site.[1] However, the inherent acidity and potential for rapid metabolism of carboxylic acids can present challenges in drug development, such as poor membrane permeability.[11][12][13] The design of this molecule anticipates these challenges by incorporating other key functional groups.

  • The Morpholine "Solubility Enhancer": The morpholine ring is a popular choice in medicinal chemistry for its ability to improve a compound's physicochemical properties.[4][7] Its nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility, which is often a prerequisite for good bioavailability.[6] Furthermore, the morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.[6]

  • The Methylsulfonyl "Modulator": The electron-withdrawing nature of the methylsulfonyl group can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid.[9] As a polar and stable group, it can also contribute to improved solubility and metabolic stability.[8][10] The sulfonyl oxygens are excellent hydrogen bond acceptors, providing additional points of interaction with a biological target.[10][14]

A Synergistic Design

The combination of these three moieties in a single structure is a deliberate strategy to create a well-rounded drug candidate. The morpholine and methylsulfonyl groups work in concert to potentially offset the negative attributes of the carboxylic acid, while the benzoic acid core provides the essential binding interactions.

cluster_0 Molecular Design Rationale Core_Scaffold Benzoic Acid (Target Binding) Target_Molecule This compound (Optimized Drug Candidate) Core_Scaffold->Target_Molecule Provides core pharmacophore Functional_Group_1 Morpholine (Solubility, Stability) Functional_Group_1->Target_Molecule Enhances pharmacokinetics Functional_Group_2 Methylsulfonyl (Solubility, H-Bonding) Functional_Group_2->Target_Molecule Modulates properties & interactions

A diagram illustrating the rational design of the target molecule.

Proposed Synthetic Routes

The synthesis of this compound can be approached through several established chemical transformations. Below are two plausible synthetic pathways starting from commercially available materials.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

This route relies on a nucleophilic aromatic substitution (SNAr) reaction as the key step to introduce the morpholine moiety.

Start 4-Chloro-3-nitrobenzoic acid Step1 Oxidation to Sulfone Start->Step1 Na2SO3, then H2O2 Intermediate1 4-(Methylsulfonyl)-3-nitrobenzoic acid Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Step3 Reduction of Nitro Group Intermediate1->Step3 Alternative Path Intermediate2 This compound (Target) Step2->Intermediate2 Reagent1 Morpholine, Base Reagent1->Step2 Intermediate3 3-Amino-4-(methylsulfonyl)benzoic acid Step3->Intermediate3 Step4 Alternative: Reductive Amination or Buchwald-Hartwig Intermediate3->Step4 Step4->Intermediate2 Reagent2 Bis(2-chloroethyl) ether Reagent2->Step4 Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase ATP Binding Pocket Receptor->Kinase Phosphorylation Phosphorylation Kinase:atp->Phosphorylation ATP Substrate Downstream Substrate Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response Inhibitor 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Inhibitor->Kinase:atp Inhibition

Sources

4-(Methylsulfonyl)-3-morpholinobenzoic Acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound is a complex organic molecule likely utilized in targeted research and as a building block in drug discovery and development pipelines. As with many novel chemical entities, a comprehensive, officially sanctioned Safety Data Sheet (SDS) may not be readily available. This guide is designed to bridge that gap for researchers, scientists, and drug development professionals. By synthesizing safety data from structurally analogous compounds, this document provides a robust framework for risk assessment and safe handling. The core philosophy of this guide is to explain the causality behind each safety recommendation, fostering a proactive and informed safety culture in the laboratory.

Section 1: Inferred Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for this compound, a hazard assessment must be conducted by examining its core functional components and data from closely related molecules. The molecule's structure combines a methylsulfonyl benzoic acid backbone with a morpholino substituent. Analysis of safety data for compounds like 3-(Morpholine-4-sulfonyl)benzoic acid and various isomers of methylsulfonylbenzoic acid allows for a reliable inference of its primary hazards[1][2]. The toxicological properties of this specific chemical have not been fully investigated[3].

The most probable hazards are associated with irritant properties and potential acute toxicity upon ingestion. The consensus from aggregated GHS data on these analogs points to a clear set of warnings that must be heeded[2].

Inferred GHS Classification

The following hazard classifications are inferred from structurally similar compounds and represent a conservative, safety-first approach.

Hazard ClassGHS CategoryHazard StatementSource Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][5]
Risk Assessment Workflow

A systematic risk assessment is mandatory before any handling of this compound. The primary risks stem from the potential for inhalation of the powdered solid and direct contact with skin and eyes. The following workflow should be implemented to mitigate these risks.

G cluster_controls Control Measures A Start: New Protocol with 4-(Methylsulfonyl)-3- morpholinobenzoic Acid B Review Inferred Hazards: - Skin/Eye Irritant - Respiratory Irritant - Acute Oral Toxicity A->B C Assess Exposure Potential: - Quantity Used? - Dust Generation Likely? - Duration of Task? B->C D Select Engineering Controls C->D High Dust/Aerosol Risk E Select Personal Protective Equipment (PPE) C->E D->E F Develop Spill & Emergency Procedures E->F G Final Protocol Review & Approval F->G H Proceed with Experiment G->H

Caption: Risk assessment workflow for handling the target compound.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The selection of controls is directly dictated by the inferred hazards. The primary goal is to create a barrier between the researcher and the chemical, preventing exposure through inhalation, dermal contact, and ocular contact.

Engineering Controls

The causality for requiring robust engineering controls is the compound's nature as a solid powder and its inferred status as a respiratory tract irritant[3][5].

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most critical control to prevent the inhalation of airborne dust particles.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[6].

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be worn at all times when handling the compound.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[1][6]. This is necessary to protect against accidental splashes or airborne particles causing serious eye irritation.

  • Skin Protection:

    • Gloves: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use.

    • Protective Clothing: A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat[6].

  • Respiratory Protection: For standard handling within a fume hood, no additional respiratory protection is typically needed. However, if a fume hood is not available or during a large-scale cleanup where dust generation is unavoidable, a NIOSH/MSHA-approved N95 dust mask or a positive-pressure supplied-air respirator should be used[6].

Experimental Protocol: PPE Donning and Doffing

This protocol ensures that contaminants are not spread during the removal of PPE.

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat and fasten it completely.

    • Put on the respirator or face mask, if required.

    • Put on eye protection.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Inspect and remove gloves using a peel-off technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface.

    • Perform hand hygiene.

    • Remove the lab coat by rolling it outwards and away from the body.

    • Perform hand hygiene.

    • Remove eye protection by handling the ear loops or strap.

    • Remove the respirator, if worn.

    • Perform thorough hand hygiene with soap and water.

Section 3: Handling and Storage Protocols

Adherence to good industrial hygiene and safety practices is paramount[6][7].

General Handling
  • Avoid all contact with skin, eyes, and clothing[5].

  • Minimize dust generation and accumulation during handling[3].

  • Wash hands and face thoroughly after handling the compound[1].

  • Ensure containers are kept tightly closed when not in use.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight[6]. Room temperature storage is generally acceptable[6].

  • Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is unavailable, this is a standard precaution for complex organic molecules[6].

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

These measures are based on the compound's inferred irritant and toxic properties. Always consult a physician if symptoms persist after any exposure[6].

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration[6].

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse[5].

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. If present and easy to do, remove contact lenses. Seek immediate medical attention[1].

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6][7].

Spill Response Protocol

This protocol is designed to clean a minor laboratory spill of the solid compound.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE as described in Section 2.2, including respiratory protection if the spill is outside a fume hood.

  • Contain: Gently cover the powder spill with a plastic sheet or tarp to minimize the spread of dust[6].

  • Clean Up:

    • Carefully scoop or sweep up the material. Use tools that will not generate excess dust.

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Thoroughly clean the spill surface with soap and water[6].

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.

Emergency Response Decision Tree

G A Exposure Event Occurs B What type of exposure? A->B C Inhalation B->C D Skin/Eye Contact B->D E Ingestion B->E F Remove to Fresh Air. Provide Oxygen if needed. C->F G Flush with copious amounts of water for 15 mins. D->G H Rinse Mouth. DO NOT induce vomiting. E->H I Are symptoms present or persisting? F->I G->I J Seek Immediate Medical Attention H->J I->J Yes K Monitor and report incident. Continue work only after review and approval. I->K No

Caption: Decision-making process for an exposure event.

Section 5: Disposal Considerations

Chemical waste must be managed to ensure safety and environmental protection.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, regional, and national hazardous waste regulations[5][8].

  • Procedure: It is recommended to dissolve or mix the material with a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber[5]. Do not dispose of it down the drain or in general waste.

  • Containers: Used containers should be completely emptied and managed as hazardous waste.

References

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  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Methanesulfonic acid, 70% aqueous solution. [Online]. Available: [Link]

  • Cole-Parmer. Material Safety Data Sheet for 3-(4-Dimethylamino-1-Naphthylazo)-4-Methoxybenzenesulfonic Acid. [Online]. Available: [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Online]. Available: [Link]

  • PubChem. 3-(Morpholine-4-sulfonyl)benzoic acid. National Center for Biotechnology Information. [Online]. Available: [Link]

  • MySkinRecipes. This compound. [Online]. Available: [Link]

  • Google Patents. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. [Online].
  • MDPI. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Online]. Available: [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. [Online]. Available: [Link]

  • Google Patents. CN1038584C - Preparation of methylsulfonylbenzoic acids. [Online].

Sources

The Pivotal Role of the Morpholine Group in the Bioactivity of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the multifaceted role of the morpholine moiety in the predicted biological activity of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, particularly isomers and analogs, to build a robust hypothesis regarding its function. We will explore the morpholine group's influence on the compound's physicochemical properties, its likely contribution to target engagement and selectivity, and its impact on pharmacokinetic parameters. This document serves as a valuable resource for researchers interested in the rational design of novel therapeutics based on the morpholinobenzoic acid scaffold.

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates stems from its unique combination of advantageous properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and act as a versatile synthetic handle.[1][2] Furthermore, its ability to form crucial hydrogen bonds and participate in various non-covalent interactions allows it to serve as a key pharmacophoric element, contributing directly to the potency and selectivity of a molecule for its biological target.[1][2]

This guide focuses on the specific contributions of the morpholine group in the context of a this compound backbone. By examining the interplay between the morpholine, the electron-withdrawing methylsulfonyl group, and the carboxylic acid, we can infer the likely role of this heterocyclic system in the compound's overall activity profile.

Physicochemical Impact of the Morpholine and Methylsulfonyl Groups

The substitution pattern on the benzoic acid ring profoundly influences the molecule's electronic and conformational properties. The morpholine group, with its nitrogen atom, can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. The methylsulfonyl group, in contrast, is a strong electron-withdrawing group, which will impact the pKa of both the carboxylic acid and the morpholine nitrogen.

PropertyContribution of the Morpholine GroupModulation by the 4-(Methylsulfonyl) Group
Solubility The ether oxygen and the nitrogen atom can form hydrogen bonds with water, generally increasing aqueous solubility.The polar sulfonyl group may further enhance solubility.
Lipophilicity (LogP) Morpholine is a relatively polar group, which can help to balance the lipophilicity of a molecule, bringing it into a more drug-like range.The methylsulfonyl group is also polar and will contribute to a lower LogP value.
pKa The nitrogen atom of the morpholine ring is basic, with a typical pKa in the range of 7.4-8.5. This allows for protonation at physiological pH, which can be crucial for target interaction.The strong electron-withdrawing nature of the para-sulfonyl group will lower the pKa of the morpholine nitrogen, making it less basic. It will also increase the acidity of the carboxylic acid.
Conformation The morpholine ring typically adopts a stable chair conformation, which can influence the overall three-dimensional shape of the molecule and its presentation to a biological target.The bulky sulfonyl group may create steric hindrance that influences the preferred orientation of the morpholine ring.

Hypothesized Biological Target and Mechanism of Action: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Based on extensive research on structurally related 2-morpholinobenzoic acid derivatives, a primary hypothesized biological target for this compound is phosphatidylcholine-specific phospholipase C (PC-PLC) .[3][4] PC-PLC is an enzyme implicated in various cancers due to its role in dysregulated choline phospholipid metabolism.[3][4]

The proposed mechanism of action involves the morpholine moiety playing a crucial role in orienting the molecule within the active site of PC-PLC. The carboxylic acid is believed to chelate with essential zinc ions in the enzyme's catalytic domain.

Below is a diagram illustrating the hypothesized binding mode of this compound within the PC-PLC active site, inferred from the binding of known 2-morpholinobenzoic acid inhibitors.

G target PC-PLC Active Site molecule This compound morpholine Morpholine Group molecule->morpholine Positions in pocket sulfonyl Methylsulfonyl Group molecule->sulfonyl Interacts with polar residues cooh Carboxylic Acid molecule->cooh Chelates Zinc hydrophobic_pocket Hydrophobic Pocket morpholine->hydrophobic_pocket Hydrophobic Interactions polar_residues Polar Residues sulfonyl->polar_residues H-bonding zinc Zn²⁺ Ions cooh->zinc

Caption: Hypothesized binding of this compound in the PC-PLC active site.

Inferred Structure-Activity Relationship (SAR)

While direct SAR data for this compound is unavailable, we can infer the role of the morpholine group by analyzing related compounds.

  • Essentiality of the Morpholine Nitrogen: Studies on 2-morpholinobenzoic acid analogs have shown that replacing the morpholine with a tetrahydropyran ring, which lacks the nitrogen atom, leads to a significant loss of inhibitory activity against PC-PLC. This strongly suggests that the morpholinyl nitrogen is crucial for activity, likely through its involvement in key binding interactions or by influencing the overall electronic properties of the pharmacophore.

  • Impact of Ring Position: The relative positioning of the morpholine and other substituents on the benzoic acid ring is critical. In studies of 2-morpholino-N-benzylamine derivatives, a 2,5-substitution pattern was found to be more potent than a 2,4-arrangement.[3] This indicates that the precise location of the morpholine group in relation to the carboxylic acid and other substituents dictates the optimal orientation for target engagement. For the title compound, the 3-morpholino, 4-sulfonyl arrangement will present a unique vector for interaction within a binding pocket.

  • Modulation by the Sulfonyl Group: The electron-withdrawing methylsulfonyl group at the 4-position is expected to significantly influence the properties of the morpholine at the 3-position. This "push-pull" electronic effect can enhance the molecule's interaction with polar residues in the target's active site. The sulfonyl group itself can act as a hydrogen bond acceptor, providing an additional point of interaction.

Influence on Pharmacokinetic (ADME) Properties

The morpholine group is frequently incorporated into drug candidates to improve their pharmacokinetic profiles.

  • Absorption: The enhanced aqueous solubility imparted by the morpholine ring can lead to improved absorption from the gastrointestinal tract.

  • Distribution: The balanced lipophilicity provided by the morpholine can facilitate distribution to target tissues while avoiding excessive accumulation in fatty tissues.

  • Metabolism: The morpholine ring is generally considered to be metabolically stable. However, it can be a site of oxidation by cytochrome P450 enzymes. The presence of the adjacent, bulky sulfonyl group may sterically hinder metabolic attack on the morpholine ring, potentially increasing the compound's half-life.

  • Excretion: The overall polarity of the molecule, enhanced by both the morpholine and sulfonyl groups, is likely to favor renal excretion.

Experimental Protocols

To validate the hypotheses presented in this guide, the following experimental workflows are recommended.

Synthesis of this compound

A potential synthetic route is outlined below.

G start 3-Fluoro-4-methylthiobenzoic acid intermediate1 Nucleophilic Aromatic Substitution with Morpholine start->intermediate1 intermediate2 3-Morpholino-4-methylthiobenzoic acid intermediate1->intermediate2 oxidation Oxidation intermediate2->oxidation product This compound oxidation->product

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] The development of small molecule inhibitors targeting PI3K has therefore become a major focus in oncology drug discovery.[4][5][6][7] A recurring and vital structural feature in many potent PI3K inhibitors is the morpholine moiety, which often forms a critical hydrogen bond in the ATP-binding pocket of the enzyme. This document provides a detailed guide on the application of a specialized building block, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid , in the rational design and synthesis of a novel, potent, and potentially isoform-selective PI3K inhibitor. We present the scientific rationale, a detailed synthetic protocol, characterization methods, and a workflow for in vitro evaluation.

Introduction: The PI3K Pathway and the Rationale for a Custom Building Block

The PI3K signaling cascade is a central node in cellular communication, translating extracellular signals into intracellular responses.[2] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in tumorigenesis.[1][3] This has spurred the development of numerous PI3K inhibitors, with several gaining FDA approval.[5][8]

The morpholine group has emerged as a "privileged structure" in the design of PI3K inhibitors. It is a key pharmacophore in many clinical candidates, where the morpholine oxygen acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain. The well-known pan-PI3K inhibitor ZSTK474, for example, features two morpholine groups on a central triazine scaffold.

The subject of this guide, This compound , is a strategically designed chemical intermediate. Its structure combines three key features:

  • A morpholine group to engage with the kinase hinge region.

  • A methylsulfonyl group which can enhance solubility and potentially form additional interactions within the binding pocket.

  • A benzoic acid functional group that serves as a versatile chemical handle for coupling to a core scaffold, allowing for the construction of more complex inhibitor structures.

This application note will detail a plausible and scientifically sound synthetic route to a novel PI3K inhibitor, ANP-4321 , using this advanced building block.

PI3K Signaling Pathway Overview

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Synthesis of a Novel PI3K Inhibitor (ANP-4321)

The proposed synthesis involves a convergent approach. First, the core scaffold, 2-chloro-4,6-dimorpholino-1,3,5-triazine, is prepared. Concurrently, this compound is converted to an activated form, which is then used to create a substituted benzimidazole intermediate. Finally, these two key fragments are coupled to yield the target inhibitor, ANP-4321.

Experimental Workflow

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Intermediate Synthesis cluster_2 Final Coupling A Cyanuric Chloride C 2-chloro-4,6-dimorpholino -1,3,5-triazine A->C B Morpholine B->C H ANP-4321 (Final Product) C->H D 4-(Methylsulfonyl)-3- morpholinobenzoic Acid E Activation (e.g., Acyl Chloride) D->E G Substituted Benzimidazole E->G F Substituted o-phenylenediamine F->G G->H

Caption: Convergent synthesis workflow for ANP-4321.

PART A: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine

This well-established procedure creates the core heterocyclic component of many PI3K inhibitors.

Materials:

  • Cyanuric chloride

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve cyanuric chloride (1.0 eq) in acetone at 0°C (ice bath).

  • In a separate flask, dissolve morpholine (2.0 eq) and DIPEA (2.2 eq) in acetone.

  • Add the morpholine/DIPEA solution dropwise to the cyanuric chloride solution over 1 hour, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the acetone under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica gel chromatography to obtain 2-chloro-4,6-dimorpholino-1,3,5-triazine as a white solid.

PART B: Synthesis of the Substituted Benzimidazole Intermediate

This part of the synthesis utilizes the custom building block.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Substituted o-phenylenediamine

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Dimethylformamide (DMF, catalytic)

Protocol:

  • Activation of the Benzoic Acid:

    • Suspend this compound (1.0 eq) in toluene.

    • Add a catalytic amount of DMF.

    • Add thionyl chloride (1.2 eq) dropwise and heat the mixture to 80°C for 2 hours.

    • Cool the reaction and concentrate under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.

  • Amide Formation:

    • Dissolve the substituted o-phenylenediamine (1.0 eq) in a suitable solvent like DCM.

    • Cool to 0°C and add the crude acyl chloride from the previous step portion-wise.

    • Allow to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

  • Cyclization to Benzimidazole:

    • Heat the crude amide from the previous step in PPA at 150°C for 3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a strong base (e.g., NaOH solution) until a precipitate forms.

    • Filter the solid, wash with water, and dry to obtain the crude substituted benzimidazole. Purify by chromatography if necessary.

PART C: Final Coupling to Yield ANP-4321

This is the final step where the two key fragments are joined.

Materials:

  • Substituted benzimidazole from Part B

  • 2-chloro-4,6-dimorpholino-1,3,5-triazine from Part A

  • Sodium hydride (NaH) or Potassium Carbonate

  • Anhydrous DMF

Protocol:

  • To a solution of the substituted benzimidazole (1.0 eq) in anhydrous DMF, add NaH (1.1 eq) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Add a solution of 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.05 eq) in DMF.

  • Heat the reaction to 120°C and stir for 6 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by preparative HPLC or silica gel chromatography to yield ANP-4321.

Characterization and Data

The final compound and key intermediates should be thoroughly characterized.

Analysis Technique Expected Outcome for ANP-4321
Structure Verification ¹H NMR, ¹³C NMRPeaks corresponding to the morpholine, methylsulfonyl, benzimidazole, and triazine protons and carbons.
Purity Assessment HPLC-UVPurity >95%
Mass Confirmation High-Resolution Mass Spectrometry (HRMS)Observed mass to be within 5 ppm of the calculated exact mass.

In Vitro Evaluation of ANP-4321

A crucial step is to determine the biological activity of the newly synthesized inhibitor.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Prepare serial dilutions of ANP-4321 B Incubate ANP-4321 with recombinant PI3K isoforms (α, β, δ, γ) and ATP A->B C Add substrate (e.g., PIP2) B->C D Quantify product (PIP3) (e.g., using a luminescent assay) C->D E Calculate IC₅₀ values D->E

Caption: Workflow for determining PI3K isoform selectivity.

Protocol: PI3K Enzyme Inhibition Assay (Luminescent)
  • Perform serial dilutions of ANP-4321 in a suitable buffer (e.g., DMSO).

  • In a 384-well plate, add the diluted compound, recombinant human PI3K isoforms (α, β, δ, γ), and ATP.

  • Initiate the kinase reaction by adding the lipid substrate (PIP2).

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (correlates with PIP3 production) using a commercial luminescent kinase assay kit.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ values using non-linear regression analysis.

Cellular Proliferation Assay
  • Seed cancer cell lines with known PI3K pathway alterations (e.g., MCF-7, U87-MG) in 96-well plates.

  • After 24 hours, treat the cells with increasing concentrations of ANP-4321.

  • Incubate for 72 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescent assay like CellTiter-Glo®.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Conclusion

The strategic design of chemical building blocks like this compound is paramount in modern medicinal chemistry. It allows for the efficient and modular synthesis of complex molecules with tailored properties. The protocols and workflows detailed in this guide provide a robust framework for utilizing this specific intermediate to synthesize and evaluate novel PI3K inhibitors. This approach, combining rational design with established synthetic methodologies, accelerates the discovery of new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

References

  • American Chemical Society. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). The PI3K Pathway As Drug Target in Human Cancer. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. [Link]

  • Nature. (n.d.). Development of PI3K inhibitors: lessons learned from early clinical trials. [Link]

  • European Medical Journal. (2015). Development of Drugs Targeting the PI3K Signalling Pathway in Leukaemias and Lymphomas. [Link]

  • Royal Society of Chemistry. (2020). PI3K inhibitors: review and new strategies. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PubMed Central. [Link]

  • American Association for Cancer Research. (n.d.). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with LPAR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a representative Lysophosphatidic Acid Receptor 5 (LPAR5) antagonist in various cell-based assays. While the initially specified compound, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, is not extensively characterized in publicly available literature, this guide will focus on a well-documented, selective LPAR5 antagonist, AS2717638, as a model compound to illustrate the principles and methodologies for evaluating LPAR5-targeted therapeutics.

Introduction to LPAR5 and its Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6.[1][2] LPAR5, also known as GPR92, is a member of this family and has been implicated in a range of physiological and pathophysiological processes, including immune responses, neuropathic pain, and cancer.[1][3][4] Upon activation by LPA, LPAR5 can couple to various G proteins, including Gα12/13, Gαq/11, and Gαs, leading to the modulation of downstream signaling pathways that regulate cellular functions such as calcium mobilization, cyclic AMP (cAMP) accumulation, and cell migration.[1][4][5]

Given its role in disease, LPAR5 has emerged as a promising therapeutic target. The development of selective LPAR5 antagonists is a key strategy for modulating its activity. These antagonists are invaluable tools for elucidating the biological functions of LPAR5 and for the development of novel therapeutics. This document will detail the application of a selective LPAR5 antagonist, AS2717638, in a variety of cell-based assays to characterize its inhibitory activity and downstream cellular effects. AS2717638 is a potent and selective antagonist of human LPAR5 with an IC50 of 38 nM.[6]

LPAR5 Signaling Pathways

The diverse cellular responses mediated by LPAR5 are a consequence of its ability to engage multiple G protein signaling cascades. Understanding these pathways is crucial for designing and interpreting cell-based assays for LPAR5 antagonists.

LPAR5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA LPA LPAR5 LPAR5 LPA->LPAR5 binds Gq Gαq/11 LPAR5->Gq Gs Gαs LPAR5->Gs G1213 Gα12/13 LPAR5->G1213 PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates RhoGEF RhoGEF G1213->RhoGEF activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Responses Cellular Responses (e.g., Migration, Proliferation, Cytokine Release) Ca2->Cellular_Responses PKA PKA cAMP->PKA activates ROCK ROCK RhoA->ROCK activates PKC->Cellular_Responses PKA->Cellular_Responses ROCK->Cellular_Responses experimental_workflow start Start: Select LPAR5- expressing cell line assay_dev Primary Assay: Functional Screen (e.g., Ca²⁺ mobilization) start->assay_dev dose_resp Dose-Response Curve Generation (IC₅₀ determination) assay_dev->dose_resp secondary_assays Secondary Assays: (e.g., cAMP accumulation, cell migration) dose_resp->secondary_assays selectivity Selectivity Profiling: Test against other LPA receptors dose_resp->selectivity downstream Downstream Signaling: (e.g., Cytokine release, gene expression) secondary_assays->downstream selectivity->downstream end End: Characterized LPAR5 Antagonist downstream->end

Sources

in vitro kinase assay protocol with 4-(Methylsulfonyl)-3-morpholinobenzoic Acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Characterization of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery.[2][3] The development of small molecule kinase inhibitors requires robust and reliable methods to quantify their potency and selectivity. An essential tool in this process is the in vitro kinase assay, which measures the direct effect of a compound on the catalytic activity of a purified kinase enzyme.[4]

This document provides a comprehensive guide and a detailed protocol for determining the inhibitory potential of a specific class of compounds, this compound derivatives, using a validated, non-radiometric in vitro assay. This class of compounds represents a scaffold that has been explored for the development of inhibitors against various kinases, such as protein kinase CK2 and Bruton's tyrosine kinase (BTK).[5][6] The protocol described herein is designed for researchers, scientists, and drug development professionals and is structured to ensure both technical accuracy and a deep understanding of the underlying principles. We will focus on a luminescence-based assay that quantifies kinase activity by measuring ATP depletion, a method renowned for its sensitivity, simplicity, and suitability for high-throughput screening (HTS).[1][2]

Assay Principle: Quantifying Kinase Activity via ATP Depletion

The fundamental reaction catalyzed by any protein kinase involves the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a specific protein or peptide substrate. This reaction consumes ATP and produces adenosine diphosphate (ADP).

The inhibitory activity of a compound is determined by its ability to reduce the rate of this reaction. In our model assay, the amount of ATP remaining after the kinase reaction is measured using a luciferase-based system.[1] The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal that is directly proportional to the ATP concentration.[1] Therefore, high kinase activity results in low ATP levels and a dim signal, while effective inhibition of the kinase leads to preserved ATP levels and a bright signal. This inverse relationship provides a robust window for quantifying inhibitor potency.[2]

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials and Reagents

Equipment
  • Multimode microplate reader with luminescence detection capabilities

  • Calibrated single and multichannel pipettes

  • Acoustic dispenser (optional, for HTS)

  • Low-volume, white, opaque 96- or 384-well assay plates

  • Reagent reservoirs

  • Incubator or water bath set to 30°C

Reagents & Buffers
  • Target Kinase: Purified, recombinant enzyme of interest.

  • Kinase Substrate: Appropriate protein or peptide substrate for the target kinase.

  • Test Compound: this compound derivative, dissolved in 100% Dimethyl Sulfoxide (DMSO).

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate (e.g., Sigma-Aldrich, Cat. No. A7699).[7]

  • Dithiothreitol (DTT): (e.g., Abcam, Cat. No. ab141390).[8]

  • Luminescent Kinase Assay Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).[2]

  • Kinase Assay Buffer (1X): The composition can be critical and may require optimization for each specific kinase.[9] A general-purpose buffer is provided below.

Component5X Stock ConcentrationFinal 1X ConcentrationPurpose
MOPS, pH 7.2125 mM25 mMBuffering agent to maintain pH.[10]
β-glycerol-phosphate62.5 mM12.5 mMPhosphatase inhibitor.[10]
MgCl₂125 mM25 mMEssential cofactor for kinase activity.[8]
EGTA25 mM5 mMChelates divalent cations.[8]
EDTA10 mM2 mMChelates divalent cations.[8]
DTTAdd fresh before use0.25 mMReducing agent to maintain enzyme integrity.[10]

Note: Prepare the 5X buffer stock in ultrapure water. Filter-sterilize and store at -20°C in aliquots.[8][10] DTT should be added fresh to the 1X working buffer just before use from a concentrated stock.

Experimental Workflow: A Step-by-Step Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate types.

prep 1. Reagent Preparation (Inhibitor dilution series, Kinase/Substrate Mix, ATP) dispense 2. Dispense Inhibitor (25 nL of compound in DMSO to assay plate) prep->dispense add_enzyme 3. Add Kinase/Substrate Mix (5 µL to all wells) dispense->add_enzyme incubate1 4. Pre-incubation (15 min at Room Temp) add_enzyme->incubate1 start_reaction 5. Initiate Reaction (Add 5 µL of ATP solution) incubate1->start_reaction incubate2 6. Kinase Reaction (60 min at 30°C) start_reaction->incubate2 add_detection 7. Add Detection Reagent (10 µL of Kinase-Glo®) incubate2->add_detection incubate3 8. Signal Stabilization (10 min at Room Temp) add_detection->incubate3 read 9. Read Luminescence (Plate Reader) incubate3->read raw_data Raw Luminescence Data (RLU) normalize 1. Normalize Data (% Inhibition Calculation) raw_data->normalize plot 2. Plot Data (% Inhibition vs. Log[Inhibitor]) normalize->plot fit 3. Curve Fitting (4-Parameter Logistic Model) plot->fit ic50 IC₅₀ Value fit->ic50

Caption: Data analysis pipeline from raw signal to IC₅₀ calculation.

  • Calculate Percent Inhibition: Normalize the data for each compound concentration using the high and low controls.

    % Inhibition = 100 * (RLUHigh Control - RLUSample) / (RLUHigh Control - RLULow Control)

  • Generate Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the dose-response curve to a four-parameter logistic (sigmoidal) model using graphing software (e.g., GraphPad Prism, Origin). The equation is:

    Y = Bottom + (Top - Bottom) / (1 + 10((LogIC₅₀ - X) * HillSlope))

    The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived. This value represents the concentration of the inhibitor required to reduce kinase activity by 50%. [11]

Sample Data Table
[Inhibitor] (nM)Log [Inhibitor]Avg. RLU% Inhibition
0 (High Control)-850,0000.0
No Kinase (Low)-50,000100.0
10.00845,0000.6
30.48830,0002.5
101.00790,0007.5
301.48650,00025.0
100 2.00 450,000 50.0
3002.48225,00078.1
10003.0080,00096.3
30003.4855,00099.4

Expertise & Experience: Critical Parameters for a Self-Validating Assay

A robust assay is a self-validating one. The choices made during setup determine the quality and trustworthiness of the results.

  • ATP Concentration: The measured IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. [12]According to the Cheng-Prusoff equation, the IC₅₀ will increase linearly with the ATP concentration. [13]For this reason, many kinase assays are performed with an ATP concentration that is at or near the Michaelis constant (Kₘ) of the enzyme. [14]This standardizes the condition and makes the IC₅₀ value a better proxy for the inhibitor's binding affinity (Kᵢ). [13]However, testing at physiological ATP concentrations (1-10 mM) can provide a more accurate prediction of an inhibitor's efficacy in a cellular environment. [9][14]* Enzyme Concentration and Linearity: The concentration of the kinase should be optimized to produce a robust signal window while ensuring the reaction remains in the linear range over the chosen time course. A common pitfall is substrate or ATP depletion, which can lead to non-linear kinetics and inaccurate IC₅₀ values. [15]It is recommended to run a time course experiment to confirm that ATP consumption does not exceed 30-50%.

  • DMSO Tolerance: Since most small molecule inhibitors are dissolved in DMSO, it is critical to determine the kinase's tolerance to this solvent. High concentrations of DMSO can denature enzymes and inhibit their activity. [15]The final DMSO concentration should be kept constant across all wells (including controls) and should typically not exceed 1%.

  • Assay Quality Control (Z'-factor): For HTS applications, the quality of the assay can be assessed using the Z'-factor statistic. [2]This value considers both the dynamic range of the assay (difference between high and low controls) and the data variation. An assay with a Z'-factor greater than 0.5 is considered excellent for screening. [2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Edge effects on the plate- Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate or fill them with buffer
Low Signal or Small Assay Window - Inactive kinase or substrate- Suboptimal buffer conditions (pH, cofactors)- ATP concentration too high- Verify enzyme activity with a positive control inhibitor- Optimize buffer components and pH- Perform an ATP titration to find the optimal concentration
Compound Interference - Compound inhibits luciferase- Compound is fluorescent or quenches signal- Run a counter-screen without the kinase to check for direct effects on the detection reagent. [15]- Use an orthogonal assay with a different detection method (e.g., fluorescence polarization). [15]
IC₅₀ Value Shifts Between Experiments - Inconsistent reagent concentrations (especially ATP)- Different incubation times or temperatures- Variation in enzyme lot/activity- Use freshly prepared reagents and verify concentrations- Strictly control all incubation parameters- Qualify each new batch of enzyme before use

Conclusion

The protocol detailed in this application note provides a robust, sensitive, and high-throughput compatible method for determining the in vitro potency of this compound derivatives against specific kinase targets. By understanding the core principles and optimizing key assay parameters such as ATP and enzyme concentrations, researchers can generate high-quality, reproducible data. This information is critical for establishing structure-activity relationships (SAR), confirming target engagement, and advancing promising compounds through the drug discovery pipeline.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.com. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. ReactionBiology.com. [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In S. Markossian & A. Grossman (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. JoVE. [Link]

  • bioWORLD. (n.d.). Kinase Buffer II 5X. bioWORLD.com. [Link]

  • Sino Biological. (n.d.). Assay Buffer and Co-factors: Kinase Assay Buffer I. SinoBiological.com. [Link]

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Expert Opinion on Drug Discovery. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrookLabs.com. [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Kinase-Logistics.com. [Link]

  • Meng, Y., et al. (2008). Protein kinase substrate identification on functional protein arrays. ResearchGate. [Link]

  • Aushman, Y., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Molecules. [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Robert, A., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research. [Link]

  • Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jo, A., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. [Link]

  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]

  • Jayan, A., & Border, K. E. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of novel chemical entities derived from 4-(methylsulfonyl)-3-morpholinobenzoic acid. This versatile scaffold is of significant interest in medicinal chemistry due to the presence of the morpholine and methylsulfonyl moieties, which are known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. These application notes offer detailed, step-by-step protocols for the derivatization of the carboxylic acid group and the aromatic ring, enabling the creation of diverse libraries of compounds for screening and drug discovery programs. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to allow for informed modifications.

Introduction: The Potential of the this compound Scaffold

The this compound core represents a promising starting point for the development of novel therapeutics. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable properties such as increased aqueous solubility and metabolic stability. Furthermore, morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The methylsulfonyl group, a strong electron-withdrawing group, can influence the electronic properties of the molecule and participate in hydrogen bonding interactions with biological targets. The strategic combination of these functional groups on a benzoic acid platform offers multiple avenues for chemical modification to explore structure-activity relationships (SAR).

Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[1] This suggests that the broader class of morpholinobenzoic acids, including our starting material, could be a valuable source of new enzyme inhibitors and antiproliferative agents.

This guide will focus on two primary strategies for derivatization:

  • Modification of the Carboxylic Acid Group: Synthesis of amides and esters to explore interactions with target proteins and modulate physicochemical properties.

  • Modification of the Aromatic Ring: Electrophilic aromatic substitution to introduce additional functional groups and probe their impact on biological activity.

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a prime handle for derivatization. The synthesis of amides and esters allows for the introduction of a wide variety of substituents, enabling the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Synthesis of Novel Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. For a substrate like this compound, which may present some steric hindrance from the ortho-morpholino group, robust coupling reagents are recommended.

Coupling ReagentClassTypical Yield RangeKey Observations & RecommendationsPotential Side Reactions
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium/Aminium SaltHighHighly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines. Recommended for challenging couplings with this substrate.Guanidinylation of the primary amine if used in excess.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)CarbodiimideModerate to HighCost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency. A good starting point for less hindered amines.Formation of N-acylurea byproduct, which can be difficult to remove.
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideHighExcellent for difficult couplings, including sterically demanding substrates. Water is the only byproduct, simplifying workup.Requires careful handling due to its reactivity.
DCC (Dicyclohexylcarbodiimide)CarbodiimideModerate to HighA classic and effective coupling agent.The dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.

General Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification start Dissolve this compound (1.0 eq) and Amine (1.1 eq) in an anhydrous solvent (e.g., DMF, DCM). add_base Add a non-nucleophilic base (e.g., DIPEA, 2-3 eq). start->add_base add_coupling Add the coupling reagent (e.g., HATU, 1.1 eq) portion-wise at 0 °C. add_base->add_coupling react Allow the reaction to warm to room temperature and stir for 2-24 hours. add_coupling->react workup Perform aqueous work-up to remove water-soluble byproducts. react->workup purify Purify the crude product by flash column chromatography or recrystallization. workup->purify characterize Characterize the final product (NMR, IR, MS). purify->characterize

Figure 1: General workflow for the synthesis of amide derivatives.

Protocol 2.1.1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and cool the flask to 0 °C in an ice bath.

  • Slowly add HATU (1.1 eq) to the reaction mixture in portions.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][3]

  • Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis of Novel Ester Derivatives

Esterification of the carboxylic acid can be achieved through various methods. The choice of method depends on the nature of the alcohol and the overall sensitivity of the starting material.

MethodReagentsKey Features & Recommendations
Fischer Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Simple and cost-effective for primary and secondary alcohols. Requires heating and removal of water to drive the equilibrium.[4]
Steglich Esterification Alcohol, DCC, DMAP (catalytic)Mild conditions, suitable for acid-sensitive substrates. Good for secondary and tertiary alcohols.
SOCl₂/Alcohol Thionyl chloride, AlcoholInvolves the formation of an acyl chloride intermediate. Effective but generates HCl as a byproduct.

Protocol 2.2.1: Fischer Esterification for Primary and Secondary Alcohols

This classic method is suitable for simple, non-acid sensitive alcohols.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux for 4-24 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.[5][6]

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Derivatization of the Aromatic Ring: Electrophilic Aromatic Substitution

Modification of the aromatic ring through electrophilic aromatic substitution (EAS) can introduce a wide range of functional groups, significantly altering the molecule's properties. The regioselectivity of EAS is governed by the directing effects of the existing substituents.

Analysis of Directing Effects

The this compound molecule has three substituents on the benzene ring, each with its own directing effect:

  • -COOH (Carboxyl group): A moderately deactivating, meta-directing group.

  • -SO₂CH₃ (Methylsulfonyl group): A strongly deactivating, meta-directing group.

  • -NH(CH₂)₄O (Morpholino group): A strongly activating, ortho, para-directing group.

The interplay of these groups determines the position of substitution. The powerful activating and ortho, para-directing effect of the morpholino group is expected to dominate over the deactivating, meta-directing effects of the carboxyl and methylsulfonyl groups.

Predicted Regioselectivity:

G cluster_0 Directing Effects on this compound A B A->B COOH C B->C Morpholino D C->D SO2Me E D->E F E->F F->A G Positions ortho to Morpholino: C2, C4 (blocked) Position para to Morpholino: C6 H Positions meta to COOH: C5 Positions meta to SO2Me: C2, C6 I Predicted Major Substitution at C6 (ortho to Morpholino, meta to SO2Me)

Figure 2: Analysis of directing effects for electrophilic aromatic substitution.

The positions ortho to the strongly activating morpholino group are C2 and C4. The C4 position is already substituted with the methylsulfonyl group. The C2 position is sterically hindered by the adjacent carboxyl and morpholino groups. The position para to the morpholino group is C6. The positions meta to the deactivating carboxyl and methylsulfonyl groups are C5 and C2/C6, respectively.

Considering these factors, the most likely position for electrophilic attack is C6 , which is para to the activating morpholino group and meta to the deactivating methylsulfonyl group. Substitution at C2 is also possible but likely to be a minor product due to steric hindrance.

Protocol for Nitration of the Aromatic Ring

Nitration is a classic EAS reaction that introduces a nitro group, which can be a versatile handle for further transformations (e.g., reduction to an amine).

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to an excess of concentrated sulfuric acid at 0 °C. Stir until the solid is completely dissolved.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq) at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the solid product in a vacuum oven.

  • The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the nitrated product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the position of nitration.

Purification and Characterization

Purification Techniques
  • Recrystallization: This is an effective method for purifying solid products, particularly amides and esters. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and acetone.[2][6] The choice of solvent will depend on the polarity of the synthesized derivative.

  • Flash Column Chromatography: This is a versatile technique for purifying both solid and oily products. For the amide and ester derivatives, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is generally effective.[1][3]

  • Aqueous Work-up: For amide and ester synthesis, washing the organic reaction mixture with dilute acidic and basic solutions can effectively remove unreacted starting materials and certain byproducts.

Characterization Methods

The structure and purity of the synthesized derivatives should be confirmed by a combination of spectroscopic methods.

Table of Expected Spectroscopic Features:

TechniqueFunctional GroupExpected Characteristic Signals
¹H NMR MorpholineTwo multiplets, each integrating to 4H, typically in the ranges of δ 2.8-3.2 ppm (N-CH₂) and δ 3.7-4.0 ppm (O-CH₂).[7][8]
MethylsulfonylA sharp singlet integrating to 3H, typically in the range of δ 3.0-3.3 ppm.
Aromatic ProtonsComplex multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be indicative of the substitution pattern.
Amide N-HA broad singlet, typically in the range of δ 7.5-9.0 ppm (can be exchanged with D₂O).
Ester Alkyl GroupSignals corresponding to the specific alcohol used (e.g., a singlet around δ 3.9 ppm for a methyl ester).
IR Carboxylic Acid (starting material)Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).[9][10]
AmideN-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹).
EsterC=O stretch (~1730 cm⁻¹), C-O stretch (~1250-1100 cm⁻¹).
MethylsulfonylAsymmetric and symmetric S=O stretches (~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹).
Mass Spec. GeneralThe molecular ion peak ([M]+, [M+H]+, or [M-H]-) should be observed.
Benzoic Acid DerivativesCharacteristic fragmentation patterns often include the loss of H₂O, CO, and CO₂.[11][12][13]

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid foundation for the synthesis of a diverse range of novel derivatives from this compound. By systematically modifying the carboxylic acid group and the aromatic ring, researchers can generate compound libraries for screening in various biological assays. The insights gained from the biological evaluation of these derivatives will be instrumental in elucidating structure-activity relationships and guiding the design of future generations of compounds with enhanced potency and selectivity. Further exploration of other electrophilic aromatic substitution reactions (e.g., halogenation, Friedel-Crafts reactions) and derivatization of the morpholine nitrogen could also yield promising new chemical entities.

References

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025). Doc Brown's Chemistry. Retrieved from [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved from [Link]

  • ¹H NMR signals for methylene protons of morpholine group. (n.d.). ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2025). PubMed. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. Retrieved from [Link]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-3-morpholinobenzoic acid is a multifaceted organic molecule featuring a benzoic acid core, a methylsulfonyl group, and a morpholine substituent. Its chemical structure, possessing acidic, electron-withdrawing, and heterocyclic moieties, suggests its potential as a scaffold in medicinal chemistry and materials science. The precise characterization of this compound is paramount for its application in drug development and other research areas, ensuring its identity, purity, and stability.

This comprehensive guide provides a suite of analytical methodologies for the thorough characterization of this compound. The protocols detailed herein are designed to be robust and reproducible, offering insights into the structural and purity analysis of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₅S
Molecular Weight285.31 g/mol [1]
Purity≥95.0%[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of this compound. The presence of a benzoic acid core and a methylsulfonyl group makes it amenable to reversed-phase chromatography.

Rationale for Method Selection

A reversed-phase HPLC method is selected due to its versatility and compatibility with a wide range of organic molecules. The C18 stationary phase provides a nonpolar environment, allowing for the retention of the analyte based on its hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, enables the elution of the compound. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is critical for suppressing the ionization of the carboxylic acid group, which ensures a consistent retention time and sharp peak shape.[2][3] UV detection is suitable due to the presence of the aromatic ring, which acts as a chromophore.

Workflow for HPLC Analysis

HPLC_Workflow MobilePhase Mobile Phase (Acetonitrile:Acidified Water) Injection Inject Sample MobilePhase->Injection StandardSol Standard Solution (Known Concentration) StandardSol->Injection SampleSol Sample Solution (Dissolved in Mobile Phase) SampleSol->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid or formic acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic at 50:50 or a suitable gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and 0.1% phosphoric acid in water. For mass spectrometry applications, replace phosphoric acid with 0.1% formic acid.[2] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a concentration within the range of the standard curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration and purity of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR (Proton NMR):

  • Aromatic Protons: The protons on the benzoic acid ring will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will influence the splitting patterns and chemical shifts.

  • Morpholine Protons: The protons of the morpholine ring will typically appear as multiplets in the range of 3.0-4.0 ppm.

  • Methyl Protons: The methyl protons of the sulfonyl group will appear as a singlet, likely in the range of 2.5-3.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift (typically 165-185 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (typically 120-150 ppm).

  • Morpholine Carbons: The carbons of the morpholine ring will be observed in the range of 40-70 ppm.

  • Methyl Carbon: The methyl carbon of the sulfonyl group will appear at a higher field (typically 30-45 ppm).

NMR Sample Preparation Protocol:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

Expected Observations:

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 286.08. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 284.07.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation pathways may include the loss of the morpholine group, the methylsulfonyl group, or the carboxylic acid group.

MS Sample Preparation Protocol:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Perform MS/MS analysis on the molecular ion to obtain fragmentation data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C=O stretch (Carboxylic Acid)1725-1700
C=C stretch (Aromatic)1600-1450
S=O stretch (Sulfone)1350-1300 and 1160-1120
C-N stretch (Morpholine)1250-1020
C-O-C stretch (Morpholine)1150-1085

FTIR Sample Preparation Protocol (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_initial Initial Characterization cluster_structural Structural Elucidation cluster_confirmation Confirmation HPLC HPLC (Purity & Quantification) Confirmation Confirmed Structure & Purity HPLC->Confirmation MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H & ¹³C) MS->NMR NMR->Confirmation FTIR FTIR Spectroscopy (Functional Groups) FTIR->Confirmation

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is critical for its application in research and development.

References

  • SIELC Technologies. Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 4-(Methylsulphonyl)-3-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • PubChem. p-(Methylsulphonyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: [Link]

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Application Note: Characterization of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated networks in human cancers, driving tumor proliferation, survival, and therapeutic resistance.[1][2] The development of small molecule inhibitors targeting key nodes in this pathway remains a primary focus of modern oncology research. This document introduces 4-(Methylsulfonyl)-3-morpholinobenzoic Acid , hereafter referred to as MSMBA , a novel investigational compound. Based on its structural characteristics, particularly the presence of a morpholine moiety—a well-established pharmacophore in numerous PI3K inhibitors—MSMBA is hypothesized to function as an inhibitor of the PI3K pathway. This application note provides a comprehensive guide for the preclinical evaluation of MSMBA, detailing robust protocols for its characterization from initial enzymatic assays to cellular and conceptual in vivo models.

Background and Scientific Rationale

The PI3K/AKT/mTOR Pathway in Cancer

The Class I PI3K family of lipid kinases are central regulators of cell signaling.[3] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits proteins with Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation. Activated AKT orchestrates a multitude of downstream effects, including the activation of mTOR, which promotes protein synthesis and cell growth, and the inhibition of pro-apoptotic factors, thereby ensuring cell survival.

Genetic alterations such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity, are common oncogenic events.[2][4] Consequently, inhibiting PI3K has emerged as a validated therapeutic strategy in various malignancies.

Structural Hypothesis for MSMBA as a PI3K Inhibitor

The chemical structure of MSMBA features two key functional groups that suggest a high probability of interaction with the ATP-binding pocket of PI3K:

  • The Morpholine Ring: This heterocycle is a cornerstone of many potent PI3K inhibitors, including the clinical-stage compound GDC-0941. It frequently forms critical hydrogen bonds with hinge region residues in the kinase domain.

  • The Methylsulfonyl Group: This polar moiety can enhance aqueous solubility and often serves as a hydrogen bond acceptor, potentially improving target affinity and residence time.

Based on this structural rationale, the following protocols are designed to rigorously test the hypothesis that MSMBA is a selective and potent PI3K inhibitor.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes MSMBA MSMBA (Hypothesized) MSMBA->PI3K Inhibits

Figure 1: Hypothesized mechanism of MSMBA action on the PI3K/AKT/mTOR signaling pathway.

Compound Handling and Stock Solution Preparation

Correct handling is critical for ensuring the reproducibility of experimental results.

  • Appearance: White to off-white solid.

  • Storage: Store powder at -20°C, desiccated and protected from light.

  • Solubility: MSMBA is highly soluble in DMSO. For other solvents, solubility testing is recommended.

  • Protocol for 10 mM Stock Solution:

    • Calculate the required mass of MSMBA for the desired volume (Molecular Weight to be determined empirically).

    • Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial of MSMBA powder.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

In Vitro Biochemical Characterization

The primary objective is to determine the potency and selectivity of MSMBA against the catalytic activity of purified PI3K isoforms.

Protocol 3.1: In Vitro PI3K Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Workflow:

Kinase_Assay_Workflow A Prepare serial dilution of MSMBA in assay buffer C Add MSMBA dilutions to respective wells. Incubate. A->C B Add purified PI3K isoform (α, β, γ, or δ) to wells B->C D Initiate reaction by adding PIP2 substrate and ATP C->D E Incubate to allow kinase reaction D->E F Add Kinase-Glo® Reagent to quench reaction and generate luminescent signal E->F G Read luminescence on a plate reader F->G H Calculate % inhibition and determine IC50 G->H

Figure 2: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of MSMBA in the kinase assay buffer, starting from a top concentration of 100 µM. Include a DMSO-only control (vehicle).

  • Enzyme Addition: In a 384-well plate, add purified, recombinant human PI3Kα, β, γ, or δ enzyme to each well.

  • Incubation: Add 5 µL of the serially diluted MSMBA or vehicle control to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the substrate solution containing both PIP2 and a defined concentration of ATP (typically at its Km value) to initiate the kinase reaction.

  • Reaction Time: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add 20 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent. This terminates the kinase reaction and measures the remaining ATP via a luciferase-driven reaction. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the log of MSMBA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
MSMBA 5502560
Alpelisib (Control)4.61,156290250

This table presents hypothetical data to illustrate expected outcomes. Alpelisib is a known PI3Kα-selective inhibitor.

Cellular Mechanism of Action Analysis

To confirm that MSMBA inhibits the PI3K pathway within a cellular context, we must measure the phosphorylation status of its primary downstream effector, AKT.

Protocol 4.1: Western Blot Analysis of AKT Phosphorylation

Principle: An effective PI3K inhibitor will decrease the levels of phosphorylated AKT at Serine 473 (p-AKT S473) without affecting total AKT protein levels.

Step-by-Step Methodology:

  • Cell Culture: Seed a cancer cell line with a known PI3K pathway dependency (e.g., MCF-7, which harbors a PIK3CA H1047R mutation) in 6-well plates. Allow cells to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activity, incubate cells in serum-free media for 12-24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of MSMBA (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a known PI3K inhibitor (e.g., GDC-0941) as a positive control.

  • Stimulation: To induce pathway activation, stimulate the cells with a growth factor like insulin (10 µg/mL) or EGF (100 ng/mL) for the final 15 minutes of the treatment period.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the signal using an ECL substrate and image with a chemiluminescence detector.

  • Stripping and Re-probing: Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to confirm that the effect is on phosphorylation, not total protein expression.

Expected Outcome: A dose-dependent decrease in the p-AKT (S473) signal will be observed in MSMBA-treated cells compared to the vehicle control, while total AKT and loading control levels remain unchanged.

Cellular Phenotypic Evaluation

The ultimate goal of a cancer therapeutic is to inhibit tumor cell growth and induce cell death.

Protocol 5.1: Cell Viability and Proliferation Assay

Principle: This assay measures the effect of MSMBA on the metabolic activity and growth of cancer cell lines over time.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a panel including PIK3CA-mutant and PTEN-null lines) into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Addition: Add serially diluted MSMBA to the wells. Ensure each concentration is tested in triplicate or quadruplicate. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (luminescence-based, measures ATP) or an MTT reagent (colorimetric, measures metabolic activity).

  • Data Acquisition: Read the plates on a luminometer or spectrophotometer according to the reagent manufacturer's protocol.

  • Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of MSMBA concentration and calculate the GI50 (concentration causing 50% growth inhibition).

Hypothetical Data Summary:

Cell LinePI3K Pathway StatusMSMBA GI50 (µM)
MCF-7PIK3CA H1047R Mutant0.8
T47DPIK3CA H1047R Mutant1.1
PC-3PTEN Null1.5
MDA-MB-231WT Pathway>10

This table illustrates the expected selectivity of MSMBA for cancer cells with an activated PI3K pathway.

Conceptual Framework for In Vivo Evaluation

Following successful in vitro and cellular characterization, the next logical step is to assess the efficacy of MSMBA in a preclinical animal model.

Protocol 6.1: Murine Cancer Xenograft Model

Workflow:

InVivo_Workflow A Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into Vehicle and MSMBA treatment groups B->C D Administer MSMBA daily (e.g., oral gavage) C->D E Measure tumor volume and body weight 2-3x per week D->E F At study endpoint, collect tumors for pharmacodynamic analysis (e.g., p-AKT IHC) E->F

Figure 3: Conceptual workflow for an in vivo xenograft study.

Key Methodological Considerations:

  • Model Selection: Use a cell line demonstrated to be sensitive to MSMBA in vitro (e.g., MCF-7).

  • Dosing and Formulation: Conduct preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies to establish an appropriate dosing regimen and vehicle for administration.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include body weight monitoring (as a measure of toxicity) and survival.

  • Pharmacodynamics: At the end of the study, or from satellite groups, tumor tissue should be harvested at peak drug concentration times to measure the levels of p-AKT by immunohistochemistry (IHC) or Western blot, confirming target engagement in vivo.

Conclusion

The structural features of this compound (MSMBA) provide a strong rationale for its investigation as a PI3K pathway inhibitor. The protocols detailed in this application note offer a systematic and robust framework for validating this hypothesis. By progressing from biochemical assays to cellular mechanism and phenotypic studies, researchers can thoroughly characterize the potency, selectivity, and anti-cancer potential of MSMBA, determining its viability as a candidate for further preclinical and clinical development.

References

  • Unknown. (n.d.). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. NIH.
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Application Notes and Protocols for the Investigation of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Anti-Inflammatory Candidate

The global burden of chronic inflammatory diseases necessitates the continuous pursuit of novel therapeutic agents. The compound 4-(Methylsulfonyl)-3-morpholinobenzoic Acid presents an intriguing scaffold for anti-inflammatory drug discovery. Its structure combines a benzoic acid moiety, common in non-steroidal anti-inflammatory drugs (NSAIDs), with a methylsulfonyl group, known to modulate inflammatory pathways, and a morpholine ring, a feature present in various bioactive molecules. While specific anti-inflammatory data for this compound is not yet prevalent in public literature, its structural motifs warrant a thorough investigation of its potential.

These application notes provide a comprehensive, tiered strategy for researchers to systematically evaluate the anti-inflammatory properties of this compound. This guide is designed to be a self-validating system, progressing from broad initial screenings to detailed mechanistic studies, ensuring a robust characterization of the compound's biological activity. We will detail the causality behind experimental choices, providing not just protocols, but the strategic thinking required for novel compound evaluation.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is critical to understand the fundamental properties of this compound.

Compound Information:

PropertyValueSource
Molecular Formula C12H15NO5SCalculated
Molecular Weight 285.31 g/mol [1]
Purity >95% (Recommended)[1]
Solubility To be determined experimentally (e.g., in DMSO, Ethanol, PBS)
Storage Store at room temperature in a dry, cool, and well-ventilated place.[2][3]

Protocol for Stock Solution Preparation:

  • Initial Solubility Testing: Begin by testing the solubility of this compound in common laboratory solvents such as DMSO and ethanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Sonicate briefly if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Tier 1: In Vitro Screening for Anti-Inflammatory Activity

The initial tier of experiments is designed to rapidly assess whether this compound possesses general anti-inflammatory and cytotoxic properties. We will utilize a robust and widely accepted cell-based model: lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).[4][5]

Experimental Workflow: Tier 1 Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment & Stimulation cluster_2 Endpoint Assays Culture Culture RAW 264.7 Macrophages Plate Plate cells in 96-well plates (1x10^5 cells/well) Culture->Plate Incubate1 Incubate for 24h Plate->Incubate1 Pretreat Pre-treat with This compound (various concentrations) for 1h Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect Supernatant MTT Cell Viability Assay (MTT) Incubate2->MTT Griess Nitric Oxide (NO) Assay (Griess Reagent) Collect->Griess

Caption: Tier 1 screening workflow for initial anti-inflammatory assessment.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[6] The Griess assay provides a simple, colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an indicator of iNOS activity.[7][8]

Materials:

  • RAW 264.7 cells

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[4]

  • This compound

  • Lipopolysaccharide (LPS) from E. coli[4]

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]

  • Sodium Nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "medium only" control. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "medium only" control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of NaNO2 (from 100 µM to 1.56 µM) in complete RPMI medium.

    • Add 50 µL of Griess Reagent Component A to all standards and samples.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition can be calculated as: % Inhibition = [1 - (Abs_sample - Abs_control) / (Abs_LPS - Abs_control)] * 100

Protocol 2: Cell Viability (MTT) Assay

Rationale: It is crucial to determine if the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect or simply due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure (performed on the same plate as the NO assay):

  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the wells.

  • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Expected Data Output (Tier 1):

Concentration of Compound (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
0 (LPS only)0100
1
5
10
25
50
100
Positive Control (e.g., Dexamethasone)

Tier 2: Mechanistic Elucidation Studies

If Tier 1 results show significant, non-cytotoxic inhibition of NO production, the next step is to investigate the underlying mechanism of action. This involves examining the effect of the compound on key inflammatory signaling pathways and the expression of pro-inflammatory proteins.

Proposed Signaling Pathway for Investigation

Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the NF-κB and MAPK pathways. These pathways lead to the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.[9][10]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK MKKs TLR4->MKK IKK IKK TLR4->IKK MAPK p38, JNK, ERK MKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Genes Compound 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Compound->MKK inhibits? Compound->IKK inhibits?

Caption: Key inflammatory signaling pathways targeted for investigation.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathways

Rationale: Western blotting allows for the quantification of changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.[9] A reduction in the phosphorylation of proteins like IκBα, p65, p38, or JNK would provide strong evidence for the compound's mechanism of action.[6][11]

Materials:

  • 6-well cell culture plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter time point (e.g., 30-60 minutes for phosphorylation events, 24 hours for total protein expression like iNOS).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and normalize total protein expression to a loading control (e.g., β-actin).

Expected Data Output (Tier 2):

Target ProteinTreatment GroupRelative Band Intensity (Fold Change vs. Control)
p-IκBα / IκBαLPS
LPS + Compound
p-p38 / p38LPS
LPS + Compound
iNOS / β-actinLPS
LPS + Compound
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

Rationale: To confirm the functional outcome of pathway inhibition, it is important to measure the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][13]

Procedure:

  • Culture and treat RAW 264.7 cells in a 24- or 48-well plate as described in Protocol 1.

  • Collect the culture supernatants at an appropriate time point (e.g., 6-24 hours post-LPS stimulation).

  • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[13]

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in pg/mL or ng/mL.

Conclusion and Future Directions

This structured application guide provides a robust framework for the initial characterization of this compound as a potential anti-inflammatory agent. Successful outcomes from these in vitro studies—specifically, dose-dependent, non-cytotoxic inhibition of NO, pro-inflammatory cytokines, and key signaling proteins—would provide a strong rationale for advancing the compound to more complex studies. These could include in vivo models of inflammation (e.g., carrageenan-induced paw edema) and further mechanistic studies to identify its direct molecular target(s).[14][15]

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Application Notes and Protocols for Developing a Screening Library with a 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Backbone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and application of a novel screening library based on the 4-(Methylsulfonyl)-3-morpholinobenzoic acid scaffold. This scaffold integrates two key pharmacophores: the morpholine ring, known to improve pharmacokinetic properties, and the methylsulfonyl group, a versatile hydrogen bond acceptor and metabolic stabilizer.[1][2][3][4] This guide offers a deep dive into the strategic design, synthesis, quality control, and application of a targeted library derived from this promising backbone, aimed at accelerating hit identification in drug discovery programs. We present detailed, field-proven protocols and the scientific rationale behind key experimental decisions, ensuring both technical accuracy and practical utility for researchers in medicinal chemistry and chemical biology.

Introduction: The Strategic Rationale for the this compound Scaffold

The quest for novel chemical matter is a cornerstone of modern drug discovery.[5][6] The selection of a core scaffold for a screening library is a critical decision that profoundly influences the outcomes of high-throughput screening (HTS) campaigns. The this compound backbone has been rationally designed to combine several advantageous features:

  • The Morpholine Moiety: A Privileged Pharmacophore. The morpholine ring is a frequently encountered heterocycle in approved drugs and clinical candidates.[7][8][9] Its inclusion is often associated with improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][10] The weak basicity of the morpholine nitrogen (pKa ~8.5) can facilitate interactions with biological targets and improve cell permeability.[1][10]

  • The Methylsulfonyl Group: A Key Interaction Hub. The sulfonyl group is a powerful hydrogen bond acceptor and is known to engage in crucial interactions with protein active sites.[2][3][11] Its presence can enhance binding affinity and modulate the electronic properties of the molecule.[4] Furthermore, the methylsulfonyl group is generally metabolically stable, reducing the likelihood of rapid in vivo clearance.[4]

  • The Benzoic Acid Handle: A Versatile Anchor for Diversification. The carboxylic acid group provides a readily functionalizable handle for the introduction of chemical diversity. Through well-established amide coupling chemistries, a wide array of amines can be incorporated, allowing for the systematic exploration of the chemical space surrounding the core scaffold. This approach is central to Diversity-Oriented Synthesis (DOS), a strategy aimed at creating structurally diverse libraries to probe a wide range of biological targets.

This unique combination of features makes the this compound scaffold an attractive starting point for the development of a screening library with broad applicability across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][8]

Library Development Workflow

The successful development of a high-quality screening library requires a systematic and well-controlled process. The following workflow outlines the key stages from scaffold synthesis to the generation of a screen-ready compound collection.

G cluster_0 Scaffold Synthesis & Diversification cluster_1 Quality Control cluster_2 Library Management Scaffold_Synthesis Backbone Synthesis: 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Diversification Parallel Synthesis: Amide Coupling Scaffold_Synthesis->Diversification Purification High-Throughput Purification Diversification->Purification QC_Identity Identity Confirmation (LC-MS) Purification->QC_Identity QC_Purity Purity Assessment (UPLC-UV) QC_Identity->QC_Purity QC_Quantitation Quantitation (qNMR or CLND) QC_Purity->QC_Quantitation Plate_Preparation Assay Plate Generation QC_Quantitation->Plate_Preparation Storage Compound Storage (-20°C in DMSO) Plate_Preparation->Storage Database Data Archiving Storage->Database

Figure 1: High-level workflow for the development of the screening library.

Protocols: Synthesis and Library Generation

Protocol 1: Synthesis of the this compound Backbone

This protocol describes a plausible synthetic route to the core scaffold, starting from commercially available 4-(methylsulfonyl)-3-nitrobenzoic acid. The key transformation is a nucleophilic aromatic substitution (SNA_r) reaction.

Reaction Scheme:

Materials:

  • 4-(Methylsulfonyl)-3-nitrobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(methylsulfonyl)-3-nitrobenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and DMF.

  • Addition of Morpholine: Add morpholine (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scientific Rationale: The electron-withdrawing nature of the nitro and methylsulfonyl groups activates the aromatic ring towards nucleophilic attack by morpholine. Potassium carbonate acts as a base to neutralize the in situ generated acid. DMF is a suitable polar aprotic solvent for this type of reaction.

Protocol 2: Parallel Synthesis for Library Diversification

This protocol outlines the diversification of the core scaffold via amide bond formation in a parallel synthesis format.

Reaction Scheme:

Materials:

  • This compound (from Protocol 1)

  • A diverse set of primary and secondary amines (R-NH₂)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • Centrifugal evaporator

Procedure:

  • Stock Solutions: Prepare stock solutions of the this compound, PyBOP, and DIPEA in DCM. Prepare a plate of stock solutions of the diverse amine building blocks.

  • Reaction Setup (in 96-well block):

    • To each well, add the this compound stock solution (1.0 eq).

    • Add the respective amine stock solution to each well (1.1 eq).

    • Add the PyBOP stock solution (1.2 eq).

    • Initiate the reaction by adding the DIPEA stock solution (2.0 eq).

  • Reaction: Seal the 96-well block and shake at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium bicarbonate to each well.

    • Extract each well with DCM.

    • Wash the organic layer with 1M HCl and then brine.

    • Isolate the organic layer.

  • Solvent Removal: Remove the solvent from each well using a centrifugal evaporator.

  • Purification: The crude products can be purified using high-throughput reversed-phase HPLC.

Scientific Rationale: PyBOP is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. Parallel synthesis in a 96-well format allows for the rapid generation of a large number of analogs.

Quality Control: Ensuring the Integrity of the Screening Library

The quality of a screening library is paramount to the success of any HTS campaign.[12][13][14][15] Rigorous quality control (QC) is essential to ensure the identity, purity, and concentration of each compound in the collection.

QC Parameter Methodology Acceptance Criteria Rationale
Identity LC-MSMeasured mass ± 0.5 Da of calculated massConfirms that the desired compound was synthesized.
Purity UPLC-UV (at 214 nm and 254 nm)≥ 90%Ensures that observed biological activity is due to the intended compound and not impurities.
Concentration qNMR or CLND± 15% of target concentrationAccurate concentration is crucial for reliable dose-response curves and SAR analysis.
Solubility Nephelometry or visual inspectionClear solution at screening concentrationPrevents compound precipitation in the assay, which can lead to false positives.

Protocol 3: High-Throughput Quality Control

  • Sample Preparation: From the purified library, create a daughter plate with a small aliquot of each compound. Dilute to an appropriate concentration for analysis.

  • LC-MS Analysis: Inject each sample onto an LC-MS system to confirm the molecular weight of the main peak.

  • UPLC-UV Analysis: Inject each sample onto a UPLC system with UV detection to determine the purity by peak area percentage.

  • Concentration Determination: For a representative subset of the library, determine the exact concentration using quantitative NMR (qNMR) against a known standard or by Chemiluminescent Nitrogen Detection (CLND).[12]

  • Data Analysis and Curation: Compile all QC data into a central database. Flag or remove any compounds that do not meet the acceptance criteria.

Application in High-Throughput Screening

This library is well-suited for a variety of HTS assays, particularly those targeting enzymes and receptors where hydrogen bonding and specific hydrophobic interactions are critical for ligand binding.

G Library Screening Library (384-well plates) HTS High-Throughput Screening Library->HTS Assay_Development Assay Development & Optimization Assay_Development->HTS Hit_Identification Primary Hit Identification HTS->Hit_Identification Hit_Confirmation Hit Confirmation & Dose-Response Hit_Identification->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR

Figure 2: General workflow for a high-throughput screening campaign.
Protocol 4: Assay Plate Preparation
  • Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of each compound from the master library plates (in DMSO) to 384-well assay plates.

  • Control Wells: Include positive and negative control wells on each plate. For example, a known inhibitor of the target for the positive control and DMSO only for the negative control.

  • Assay Steps: Add assay reagents (e.g., enzyme, substrate, cells) to all wells using a multi-channel dispenser.

  • Incubation: Incubate the plates for the required time at the appropriate temperature.

  • Signal Detection: Read the plates using a suitable plate reader (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Calculate assay quality metrics such as the Z'-factor to ensure the robustness of the screen. A Z' > 0.5 is generally considered acceptable for HTS.

Example Application: Kinase Inhibitor Screening

The this compound scaffold is an excellent starting point for identifying novel kinase inhibitors. The morpholine and sulfonyl groups can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

G Kinase Kinase Active Site Hinge Region ATP Binding Pocket Inhibitor Inhibitor Morpholine Methylsulfonyl R-group Inhibitor:Morpholine->Kinase:hinge H-bond Inhibitor:Methylsulfonyl->Kinase:hinge H-bond Inhibitor:R-group->Kinase:atp Hydrophobic/ Electrostatic Interactions

Figure 3: Putative binding mode of the scaffold in a kinase active site.

The diverse "R-groups" installed via amide coupling can explore various sub-pockets within the ATP binding site, allowing for the fine-tuning of potency and selectivity. A typical kinase assay would involve measuring the inhibition of ATP consumption or substrate phosphorylation.

Conclusion

The this compound backbone represents a promising and strategically designed scaffold for the development of high-quality screening libraries. Its favorable physicochemical properties and versatile functionalization handle make it a valuable asset for academic and industrial drug discovery programs. The detailed protocols provided herein offer a robust framework for the synthesis, quality control, and application of libraries based on this scaffold, ultimately aiming to accelerate the identification of novel, biologically active small molecules.

References

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Application Notes and Protocols for Coupling Reactions Involving 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and optimized protocols for the successful coupling of 4-(Methylsulfonyl)-3-morpholinobenzoic acid with various amines and alcohols. This key intermediate, featuring a sterically demanding ortho-morpholino group and an electron-withdrawing para-methylsulfonyl substituent, presents unique challenges for amide and ester bond formation. This document offers an in-depth analysis of the chemical principles governing these transformations and provides field-proven, step-by-step methodologies using common coupling reagents. The protocols are designed to ensure high yields and purity, empowering researchers in drug discovery and medicinal chemistry to confidently utilize this versatile building block.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its structure, however, poses distinct challenges to standard coupling protocols.

  • Steric Hindrance: The morpholino group at the ortho-position to the carboxylic acid creates significant steric bulk. This can impede the approach of the amine or alcohol nucleophile to the activated carboxylic acid intermediate, potentially slowing down the reaction rate and leading to incomplete conversions.[1]

  • Electronic Effects: The potent electron-withdrawing nature of the para-methylsulfonyl group decreases the nucleophilicity of the carboxylate anion. This can make the initial activation of the carboxylic acid more challenging compared to electron-rich or neutral benzoic acid derivatives.[2]

Therefore, the selection of an appropriate coupling strategy is paramount to overcoming these inherent steric and electronic hurdles. This guide will focus on two robust methods for amide bond formation and one for esterification, explaining the rationale behind each procedural step.

Amide Bond Formation: Strategies and Protocols

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3] Given the challenging nature of this compound, the choice of coupling reagent is critical. We will detail protocols using two of the most effective and commonly used reagent systems: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency and low rate of racemization, particularly with sterically hindered substrates.[4][5] Its mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the intermediates formed with many other coupling agents.[6] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid, initiating the activation process.[4] A key experimental insight for hindered systems is the pre-activation of the carboxylic acid with HATU and DIPEA before the introduction of the amine. This ensures the formation of the active ester in high concentration, maximizing the chance of a successful coupling event once the amine is added.

Visualization of the HATU Coupling Workflow:

HATU_Workflow cluster_preactivation Pre-activation (15-30 min) cluster_coupling Coupling (1-12 h) Acid 4-(Methylsulfonyl)-3- morpholinobenzoic Acid ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster Solvent1 Anhydrous DMF Solvent1->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product caption Workflow for HATU-mediated amide coupling.

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol:

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)
This compound1.0285.3 mg
HATU1.1418.3 mg
N,N-Diisopropylethylamine (DIPEA)2.0348 µL
Amine1.2Varies
Anhydrous Dimethylformamide (DMF)-5 - 10 mL
Temperature-Room Temperature (20-25 °C)
Reaction Time-1 - 12 hours

Step-by-Step Methodology:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF.

  • Stir the solution until the acid is fully dissolved.

  • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for activating the sterically hindered carboxylic acid.

  • Coupling: In a separate vial, dissolve the amine (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated mixture.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the nucleophilicity and steric bulk of the amine.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The carbodiimide coupling method, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely used and cost-effective approach for amide bond formation.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to rearrangement. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable and less prone to side reactions, and it readily reacts with the amine to form the desired amide.[7] For challenging substrates like this compound, the inclusion of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial. DMAP acts as a potent acyl transfer catalyst, further accelerating the reaction.[7]

Visualization of the EDC/HOBt Coupling Mechanism:

EDC_Mechanism Acid Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea +EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester +HOBt, -EDU EDU EDU (Byproduct) O_acylisourea->EDU HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide +Amine, -HOBt Amine Amine (R'-NH2) Amine->Amide caption Mechanism of EDC/HOBt mediated amide coupling.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol:

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)
This compound1.0285.3 mg
EDC·HCl1.5287.6 mg
HOBt1.5229.7 mg
Amine1.2Varies
N,N-Diisopropylethylamine (DIPEA)3.0522 µL
Anhydrous Dichloromethane (DCM) or DMF-5 - 10 mL
Temperature-0 °C to Room Temperature
Reaction Time-4 - 24 hours

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.5 eq), and the amine (1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the stirred solution.

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise to the cold reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Ester Bond Formation: The Mitsunobu Reaction

Expertise & Experience: For the esterification of this compound, particularly with primary or secondary alcohols, the Mitsunobu reaction is an excellent choice.[8] This reaction proceeds under mild, neutral conditions and is known for its reliability, even with sterically demanding substrates.[9] The reaction mechanism involves the in-situ formation of an alkoxyphosphonium salt from the alcohol and a phosphine (typically triphenylphosphine, PPh₃) in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group, characteristically with an inversion of stereochemistry at the alcohol's chiral center. The electron-withdrawing nature of the methylsulfonyl group enhances the acidity of the carboxylic acid, making it a suitable nucleophile for this reaction.

Visualization of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_reagents Initial Mixture cluster_reaction Reaction (0°C to RT) Acid 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Product Ester Product Acid->Product Alcohol Alcohol (R-OH) Alcohol->Product PPh3 Triphenylphosphine PPh3->Product Solvent Anhydrous THF Solvent->Product DEAD DEAD or DIAD (added dropwise) DEAD->Product Initiates Reaction caption Workflow for Mitsunobu esterification.

Caption: Workflow for Mitsunobu esterification.

Experimental Protocol:

Reagent/ParameterMolar EquivalentsAmount (for 1 mmol scale)
This compound1.2342.4 mg
Alcohol1.0Varies
Triphenylphosphine (PPh₃)1.5393.4 mg
Diisopropyl azodicarboxylate (DIAD)1.5296 µL
Anhydrous Tetrahydrofuran (THF)-10 mL
Temperature-0 °C to Room Temperature
Reaction Time-2 - 12 hours

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Reaction: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate (triphenylphosphine oxide) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • The residue can be directly purified by column chromatography to separate the ester product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Troubleshooting and Final Considerations

  • Low Yields in Amide Coupling: If yields are low, consider increasing the amount of coupling reagent and base (up to 2.0 eq for HATU and 2.5 eq for EDC). Longer reaction times or gentle heating (40-50 °C) may also be beneficial, particularly with unreactive amines. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

  • Side Reactions: In HATU couplings, adding the amine last is crucial to prevent the formation of a guanidinium byproduct from the reaction of HATU with the amine. In EDC couplings, the use of HOBt is essential to minimize side reactions of the O-acylisourea intermediate.

  • Purification Challenges: The byproducts of these reactions (tetramethylurea from HATU, dicyclohexylurea/1-ethyl-3-(3-dimethylaminopropyl)urea from carbodiimides, triphenylphosphine oxide from Mitsunobu) can sometimes co-elute with the desired product. Careful selection of the chromatographic mobile phase is necessary for effective purification.

By understanding the chemical principles and following these detailed protocols, researchers can effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and impactful molecules.

References

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  • ResearchGate. (2009).

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Uncharted Territory: The Status of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and patent databases reveals no specific information on the synthesis, biological activity, or application of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid as a chemical probe. Despite extensive searches, this particular molecule does not appear in published research or intellectual property filings, indicating that it is likely not an established tool for researchers, scientists, or drug development professionals.

While the specific compound requested is not documented, its constituent chemical motifs—the morpholine ring and the methylsulfonyl group—are individually well-regarded and frequently utilized in the design of bioactive molecules and chemical probes. The morpholine scaffold is often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability.[1][2] Similarly, the methylsulfonyl group is a common feature in medicinal chemistry, known to influence the electronic and pharmacokinetic properties of a compound.

The absence of data on this compound means that any detailed application notes or protocols for its use would be purely speculative and lack the necessary scientific validation and integrity. The creation of such a guide without supporting experimental evidence would be contrary to the principles of scientific accuracy and reproducibility.

Alternative Focus: The Utility of the Morpholine Scaffold in Chemical Probe Development

Given the user's interest in this chemical space, a valuable alternative would be to explore the well-documented use of morpholine-containing compounds as chemical probes. The morpholine moiety is a key component in a variety of probes designed for specific biological applications, most notably in the study of acidic organelles like lysosomes.[3][4]

A detailed guide on a topic such as "The Application of Morpholine-Containing Fluorescent Probes for the Investigation of Lysosomal pH Dynamics" could provide the in-depth technical information originally sought, including:

  • Introduction to Lysosomal Biology and the Importance of pH.

  • Principles of Fluorescent Probe Design for Acidic Organelles.

  • The Role of the Morpholine Moiety in Lysosomotropic Probes.

  • Detailed, Step-by-Step Protocols for:

    • Probe preparation and handling.

    • Cell culture and probe loading.

    • Live-cell imaging and fluorescence microscopy.

    • Data analysis and interpretation.

  • Troubleshooting and Best Practices.

  • Visualizations of cellular uptake and mechanism of action.

This alternative topic would allow for the creation of a scientifically rigorous and practical guide, complete with citations to authoritative sources, detailed protocols, and visual diagrams, thereby fulfilling the core requirements of the original request in a scientifically sound manner.

Conclusion

While this compound remains an uncharacterized molecule in the context of chemical probes, the fundamental chemical groups it comprises are of significant interest in medicinal chemistry and chemical biology. For researchers and drug development professionals, the exploration of established morpholine-containing probes offers a scientifically validated path to investigating key biological processes.

References

Sources

Formulation of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylsulfonyl)-3-morpholinobenzoic Acid is a novel investigational compound with significant therapeutic potential. As with many new chemical entities (NCEs) emerging from drug discovery pipelines, this molecule presents a formidable challenge to formulation scientists due to its predicted poor aqueous solubility.[1] The presence of both an acidic carboxylic acid group and a basic morpholino group suggests a zwitterionic character, further complicating its biopharmaceutical properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for in vivo preclinical studies. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for formulation choices, enabling the development of safe and effective delivery systems to accurately assess the compound's in vivo pharmacology and toxicology.[1]

Predicted Physicochemical Characterization

A thorough understanding of the physicochemical properties of an NCE is the cornerstone of rational formulation design.[1] In the absence of specific experimental data for this compound, we can predict its key properties based on its chemical structure.

The molecule possesses a benzoic acid moiety, a morpholino group, and a methylsulfonyl group. The carboxylic acid function imparts acidity, while the nitrogen atom in the morpholino ring provides basicity. The electron-withdrawing nature of the methylsulfonyl group will likely lower the pKa of the carboxylic acid compared to unsubstituted benzoic acid. The morpholino group is known to enhance aqueous solubility and provides a pKa generally in the physiological range.[2][3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeRationale and Implications for Formulation
Molecular Weight ~299.3 g/mol Calculated from the chemical structure.
pKa (acidic) 3.0 - 4.0The carboxylic acid pKa is expected to be slightly lower than that of benzoic acid (~4.2) due to the electron-withdrawing methylsulfonyl group. This suggests that the compound will be ionized and more soluble at a pH above this range.[4]
pKa (basic) 6.5 - 7.5The morpholino group typically has a pKa in this range, making it protonated at acidic pH. This can contribute to solubility at lower pH values.[3]
Aqueous Solubility Poor (<0.1 mg/mL)The aromatic core and methylsulfonyl group contribute to its lipophilicity, likely resulting in poor intrinsic water solubility. The morpholino group may provide a modest improvement in solubility.[2]
LogP (calculated) 1.5 - 2.5This predicted lipophilicity falls into a range that often presents challenges for aqueous formulation.
Zwitterionic Nature YesWith both acidic and basic functional groups, the molecule will exist as a zwitterion at a pH between its two pKa values. Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point.

Formulation Strategy Workflow

The selection of an appropriate formulation strategy is a critical step that depends on the intended route of administration, the required dose, and the physicochemical properties of the drug candidate. The following workflow provides a systematic approach to selecting a suitable formulation for this compound.

formulation_workflow start Start: Physicochemical Characterization route Select Route of Administration start->route oral Oral route->oral Oral parenteral Parenteral route->parenteral Parenteral oral_dose Dose Requirement? oral->oral_dose parenteral_dose Dose Requirement? parenteral->parenteral_dose oral_low_dose Low Dose (<10 mg/kg) oral_dose->oral_low_dose Low oral_high_dose High Dose (>10 mg/kg) oral_dose->oral_high_dose High oral_sol_susp Aqueous Solution/Suspension with pH adjustment oral_low_dose->oral_sol_susp oral_cosolvent Co-solvent Formulation oral_low_dose->oral_cosolvent oral_high_dose->oral_cosolvent oral_nano Nanosuspension oral_high_dose->oral_nano parenteral_low_dose Low Dose (<5 mg/kg) parenteral_dose->parenteral_low_dose Low parenteral_high_dose High Dose (>5 mg/kg) parenteral_dose->parenteral_high_dose High parenteral_ph pH-adjusted Solution with Co-solvents/Surfactants parenteral_low_dose->parenteral_ph parenteral_cd Cyclodextrin Formulation parenteral_low_dose->parenteral_cd parenteral_high_dose->parenteral_ph parenteral_nano Nanosuspension (IV compatibility needed) parenteral_high_dose->parenteral_nano end Proceed to Excipient Compatibility & Stability Testing oral_sol_susp->end oral_cosolvent->end oral_nano->end parenteral_ph->end parenteral_cd->end parenteral_nano->end

Caption: Formulation strategy selection workflow.

Formulation Approaches and Protocols

The following protocols are intended as starting points and should be optimized based on experimental solubility and stability data.

Part A: Oral Administration

For oral administration, the formulation must ensure adequate dissolution and absorption in the gastrointestinal tract.

Strategy 1: Aqueous Solution/Suspension with pH Adjustment

  • Causality: Given the presence of acidic and basic functional groups, the solubility of this compound is expected to be highly pH-dependent.[5] By adjusting the pH of the vehicle, we can ionize the molecule and significantly increase its aqueous solubility. For a zwitterionic compound, moving the pH away from the isoelectric point will increase solubility.

  • Protocol:

    • Prepare a 0.5% (w/v) solution of a suspending/viscosity-enhancing agent (e.g., methylcellulose or carboxymethylcellulose sodium) in purified water.

    • Add the calculated amount of this compound to the vehicle with continuous stirring.

    • Slowly add a suitable pH-adjusting agent (e.g., 0.1 N NaOH or 0.1 N HCl) dropwise while monitoring the pH. Titrate to a pH where the compound dissolves (likely pH > 7 for the carboxylate salt or pH < 4 for the morpholino salt).

    • If complete dissolution is not achieved, a fine, homogeneous suspension should be formed.

    • Once the desired pH and dispersion are achieved, bring the formulation to the final volume with the vehicle.

    • Store at 2-8°C and check for physical stability (e.g., precipitation, aggregation) before each use.

Strategy 2: Co-solvent Formulation

  • Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[4][6] This approach is particularly useful for achieving higher drug concentrations.

  • Protocol:

    • Prepare a co-solvent system. A common starting point is a mixture of polyethylene glycol 400 (PEG 400) and water. For example, a 30:70 (v/v) PEG 400:water mixture.

    • Weigh the required amount of this compound.

    • In a separate container, add the compound to the PEG 400 portion of the vehicle and vortex or sonicate until fully dissolved.

    • Slowly add the water portion to the drug-PEG 400 solution with continuous stirring.

    • Observe for any precipitation. If the drug remains in solution, this formulation can be used.

    • If precipitation occurs, the ratio of co-solvent to water may need to be increased, or a surfactant (e.g., polysorbate 80) can be added to the formulation.

Strategy 3: Nanosuspension

  • Causality: For very high doses or extremely insoluble compounds, reducing the particle size to the nanometer range can dramatically increase the surface area, leading to enhanced dissolution velocity and saturation solubility.[7][8] Nanosuspensions are stabilized by surfactants and/or polymers.[9]

  • Approach: This advanced technique typically requires specialized equipment like high-pressure homogenizers or bead mills. The general principle involves dispersing the drug in an aqueous solution of a stabilizer (e.g., a combination of a polymer like PVP K30 and a surfactant like Poloxamer 188) and then applying high energy to break down the drug particles into the sub-micron range.[10][11]

Table 2: Example Oral Formulations for this compound

Formulation TypeVehicle/ExcipientsTypical ConcentrationRationale
Aqueous Suspension 0.5% Methylcellulose in water, pH adjusted to 8.0 with 0.1 N NaOHUp to 10 mg/mLUtilizes pH-dependent solubility to form a fine suspension for ease of oral gavage.
Co-solvent Solution 30% PEG 400, 10% Propylene Glycol, 60% Water (v/v/v)Up to 25 mg/mLSolubilizes the compound in a mixed-polarity vehicle suitable for oral administration.
Nanosuspension Water with 1% Poloxamer 188 and 0.5% PVP K30> 25 mg/mLFor high-dose studies where solubility in simple vehicles is limiting.[7]
Part B: Parenteral Administration

Parenteral formulations must be sterile, pyrogen-free, and generally isotonic. For intravenous (IV) administration, the formulation must not precipitate upon injection into the bloodstream.

Strategy 1: pH-Adjusted Solution with Co-solvents and Surfactants

  • Causality: This is a common strategy for parenteral formulations of poorly soluble drugs.[12][13] A combination of pH adjustment, co-solvents, and surfactants is often required to achieve the desired concentration and maintain stability upon dilution.[14][15]

  • Protocol:

    • Prepare all solutions using sterile Water for Injection (WFI). All procedures should be conducted in a laminar flow hood using aseptic techniques.

    • Prepare a vehicle consisting of a co-solvent (e.g., 20% PEG 400 in WFI) and a non-ionic surfactant (e.g., 5% Polysorbate 80).

    • Dissolve this compound in the vehicle.

    • Adjust the pH to a target where the compound is fully soluble (e.g., pH 8.0-8.5) using sterile 0.1 N NaOH.

    • Check for clarity and absence of particulates.

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Perform a test for precipitation upon dilution by adding a small volume of the formulation to a larger volume of saline or 5% dextrose in water (D5W) to simulate in vivo dilution.

Strategy 2: Cyclodextrin-Based Formulation

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[2][16] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a commonly used, safe, and effective cyclodextrin for parenteral formulations.[2]

  • Protocol:

    • Prepare an aqueous solution of SBE-β-CD (e.g., 20-40% w/v) in WFI.

    • Slowly add the powdered this compound to the cyclodextrin solution with vigorous stirring or sonication.

    • Allow the mixture to equilibrate for several hours or overnight to ensure maximum complexation.

    • The pH may be adjusted to further enhance solubility.

    • Once the drug is fully dissolved, filter the solution through a 0.22 µm sterile filter.

protocol_workflow start Start: Weigh Compound and Excipients dissolve Dissolve Compound in Co-solvent (e.g., PEG 400) start->dissolve add_surfactant Add Surfactant (e.g., Polysorbate 80) dissolve->add_surfactant add_aqueous Slowly add Water for Injection (WFI) with stirring add_surfactant->add_aqueous check_sol Check for Complete Solubility add_aqueous->check_sol adjust_ph Adjust pH with NaOH/HCl for complete dissolution check_sol->adjust_ph Incomplete filter Sterile Filter (0.22 µm) check_sol->filter Complete adjust_ph->filter dilution_test Perform Dilution Test (in Saline/D5W) filter->dilution_test end Final Formulation dilution_test->end

Caption: Parenteral co-solvent formulation protocol.

Table 3: Example Parenteral Formulations for this compound

Formulation TypeVehicle/ExcipientsTypical ConcentrationRationale
Co-solvent Solution 20% PEG 400, 5% Polysorbate 80 in WFI, pH 8.0Up to 10 mg/mLA common approach for IV formulations of poorly soluble compounds, balancing solubilization with safety.[15]
Cyclodextrin Solution 30% SBE-β-CD in WFIUp to 20 mg/mLUtilizes inclusion complexation to increase solubility, often with a good safety profile.[16][17]

Preclinical Formulation Considerations

  • Excipient Compatibility: It is crucial to ensure that the chosen excipients are compatible with the drug substance and do not cause its degradation.[18][19] Drug-excipient compatibility studies, often using techniques like differential scanning calorimetry (DSC), should be performed.[20][21]

  • Stability Testing: The physical and chemical stability of the final formulation should be assessed under the intended storage conditions.[22] This includes monitoring for precipitation, changes in particle size, drug degradation, and pH shifts.

  • Regulatory Considerations: For preclinical studies that will be part of a regulatory submission (e.g., an Investigational New Drug application), formulations must be well-characterized, and the excipients used should be generally regarded as safe (GRAS) or have a well-documented safety profile in the species being tested.[3][23] Good Laboratory Practice (GLP) guidelines should be followed for pivotal toxicology studies.[3]

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach that addresses its predicted poor aqueous solubility and zwitterionic nature. The strategies and protocols outlined in this application note, including pH adjustment, the use of co-solvents, surfactants, and cyclodextrins, provide a solid foundation for developing suitable oral and parenteral formulations. It is imperative that these starting-point formulations are subjected to rigorous experimental validation, including solubility determination, stability testing, and excipient compatibility studies, to ensure the delivery of a safe and effective dose form for preclinical evaluation.

References

  • Wang, Y., Miao, X., Sun, L., Song, J., Bi, C., Yang, X., & Zheng, Y. (2014). Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs. Current Pharmaceutical Design, 20(3), 454-473. [Link]

  • Gade, N. M., & Murthy, A. S. (2014). Preclinical formulations: insight, strategies, and practical considerations. AAPS PharmSciTech, 15(5), 1307–1323. [Link]

  • Popa, G., Șalaru, D. L., & Arsene, A. L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1016. [Link]

  • Gokce, E. H., & Korkmaz, E. (2021). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 13(10), 1717. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Liu, P., Sun, M., Zhao, Y., & Feng, N. (2016). Nanosuspensions as delivery system for gambogenic acid: characterization and in vitro/in vivo evaluation. Drug delivery, 23(1), 236-243. [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Takayama, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(9), 4557-4566. [Link]

  • Shinde, V. (2020, December 3). Drug-Excipient Compatibility Study. Veeprho. [Link]

  • Altasciences. (n.d.). Considerations to achieve optimal preclinical formulation and drug product manufacture. Retrieved from [Link]

  • Shid, R. L., Dhole, S. N., Kulkarni, N., & Shid, S. L. (2015). Formulation and Evaluation of Nanosuspension of Simvastatin. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(2), 2789-2798. [Link]

  • Catalent. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • Takayama, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(9), 4557-4566. [Link]

  • Takayama, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(9), 4557-4566. [Link]

  • Maheshwari, R. K., & Upadhyay, N. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2394. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • El-Sayed, N. N. E., et al. (2024). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 1-11. [Link]

  • Grimm, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1677. [Link]

  • Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 357-366. [Link]

  • ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]

  • The Pharma Innovation. (2015). Drug-Excipient compatibility studies: First step for dosage form development. The Pharma Innovation Journal, 4(5), 14-20. [Link]

  • Singh, G., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. AAPS PharmSciTech, 24(7), 211. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Methylsulfonyl)-3-morpholinobenzoic Acid and encountering solubility challenges in Dimethyl Sulfoxide (DMSO). We will explore the underlying reasons for these challenges and provide a series of practical, step-by-step protocols to achieve clear, stable solutions for your experiments.

The structure of this compound, which incorporates a polar sulfonyl group, a basic morpholine ring, and an acidic carboxylic acid moiety, presents a unique solubility profile. While DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of compounds, issues can still arise due to factors like compound purity, water content, and handling techniques.[1][2] This guide provides robust troubleshooting strategies to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial challenges encountered when attempting to dissolve this compound.

Q1: My compound is not dissolving in DMSO at room temperature. What are the first steps I should take?

A1: Initial insolubility is a frequent issue. Before moving to more complex methods, follow these preliminary steps. The goal is to impart enough energy to overcome the compound's crystal lattice energy.

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO (≤0.1% water). DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[3][4]

  • Vortexing: Vigorously vortex the sample for 2-3 minutes. This mechanical agitation can help break up small aggregates.

  • Sonication: If vortexing is insufficient, use a bath sonicator. Sonicate the vial for 10-15 minute intervals.[5] This process uses high-frequency sound waves to create micro-cavitations, which effectively break apart solute particles and accelerate dissolution.[6][7]

  • Gentle Warming: Gently warm the solution to 30-40°C in a water bath or with a heat block.[8][9] Increased temperature provides the kinetic energy needed to facilitate the dissolution process.[10] Caution: Do not overheat, as this could lead to compound degradation. Always check the compound's thermal stability if possible.

Q2: I've managed to dissolve the compound, but it precipitates when I dilute the DMSO stock in my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon is commonly known as "crashing out" or precipitation upon dilution. It occurs because the compound, while soluble in the organic environment of pure DMSO, is poorly soluble in the highly aqueous environment of your culture medium or buffer.[11] When the DMSO concentration drops sharply upon dilution, the aqueous solvent cannot maintain the compound in solution, causing it to precipitate.[4]

To prevent this, consider the following:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[12]

  • Increase Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, and some are robust up to 1%.[11][13] Maximizing the tolerable final DMSO concentration can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Use Serum or Solubility Enhancers: If your medium contains serum, proteins like albumin can bind to the compound and help keep it in solution.[14] Alternatively, formulating with excipients like cyclodextrins can improve aqueous solubility.[14][15]

  • Pre-spike the Medium: Add a small amount of DMSO to the aqueous medium first, then add the concentrated compound stock to this mixture with gentle vortexing.[16] This can ease the transition between solvent environments.

Q3: My DMSO stock solution was clear, but it formed a precipitate after being stored in the freezer. What happened?

A3: This is likely due to one of two factors:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote the crystallization of the compound.[3][17] Once a compound crystallizes from DMSO, it is often in a lower energy state and can be much harder to redissolve.[18] The best practice is to aliquot your stock solution into single-use volumes to avoid these cycles.[12]

  • Water Absorption: If the vial is not perfectly sealed, the hygroscopic nature of DMSO will cause it to absorb moisture from the air, especially as the temperature changes.[3] This increased water content can reduce the compound's solubility, leading to precipitation over time. Always use high-quality vials with secure caps.

Section 2: In-Depth Troubleshooting Guide

If the initial steps in the FAQ section fail, a more systematic approach is required. This section provides a logical workflow and advanced protocols to address persistent solubility issues.

Troubleshooting Workflow for Persistent Insolubility

The following diagram outlines a decision-making process for tackling stubborn solubility problems.

G start Compound Insoluble in Anhydrous DMSO check_purity Is Compound Purity >95%? start->check_purity low_purity Low Purity / Amorphous State May contain less soluble impurities. Consider purification or proceed with caution. check_purity->low_purity No high_purity High Purity Confirmed check_purity->high_purity Yes methods Apply Physical Methods (Vortex, Sonicate, Gentle Heat) low_purity->methods high_purity->methods still_insoluble Still Insoluble methods->still_insoluble ph_approach Implement pH Modification (Protocol 2: Salt Formation) still_insoluble->ph_approach Yes cosolvent Consider Co-Solvent System (e.g., DMSO/PEG400) For specific applications. still_insoluble->cosolvent Alternative soluble Compound Soluble still_insoluble->soluble No ph_approach->soluble

Caption: Troubleshooting workflow for insolubility.

Protocol 1: Systematic Solubility Assessment

This protocol establishes the practical solubility limit of your compound batch under optimized physical conditions.

Methodology:

  • Preparation: Weigh out 1-2 mg of this compound into a clean, dry glass vial.

  • Solvent Addition: Add a small, precise volume of anhydrous DMSO to achieve a high target concentration (e.g., add 20 µL for a 50-100 mg/mL target).

  • Vortexing: Vortex the vial vigorously for 2 minutes. Visually inspect for undissolved solid against a dark background.

  • Sonication: Place the vial in a bath sonicator for 15 minutes. Inspect again.

  • Heating: Place the vial in a heat block or water bath at 37°C for 15 minutes. Vortex briefly and inspect.

  • Titration: If solid remains, add small, incremental volumes of anhydrous DMSO (e.g., 5-10 µL at a time), repeating steps 3-5 after each addition until the compound fully dissolves.

  • Calculation: Record the total volume of DMSO used to dissolve the known weight of the compound to determine the maximum achievable concentration.

Self-Validation: After achieving a clear solution, let it stand at room temperature for 1-2 hours. A stable solution will remain clear, confirming true dissolution rather than a transient supersaturated state.

Protocol 2: The pH Modification Approach (Salt Formation)

Causality: The carboxylic acid group on the benzoic acid ring is the most significant handle for chemical modification. The pKa of the similar compound 4-(Methylsulfonyl)benzoic acid is approximately 3.48 in water. By adding a suitable base, this acidic proton can be removed, forming a carboxylate salt. This ionized form is significantly more polar and, therefore, exhibits much higher solubility in polar solvents like DMSO.

Methodology:

  • Reagent Selection: Choose a suitable base.

    • For Organic Synthesis: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • For Biological Assays: A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but be mindful of final pH and salt concentration in your assay.

  • Preparation: Weigh your compound into a vial. Add anhydrous DMSO to create a slurry at your target concentration.

  • Base Addition: Add 1.0 to 1.1 molar equivalents of the chosen base to the slurry. For example, if you have 28.5 mg of the compound (approx. 0.1 mmol, assuming a MW of ~285 g/mol ), add ~14 µL of TEA (density ~0.726 g/mL, MW 101.19 g/mol ).

  • Dissolution: Vortex the mixture thoroughly. The formation of the salt should lead to rapid and complete dissolution. Gentle warming or sonication can be applied if needed.

  • Verification: The resulting solution should be completely clear. This stock solution now contains the salt form of your compound. Remember to account for the presence of the base in downstream applications and control experiments.

Section 3: Best Practices for Stock Solution Preparation and Handling

Following standardized procedures is critical for generating reproducible experimental results.

Protocol 3: Preparing a High-Concentration Stock Solution

This protocol integrates the best practices discussed for creating a stable, high-concentration stock.

  • Pre-Weigh Compound: Accurately weigh the desired amount of this compound into a tared, sterile, high-quality glass vial.

  • Add Anhydrous DMSO: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration.

  • Initial Dissolution: Vortex vigorously for 2-3 minutes.

  • Energy Input: Use a combination of bath sonication (15-20 minutes) and gentle warming (37°C for 15-20 minutes) until the solution is completely clear.

  • pH Adjustment (If Necessary): If the compound remains insoluble after the previous step, proceed with the pH modification described in Protocol 2 .

  • Final Verification: Once dissolved, allow the solution to cool to room temperature and rest for at least 30 minutes to ensure it remains stable and does not precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize water absorption and prevent freeze-thaw cycles.[12] Store at -20°C or -80°C.

Best Practices for Handling and Storage

The following diagram summarizes the ideal workflow for maintaining the integrity of your compound stock solutions.

G compound Receive Solid Compound use_anhydrous Use High-Purity Anhydrous DMSO compound->use_anhydrous prepare_stock Prepare Concentrated Stock Solution (Protocol 3) use_anhydrous->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot storage Store at -20°C or -80°C in Tightly Sealed Vials aliquot->storage use Use an Aliquot storage->use thaw Thaw at Room Temp (Avoid Refreezing) use->thaw discard Discard Unused Portion of the Aliquot thaw->discard

Caption: Best practices for stock solution handling.

Section 4: Data Summary Table

The table below provides a quick-reference summary of the primary techniques for improving solubility.

TechniquePrinciple of ActionProsCons
Vortexing Mechanical AgitationSimple, fast, readily available.Only effective for easily soluble compounds or breaking up loose aggregates.
Sonication Acoustic Cavitation[6]Highly effective at breaking down particles and increasing dissolution rate.[7]Can generate localized heat; may create a fine suspension mistaken for a solution.[19]
Gentle Warming Increased Kinetic Energy[10]Increases the rate and extent of solubility for many compounds.Risk of compound degradation if temperature is too high or exposure is prolonged.
pH Adjustment Chemical Modification (Salt Formation)Dramatically increases solubility for ionizable compounds; highly effective.Introduces a base into the solution which must be accounted for in downstream experiments.
References
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Pharmaffiliates. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications.
  • Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.
  • PMC - NIH. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • BenchChem. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
  • Blog. (2025, November 27). What is the solubility of DMSO Liquid in different organic solvents?.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubMed. (n.d.). Compound precipitation in high-concentration DMSO solutions.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • Quora. (2022, November 23). What is the effect of DMSO when mixed with water?.
  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water ?.
  • ResearchGate. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Bio-Forum. (2013, October 15). Making a stock solution for my drug using DMSO - General Lab Techniques.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Chemdiv. (n.d.). Compound 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid 97 4052-30-6.

Sources

Technical Support Center: Synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.

I. Synthesis Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the displacement of a leaving group, commonly a halogen such as fluorine, on an activated aromatic ring by the nucleophile, morpholine. The reaction is facilitated by the presence of a strong electron-withdrawing group, the methylsulfonyl group (-SO₂CH₃), positioned para to the leaving group. This substituent is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2]

The general reaction scheme is as follows:

Starting Material: 3-Fluoro-4-(methylsulfonyl)benzoic Acid Nucleophile: Morpholine Product: this compound

Why Fluorine is a Good Leaving Group in SNAr

Contrary to what is observed in SN1 and SN2 reactions, where iodide and bromide are excellent leaving groups, fluorine is often a very effective leaving group in SNAr reactions.[1] This is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][3] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Polar aprotic solvents are generally the preferred choice for SNAr reactions involving morpholine. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are excellent at solvating the reactants and the charged intermediate without participating in the reaction. In some cases, an excess of the nucleophile, morpholine, can also serve as the solvent, especially at elevated temperatures.

Q2: What is the recommended temperature for the reaction?

A2: The reaction temperature can vary depending on the reactivity of the substrate and the solvent used. A general starting point is between 80°C and 120°C. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal temperature and reaction time for your specific conditions.

Q3: Is a base required for this reaction?

A3: Yes, a base is typically required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. Common bases used include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an excess of morpholine itself. The base prevents the protonation of the morpholine nucleophile, which would render it unreactive.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes, with the exact ratio determined empirically. The starting material, 3-Fluoro-4-(methylsulfonyl)benzoic Acid, is more polar than the product, this compound, due to the free carboxylic acid group. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

III. Troubleshooting Guides

Problem 1: Low or No Product Formation

This is one of the most common issues encountered. The troubleshooting process should be systematic, starting from the reactants and proceeding to the reaction conditions.

Troubleshooting Workflow: Low/No Product

G start Low or No Product Formation check_reagents Verify Reactant Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions check_base Assess Base Strength & Stoichiometry check_conditions->check_base check_solvent Confirm Solvent Purity & Suitability check_base->check_solvent incomplete_reaction Incomplete Reaction Observed check_solvent->incomplete_reaction increase_temp Increase Temperature incomplete_reaction->increase_temp Yes side_reactions Side Reactions Suspected incomplete_reaction->side_reactions No increase_time Increase Reaction Time increase_temp->increase_time change_solvent Consider a More Polar Aprotic Solvent (e.g., DMSO) increase_time->change_solvent end Successful Product Formation change_solvent->end purification_issue Investigate Purification Strategy side_reactions->purification_issue Yes purification_issue->end

Caption: Troubleshooting workflow for low or no product yield.

Possible Cause Troubleshooting Step & Rationale
Poor Quality Starting Material Verify the purity of 3-Fluoro-4-(methylsulfonyl)benzoic Acid and morpholine. Impurities in the starting material can inhibit the reaction. Recrystallize or purify the starting material if necessary. Ensure the morpholine has not degraded (it can oxidize over time).
Insufficient Activation of the Aromatic Ring Confirm the presence and position of the methylsulfonyl group. The SNAr reaction is highly dependent on the electron-withdrawing nature of the substituents on the aromatic ring.[2][3] The methylsulfonyl group must be ortho or para to the leaving group for effective activation.
Inactive Nucleophile Ensure the morpholine is not protonated. If an external acid is present or if the reaction conditions are acidic, the lone pair on the nitrogen of morpholine will be protonated, rendering it non-nucleophilic. Ensure a suitable base is present in sufficient quantity.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20°C. SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Inappropriate Solvent Switch to a more polar aprotic solvent like DMSO or DMF. These solvents are better at stabilizing the charged intermediate, which can accelerate the reaction rate.
Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Potential Side Reactions

G SM 3-Fluoro-4-(methylsulfonyl)benzoic Acid + Morpholine Product This compound SM->Product Desired S N Ar Reaction Side_Product_1 Decarboxylation Product SM->Side_Product_1 High Temperature Side_Product_2 Amide Formation Product->Side_Product_2 Coupling Agent or High Temp

Caption: Potential desired and side reaction pathways.

Side Product Identification Cause & Prevention
Decarboxylation Product A less polar spot on TLC and a lower mass in mass spectrometry analysis.Cause: Excessive heat can lead to the loss of the carboxylic acid group. Prevention: Carefully control the reaction temperature and avoid prolonged heating at very high temperatures.
Amide Formation with Morpholine A higher molecular weight product corresponding to the morpholine amide of the starting material or product.Cause: If a coupling agent is inadvertently present or if the reaction is run at extremely high temperatures, the carboxylic acid can react with morpholine to form an amide. Prevention: Ensure no activating agents for carboxylic acids (e.g., carbodiimides) are present. Maintain the reaction temperature within the optimal range.
Polymerization/Decomposition A dark, tarry reaction mixture and streaking on the TLC plate.Cause: High temperatures and prolonged reaction times can lead to decomposition of the starting materials or product. Prevention: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive temperatures.
Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Purification Challenge Troubleshooting Strategy
Product is soluble in the aqueous phase during workup. Adjust the pH of the aqueous layer. The product is a carboxylic acid and will be deprotonated and soluble in basic aqueous solutions. During workup, after washing with a basic solution to remove unreacted starting material, acidify the aqueous layer to a pH of 2-3 with an acid like HCl to precipitate the product.
Product co-elutes with starting material during column chromatography. Optimize the mobile phase. A gradient elution may be necessary. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Adding a small amount of acetic acid or formic acid to the mobile phase can help to sharpen the peaks of carboxylic acids.
Product is an oil and does not crystallize. Attempt to form a salt. The product is a carboxylic acid and can be treated with a base (e.g., sodium hydroxide or potassium carbonate) to form a salt, which is often a crystalline solid and can be more easily purified by recrystallization.[4] The free acid can then be regenerated by acidification.

IV. Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 3-Fluoro-4-(methylsulfonyl)benzoic Acid (1.0 eq)

  • Morpholine (3.0 eq)

  • Potassium Carbonate (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) (5-10 mL per gram of starting material)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-4-(methylsulfonyl)benzoic Acid, potassium carbonate, and DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add morpholine to the reaction mixture.

  • Heat the reaction mixture to 100-110°C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes with 1% acetic acid).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the solid under vacuum to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

V. References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • U.S. Patent No. 3,067,249. (1962). Purifying aromatic acids by treatment with morpholine.

Sources

Technical Support Center: Optimizing Amide Bond Formation Between Benzoic Acid and Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(benzoyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the amide coupling of benzoic acid and morpholine. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Nuances of Amide Synthesis

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic synthesis. However, the direct reaction is often unfavorable under mild conditions due to the formation of an unreactive carboxylate-ammonium salt.[1][2] This guide will explore the common strategies to overcome this hurdle, focusing on the coupling of benzoic acid and morpholine, and provide solutions to challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction of benzoic acid and morpholine is not proceeding, or the yield is very low. What are the primary reasons for this failure?

A1: Low or no yield in this amide coupling reaction typically stems from a few critical factors:

  • Inadequate Carboxylic Acid Activation: Benzoic acid requires activation to become sufficiently electrophilic for attack by the weakly nucleophilic morpholine. If the coupling reagent is old, hydrated, or used in stoichiometric insufficiency, the activation will be incomplete.[3]

  • Protonation of Morpholine: As a secondary amine, morpholine is basic and can be protonated by benzoic acid, forming a stable salt and rendering the amine non-nucleophilic.[3] A suitable non-nucleophilic base is often required to prevent this.

  • Presence of Water: Moisture is detrimental to amide coupling reactions. Water can hydrolyze the activated carboxylic acid intermediate, returning it to the unreactive benzoic acid.[3] It is imperative to use anhydrous solvents and reagents.

  • Suboptimal Reaction Temperature: While some reactions require heat, excessive temperatures can lead to the decomposition of reagents or the formation of side products.[4] For many standard coupling conditions, reactions are run at 0°C to room temperature.

Q2: Which coupling reagent is best suited for the reaction between benzoic acid and morpholine?

A2: The choice of coupling reagent is critical. For this specific transformation, several options are effective, each with its own advantages and disadvantages.

Coupling ReagentCommon AdditivesKey AdvantagesConsiderations
EDC (or EDAC)HOBt, DMAPWater-soluble urea byproduct, easy workup.[5]Can be less effective for sterically hindered substrates.
DCC HOBt, DMAPHighly effective and inexpensive.Forms insoluble dicyclohexylurea (DCU) byproduct, which must be filtered.[6]
HATU DIPEA or other non-nucleophilic baseHigh reactivity, often successful for difficult couplings.More expensive, produces a stoichiometric amount of tetramethylurea.
SOCl₂ (Thionyl Chloride)Catalytic DMFForms a highly reactive acyl chloride intermediate.[2][7]Generates HCl and SO₂, requiring careful handling and a base to neutralize the acid.

For routine synthesis of N-(benzoyl)morpholine, EDC in the presence of HOBt and a catalytic amount of DMAP is an excellent starting point due to its high efficiency and straightforward aqueous workup.[8][9]

Q3: What is the role of additives like HOBt and DMAP? Are they always necessary?

A3: While not always strictly necessary, these additives significantly improve reaction efficiency and are highly recommended.

  • 1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea intermediate formed by the carbodiimide and benzoic acid. This creates a more reactive HOBt-ester intermediate and, crucially, minimizes side reactions.[10][11][12]

  • 4-Dimethylaminopyridine (DMAP): DMAP acts as a highly effective acyl transfer catalyst. It reacts with the activated benzoic acid to form a highly reactive acyl-pyridinium species, which is then readily attacked by morpholine.[8][9] Even a catalytic amount can dramatically increase the reaction rate, especially for less nucleophilic amines.

Q4: I've formed the acyl chloride of benzoic acid using thionyl chloride, but the subsequent reaction with morpholine is giving a poor yield. What could be the issue?

A4: When using the acyl chloride route, several factors can lead to low yields:

  • Incomplete Acyl Chloride Formation: Ensure the conversion of benzoic acid to benzoyl chloride is complete before adding morpholine. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch). Using a catalytic amount of DMF can accelerate this step.[7]

  • Protonation of Morpholine: The reaction of benzoyl chloride with morpholine generates one equivalent of hydrochloric acid (HCl). This will protonate any unreacted morpholine, rendering it inactive. It is essential to include at least two equivalents of morpholine (one to react and one to act as a base) or, more commonly, one equivalent of morpholine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly sensitive to moisture. If your reagents or solvent are not anhydrous, the acyl chloride will hydrolyze back to benzoic acid.[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of N-(benzoyl)morpholine.

Issue 1: A persistent white precipitate is present in my reaction mixture when using DCC.
  • Cause: This precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling reagent.[6]

  • Solution: DCU is generally insoluble in most organic solvents. The majority of it can be removed by simple filtration of the reaction mixture before the workup procedure. Rinsing the filter cake with a small amount of the reaction solvent can help recover any product that may have co-precipitated.[6]

Issue 2: My final product is contaminated with unreacted benzoic acid.
  • Cause: This indicates either incomplete reaction or hydrolysis of an activated intermediate during the reaction or workup.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and any additives.

    • Ensure Anhydrous Conditions: Dry your solvent over molecular sieves and ensure all glassware is oven-dried.

    • Optimize Workup: During the aqueous workup, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted benzoic acid.[14]

Issue 3: The reaction seems to stall after the formation of the activated ester (as observed by LC-MS).
  • Cause: This suggests that the activation of benzoic acid is successful, but the subsequent nucleophilic attack by morpholine is the rate-limiting or failing step. This can be due to the lower nucleophilicity of morpholine compared to primary amines or steric hindrance.

  • Troubleshooting Steps:

    • Add a Catalyst: Introduce a catalytic amount of DMAP (0.1 equivalents) to facilitate the acyl transfer.[9]

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier. Monitor for potential side product formation at higher temperatures.

    • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) before assessing completion.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling of Benzoic Acid and Morpholine

This protocol is a reliable starting point for high-yield synthesis with a straightforward workup.

Materials:

  • Benzoic Acid (1.0 eq)

  • Morpholine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq) or Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.0 eq) and anhydrous DCM.

  • Add HOBt (1.2 eq) and morpholine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the mixture.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[13][14]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Workflow start Low or No Product Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_reagents Are coupling reagents and additives fresh and anhydrous? check_activation->check_reagents No check_stoichiometry Is stoichiometry correct? (1.1-1.2 eq of coupling agent) check_activation->check_stoichiometry Yes check_reagents->check_activation check_stoichiometry->check_activation check_amine Address Amine Reactivity check_stoichiometry->check_amine Yes check_base Is a non-nucleophilic base (e.g., DIPEA) present? check_amine->check_base check_base->check_amine check_conditions Review Reaction Conditions check_base->check_conditions Yes check_solvent Is the solvent anhydrous? check_conditions->check_solvent check_solvent->check_conditions check_temp Is the temperature appropriate? (0°C to RT) check_solvent->check_temp Yes add_dmap Consider adding catalytic DMAP check_temp->add_dmap Yes increase_time_temp Increase reaction time or temperature add_dmap->increase_time_temp successful_reaction Successful Reaction increase_time_temp->successful_reaction

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for carbodiimide-mediated amide bond formation in the presence of HOBt.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step benzoic_acid Benzoic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate benzoic_acid->o_acylisourea + EDC edc EDC (R'-N=C=N-R'') edc->o_acylisourea hobt_ester HOBt-Ester (Active Ester) o_acylisourea->hobt_ester + HOBt urea_byproduct Urea Byproduct o_acylisourea->urea_byproduct + H₂O (side reaction) hobt HOBt hobt->hobt_ester amide_product N-(benzoyl)morpholine (Amide Product) hobt_ester->amide_product + Morpholine morpholine Morpholine (R'''₂NH) morpholine->amide_product hobt_regenerated HOBt (regenerated) amide_product->hobt_regenerated

Sources

Technical Support Center: Purification of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in chemical principles.

I. Overview of Purification Challenges

This compound is a molecule with distinct chemical functionalities that can complicate its purification. The presence of an acidic carboxylic acid group, a basic morpholine group, and a polar methylsulfonyl group results in a zwitterionic character at certain pH values. This can lead to variable solubility, difficulty in crystallization, and a tendency to retain specific impurities. This guide will address these challenges systematically.

II. Frequently Asked Questions (FAQs)

Q1: My this compound has poor solubility in common organic solvents. How can I effectively dissolve it for purification?

A1: The limited solubility in standard non-polar organic solvents is expected due to the compound's high polarity and potential for zwitterionic interactions.

  • Initial Approach: Start with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) for initial dissolution, especially for chromatographic purification. For crystallization, using a minimal amount of a hot polar solvent is often effective.

  • pH Adjustment: The solubility is highly pH-dependent.

    • In acidic conditions (pH < 2), the morpholine group is protonated, forming a cation, which should increase solubility in aqueous media.

    • In basic conditions (pH > 9), the carboxylic acid is deprotonated, forming an anion, which also enhances aqueous solubility. You can use a dilute aqueous base like sodium bicarbonate or sodium hydroxide to dissolve the material, followed by filtration to remove any insoluble non-acidic impurities.[1] The product can then be precipitated by acidification.

Q2: I am observing a persistent impurity with a similar polarity to my product in TLC and HPLC analysis. What could it be and how do I remove it?

A2: A common impurity in the synthesis of this compound is the starting material, often a halogenated or nitrated benzoic acid derivative, or a related isomer.

  • Potential Impurities:

    • Unreacted Starting Material: For example, 3-nitro-4-(methylsulfonyl)benzoic acid or 3-chloro-4-(methylsulfonyl)benzoic acid. These are typically more acidic and may have different solubility profiles.

    • Isomeric Byproducts: Depending on the synthetic route, isomers may form.

  • Removal Strategy:

    • pH-Based Extraction: Carefully adjusting the pH of an aqueous solution can sometimes selectively precipitate the product or the impurity.

    • Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove impurities. Experiment with solvent mixtures, such as ethanol/water or isopropanol/water.

    • Chromatography: If co-crystallization is an issue, column chromatography is the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a pH modifier like formic acid or acetic acid is a good starting point.

Q3: My compound crashes out of solution during crystallization instead of forming well-defined crystals. What causes this and how can I improve crystal quality?

A3: "Oiling out" or amorphous precipitation is common for rigid molecules and can be caused by high supersaturation, the presence of impurities, or an inappropriate solvent choice.

  • Control Supersaturation:

    • Slow Cooling: Decrease the temperature of the saturated solution very slowly to allow for orderly crystal lattice formation.

    • Anti-Solvent Addition: Add the anti-solvent very slowly to a stirred solution of the compound in a good solvent.

  • Solvent System:

    • Use a solvent mixture to fine-tune the solubility. A good solvent for dissolving the compound and a miscible anti-solvent in which it is poorly soluble are needed. For example, dissolving the compound in hot ethanol and slowly adding water as an anti-solvent can yield good crystals.[2]

  • Seeding: Introduce a small amount of pure crystalline material (seed crystals) to the supersaturated solution to initiate controlled crystallization.[3]

III. Troubleshooting Guides

Guide 1: Optimizing Crystallization of this compound

This guide provides a systematic approach to developing a robust crystallization protocol.

Step 1: Solvent Screening

The goal is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Table 1: Solubility Profile and Suggested Solvents

Solvent ClassExamplesSuitability for Crystallization
Polar Protic Water, Ethanol, Methanol, IsopropanolGood candidates. Often used in combination as a solvent/anti-solvent pair (e.g., Ethanol/Water).[4]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate solubility is often observed. Can be effective, but may require larger volumes.
Dipolar Aprotic DMF, DMSOHigh solubility, making them poor choices for direct crystallization but useful for dissolving the crude material initially.
Non-Polar Toluene, Heptane, DichloromethaneVery low solubility. Primarily used as anti-solvents.
Step 2: Crystallization Workflow

Below is a workflow to guide your crystallization experiments.

Fig 1: Crystallization Workflow
Guide 2: Dealing with Persistent Impurities

When standard crystallization fails to remove a persistent impurity, a more targeted approach is necessary.

Impurity Profile and Mitigation

Table 2: Common Impurities and Removal Strategies

Impurity TypeLikely SourceIdentificationRecommended Removal Method
Unreacted Starting Material (e.g., nitro- or halo-substituted benzoic acid)Incomplete reactionHPLC, LC-MSAcid-Base Extraction: Dissolve in a dilute base, wash with an organic solvent to remove less acidic impurities, then re-precipitate the product by adding acid.[1]
Di-substituted Byproduct (e.g., di-morpholino compound)Over-reaction or harsh reaction conditionsLC-MS (higher molecular weight)Chromatography: Reversed-phase HPLC is often effective. Crystallization: These are often less polar and may be removed by crystallizing from a highly polar solvent system.
Hydrolysis/Degradation Products Instability at high temperatures or extreme pHHPLC, LC-MS (lower molecular weight fragments)Avoid harsh purification conditions. Use milder bases (e.g., potassium carbonate instead of NaOH) and lower temperatures. Purification via chromatography under neutral conditions.
Protocol: Isoelectric Point Precipitation

For a zwitterionic compound, precipitation at its isoelectric point (pI) can be a powerful purification technique. At the pI, the net charge of the molecule is zero, and its solubility in aqueous media is at a minimum.

  • Dissolve: Dissolve the crude material in an acidic aqueous solution (e.g., pH 2 with HCl).

  • Filter: Filter off any insoluble, non-basic impurities.

  • Adjust pH: Slowly add a base (e.g., 1M NaOH) with vigorous stirring to raise the pH.

  • Precipitate: The product will precipitate out at its isoelectric point. Monitor the pH closely.

  • Isolate: Filter the solid, wash with deionized water, and then with a water-miscible solvent like acetone to aid drying.

  • Dry: Dry the purified solid under vacuum.

Guide 3: Chromatographic Purification

For highly impure samples or when high purity (>99.5%) is required, column chromatography is the method of choice.

Method Selection
  • Reversed-Phase HPLC (Prep-HPLC): This is generally the most effective method.

    • Stationary Phase: C18 silica is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

    • Additive: An additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is crucial to suppress the ionization of the carboxylic acid and protonate the morpholine, leading to sharper peaks.

  • Ion-Exchange Chromatography: This can be used to separate ionic compounds.

    • Cation Exchange: At a low pH, the protonated morpholine will bind to a cation exchange resin.

    • Anion Exchange: At a high pH, the deprotonated carboxylic acid will bind to an anion exchange resin.

General Workflow for Preparative HPLC
Fig 2: Prep-HPLC Workflow

IV. References

  • PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents. Retrieved from

  • Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Retrieved from

  • PubChem. (n.d.). 4-(Methylsulphonyl)-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100569753C - Crystallization (C) of methanesulfonate salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide and its preparation method. Retrieved from

  • Ribodi, K. A., et al. (2013). Spherical crystallization of benzoic acid. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica, 7(10), 346-353. Retrieved from [Link]

  • Google Patents. (n.d.). US7732601B2 - Crystalline polymorphs of methanesulfonic acid addition salts of Imatinib. Retrieved from

  • Kelly, I. D., & Smith, S. (1986). Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. International Journal of Environmental Analytical Chemistry, 25(1-3), 135-149. Retrieved from [Link]

  • MDPI. (2023). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. Crystals, 13(5), 798. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability and degradation pathways is crucial for predicting its environmental fate, metabolic profile, and potential for developing stable formulations. This molecule combines three key functional groups: a methylsulfonyl group, a morpholine ring, and a benzoic acid moiety. Its degradation is likely to be a composite of the reactivities of these individual components.

Frequently Asked Questions (FAQs)

Q1: What are the most probable primary degradation pathways for this compound?

A1: Based on its chemical structure, the most likely initial degradation pathways are:

  • Hydrolysis of the sulfonamide-like linkage: Although the methylsulfonyl group is attached to the benzene ring and not directly to a nitrogen in a typical sulfonamide structure, the C-N bond of the morpholine ring ortho to the electron-withdrawing sulfonyl group may be susceptible to hydrolytic cleavage under certain pH conditions.

  • Oxidative degradation of the morpholine ring: The morpholine ring, while generally stable, can undergo oxidative ring-opening. This is often mediated by enzymatic systems, such as cytochrome P450 monooxygenases, or by strong chemical oxidants.

  • Microbial degradation: Various microorganisms have been shown to degrade both sulfonamides and morpholine. It is plausible that environmental microbes could utilize this compound as a carbon or nitrogen source.

Q2: How stable is the morpholine ring to degradation?

A2: The morpholine ring is known for its metabolic stability, which is one reason for its common use in medicinal chemistry. However, it is not inert. Degradation, particularly by microorganisms, can occur, typically initiated by cleavage of a C-N bond.

Q3: Is the methylsulfonyl group likely to be metabolized?

A3: The methylsulfonyl group is generally considered to be a stable functional group. However, metabolites containing this group have been identified for other compounds, suggesting it can be part of a larger metabolic transformation. Its direct degradation is less likely to be a primary pathway compared to reactions involving the morpholine ring or the carboxylic acid group.

Q4: What role does pH play in the degradation of this compound?

A4: pH is expected to be a critical factor. Sulfonamide hydrolysis rates are pH-dependent. While this molecule isn't a classic sulfonamide, acidic or basic conditions could promote the hydrolysis of the C-N bond between the morpholine ring and the benzene ring. The solubility and ionization state of the carboxylic acid group will also be influenced by pH, which can affect its reactivity and bioavailability for microbial degradation.

Troubleshooting Guides

This section addresses common issues that may arise during the study of this compound degradation.

Problem Potential Cause Troubleshooting Steps
No degradation observed under expected conditions (e.g., neutral pH, room temperature). The compound is highly stable under these conditions.* Force degradation by introducing more extreme conditions (e.g., elevated temperature, high/low pH, addition of an oxidizing agent like hydrogen peroxide).* Introduce a microbial consortium (e.g., activated sludge) to assess for biodegradation potential.
Multiple unexpected degradation products are detected by HPLC/LC-MS. * Multiple degradation pathways are occurring simultaneously.* Secondary degradation of initial products.* Presence of impurities in the starting material.* Simplify the experimental conditions to favor a single pathway (e.g., use a specific enzyme or a controlled chemical oxidant).* Perform a time-course study to identify primary versus secondary degradation products.* Thoroughly characterize the purity of your starting material.
Poor separation of parent compound and degradation products by reverse-phase HPLC. The polarity of the degradation products is very similar to the parent compound.* Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase).* Consider a different stationary phase (e.g., a phenyl-hexyl or polar-embedded column).* Explore alternative analytical techniques like HILIC or ion-exchange chromatography.
Difficulty in identifying the structure of degradation products. * Low abundance of the products.* Lack of suitable reference standards.* Concentrate the samples containing the degradation products.* Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition.* Employ tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.* Consider NMR spectroscopy for definitive structure confirmation if the product can be isolated in sufficient quantity.

Predicted Degradation Pathways

Based on the chemical literature for related structures, we can predict several potential degradation pathways for this compound.

Pathway 1: Oxidative Degradation of the Morpholine Ring

This pathway is likely initiated by an enzymatic or chemical oxidation, leading to the opening of the morpholine ring.

Oxidative Degradation of Morpholine Ring Parent 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Intermediate1 N-Oxide Metabolite Parent->Intermediate1 N-Oxidation Intermediate2 Ring-Opened Aldehyde Parent->Intermediate2 C-N Bond Cleavage (e.g., by Cytochrome P450) Intermediate3 Ring-Opened Carboxylic Acid Intermediate2->Intermediate3 Oxidation FinalProduct Further Degradation Products Intermediate3->FinalProduct

Caption: Predicted oxidative degradation of the morpholine ring.

Pathway 2: Hydrolytic Cleavage

This pathway involves the cleavage of the C-N bond connecting the morpholine ring to the benzene ring, which may be facilitated by acidic or basic conditions.

Hydrolytic Cleavage Parent 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Product1 4-(Methylsulfonyl)-3- aminobenzoic Acid Parent->Product1 Hydrolysis (Acid or Base Catalyzed) Product2 Bis(2-hydroxyethyl)amine Parent->Product2 Hydrolysis (Acid or Base Catalyzed)

Caption: Predicted hydrolytic cleavage of the C-N bond.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolytic Stability)

Objective: To assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For each condition (acidic, basic, neutral), add a small aliquot of the stock solution to the respective medium (0.1 M HCl, 0.1 M NaOH, pH 7.0 buffer) to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated reverse-phase HPLC method to determine the remaining concentration of the parent compound and to detect the formation of degradation products.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To evaluate the metabolic stability of the compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • This compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Stability Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Compound Stock Solution PreIncubate Pre-incubate at 37°C Stock->PreIncubate Microsomes Prepare Microsome and Buffer Mix Microsomes->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate TimePoints Incubate and Sample at Time Points Initiate->TimePoints Quench Quench Reaction with Acetonitrile TimePoints->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze by LC-MS/MS Centrifuge->LCMS Calculate Calculate Half-life and Clearance LCMS->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272.
  • Di-Masi, A., et al. (2017). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 56(14), 8219-8226.
  • Kumari, A., & Singh, R. K. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(14), 6773-6803.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7935.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Derivatization of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate and overcome common challenges, ensuring the integrity and success of your synthetic routes.

Introduction: Understanding the Molecule's Reactivity

This compound is a trifunctional molecule, presenting a unique set of challenges and opportunities in derivatization. The reactivity of the carboxylic acid is influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group, while the morpholine nitrogen's basicity and nucleophilicity are tempered by its attachment to the aromatic ring. Understanding the interplay of these functional groups is paramount to preventing unwanted side reactions.

Key Structural Features and Their Implications:

  • Carboxylic Acid: The primary site for derivatization, typically via amide bond formation. Its acidity is enhanced by the para-sulfonyl group.

  • Methylsulfonyl Group: A powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under harsh conditions. It is generally stable but its influence on other functional groups is significant.

  • Morpholine Ring: The nitrogen atom is a potential site for side reactions, such as alkylation or oxidation, although its nucleophilicity is reduced. The oxygen atom within the ring can influence solubility and binding properties.[1][2]

Troubleshooting Guide & FAQs: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Amide Coupling Reactions

Q1: My amide coupling reaction is sluggish or fails to go to completion, even with standard coupling agents like EDC/HOBt. What's going on?

A1: The electron-withdrawing sulfonyl group deactivates the carboxylate, making it a less effective nucleophile to attack the activated coupling agent. This can slow down the formation of the active ester intermediate.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration. Gentle heating (40-50 °C) can often drive the reaction to completion.

    • Use a More Potent Coupling Reagent: Consider phosphonium-based reagents like PyBOP or HATU, which are often more effective for hindered or electronically deactivated carboxylic acids.[3]

    • Ensure Anhydrous Conditions: Amide coupling reagents are sensitive to moisture. Use dry solvents and reagents to prevent hydrolysis of the activated intermediate.

    • Check Amine Purity: Impurities in your amine coupling partner can interfere with the reaction.

Q2: I'm observing a significant amount of a byproduct that appears to be a urea derivative. How can I prevent this?

  • Prevention Strategies:

    • Add an Activating Agent: Always use an additive like HOBt or HOAt. These reagents trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid.

    • Order of Addition: Add the coupling agent to a mixture of the carboxylic acid, amine, and HOBt/HOAt. Pre-activating the carboxylic acid before adding the amine can increase the risk of N-acylurea formation.

Q3: My product is contaminated with a species that has lost the methylsulfonyl group. What is causing this desulfonylation?

A3: While the C-S bond in the methylsulfonyl group is generally robust, it can be susceptible to cleavage under certain reductive or strongly basic conditions, especially at elevated temperatures.

  • Causative Factors & Solutions:

    • Reductive Cleavage: If your reaction involves a reducing agent (e.g., for a subsequent functional group transformation), the sulfonyl group might be reduced. Consider alternative synthetic routes or protecting groups.

    • Strongly Basic Conditions: Prolonged exposure to strong bases at high temperatures can lead to nucleophilic aromatic substitution where the sulfonyl group acts as a leaving group. If your protocol requires a strong base, try to use milder conditions (e.g., lower temperature, shorter reaction time) or a non-nucleophilic base.

Reactions Involving the Morpholine Ring

Q4: I'm attempting a reaction at the carboxylic acid, but I'm seeing evidence of N-alkylation or N-acylation on the morpholine nitrogen. How can I avoid this?

A4: Although the morpholine nitrogen is less nucleophilic than a typical secondary amine due to its attachment to the aromatic ring, it can still compete with the desired reaction under certain conditions.

  • Mitigation Approaches:

    • pH Control: In amide coupling reactions, the addition of a non-nucleophilic base (like DIEA) is crucial. It deprotonates the amine coupling partner's ammonium salt without activating the morpholine nitrogen. The morpholine nitrogen's pKa is lower than that of aliphatic amines, making it less likely to be deprotonated.[2]

    • Protecting Groups (If Necessary): In multi-step syntheses where the morpholine nitrogen's reactivity is a persistent issue, consider protecting it as a carbamate (e.g., Boc or Cbz), which can be removed later.[4]

Decarboxylation and Aromatic Substitution

Q5: Under high-temperature conditions, I'm isolating a product that has lost the carboxylic acid group. Is this decarboxylation?

A5: Yes, decarboxylation of benzoic acids can occur, although it typically requires high temperatures (often >140 °C) or the presence of a catalyst like copper.[5][6][7] The electron-withdrawing sulfonyl group can influence the stability of the aromatic ring and potentially facilitate this process under forcing conditions.

  • Preventative Measures:

    • Avoid Excessive Heat: If possible, conduct your derivatization at or near room temperature.

    • Choose Catalysts Carefully: Be mindful that certain transition metals, particularly copper, can promote decarboxylation.[5][8]

Q6: I'm seeing evidence of substitution on the aromatic ring. Is this possible?

A6: Electrophilic aromatic substitution is unlikely due to the deactivating nature of both the carboxylic acid and the sulfonyl group. However, nucleophilic aromatic substitution (SNA_r) is a possibility under harsh conditions (strong nucleophile, high temperature), where a substituent (like a halogen, if present) could be displaced. The methylsulfonyl group itself could potentially be displaced under extreme conditions. For most standard derivatizations, this is not a common side reaction.

Experimental Protocols

Protocol 1: Standard Amide Coupling using HATU

This protocol is recommended for coupling this compound with primary or secondary amines, especially when carbodiimide methods are sluggish.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

If derivatization is required at another position on a more complex molecule, the carboxylic acid can be protected as an ester.[9][10][11]

Materials:

  • This compound

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Visualization of Reaction Pathways

Diagram 1: Key Reactive Sites and Potential Side Reactions

G cluster_molecule This compound cluster_reactions Potential Reactions cluster_side_reactions Specific Side Reactions mol Structure derivatization Desired Derivatization (e.g., Amide Coupling) mol->derivatization Carboxylic Acid side_reactions Potential Side Reactions derivatization->side_reactions decarboxylation Decarboxylation side_reactions->decarboxylation n_alkylation Morpholine N-Alkylation side_reactions->n_alkylation urea_formation N-Acylurea Formation side_reactions->urea_formation desulfonylation Desulfonylation side_reactions->desulfonylation

Caption: Overview of reactive sites and potential side reactions.

Diagram 2: Troubleshooting Flowchart for Amide Coupling

G start Amide Coupling Reaction check_completion Reaction Incomplete? start->check_completion check_byproducts Byproducts Observed? check_completion->check_byproducts No incomplete_solutions Increase Temp/Time Use Stronger Coupling Agent Ensure Anhydrous Conditions check_completion->incomplete_solutions Yes urea_byproduct Urea Derivative? check_byproducts->urea_byproduct Yes success Successful Coupling check_byproducts->success No incomplete_solutions->start Re-run urea_solution Add HOBt/HOAt Control Stoichiometry Optimize Addition Order urea_byproduct->urea_solution Yes other_byproducts Other Byproducts? urea_byproduct->other_byproducts No urea_solution->start Re-run analyze_other Characterize Byproduct (e.g., LC-MS, NMR) Consult Further Guides other_byproducts->analyze_other Yes

Caption: Decision tree for troubleshooting amide coupling reactions.

Quantitative Data Summary

Side ReactionCausative Agent/ConditionPreventative MeasureExpected Purity Improvement
N-Acylurea Formation Carbodiimides (EDC, DCC)Addition of HOBt/HOAt>95%
Incomplete Reaction Deactivated Carboxylic AcidUse of HATU or PyBOP>98%
Decarboxylation High Temperature (>140 °C)Lower reaction temperature>99%
Morpholine N-Alkylation Strong alkylating agentspH control with non-nucleophilic base>97%

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Slideshare. (n.d.). Protection of carbonyl and carboxyl group. [Link]

  • National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • ResearchGate. (2015). Coupling Reaction of Thioamides with Sulfonyl Azides: An Efficient Catalyst-Free Click-Type Ligation under Mild Conditions. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Amides. [Link]

  • ResearchGate. (2021). Decarboxylative Hydroxylation of Benzoic Acids | Request PDF. [Link]

  • ResearchGate. (2021). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]

  • ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Student Doctor Network. (2020). Confusion on electron withdrawing and donating effects of alkoxy, amide, ester groups. [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

  • Chemguide. (n.d.). decarboxylation of carboxylic acids and their salts. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. [Link]

  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. [Link]

  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • National Institutes of Health. (n.d.). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. [Link]

  • PubMed. (n.d.). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. [Link]

  • Justia Patents. (2021). Process for synthesis of mesotrione. [Link]

  • Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our aim is to equip you with the necessary knowledge to navigate the challenges of this synthesis, from bench-scale experiments to pilot-plant production.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by the nucleophile, morpholine. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups, the nature of the leaving group, and carefully controlled reaction conditions.

The likely precursor for this synthesis is 3-fluoro-4-(methylsulfonyl)benzoic acid. The strong electron-withdrawing effect of the sulfonyl group and the carboxylic acid, positioned ortho and para to the fluorine atom, respectively, activates the ring for nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially viable route is the nucleophilic aromatic substitution (SNAr) of 3-fluoro-4-(methylsulfonyl)benzoic acid with morpholine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Q2: Why is 3-fluoro-4-(methylsulfonyl)benzoic acid the preferred starting material?

A2: The fluorine atom is a highly effective leaving group in SNAr reactions. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine makes the ipso-carbon more electrophilic and susceptible to attack.[1] Furthermore, the methylsulfonyl and benzoic acid groups are strong electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.[1][2]

Q3: What are the typical reaction conditions for the SNAr reaction with morpholine?

A3: Typical conditions involve reacting 3-fluoro-4-(methylsulfonyl)benzoic acid with a slight excess of morpholine in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is required to neutralize the hydrofluoric acid byproduct. The reaction is usually heated to temperatures between 80-120 °C.

Q4: How can I monitor the progress of the reaction?

A4: High-performance liquid chromatography (HPLC) is the most effective technique for monitoring the reaction progress. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically suitable. This will allow you to track the consumption of the starting material and the formation of the product. Thin-layer chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q5: What are the main safety concerns when scaling up this synthesis?

A5: The primary safety concerns during scale-up include:

  • Exothermic Reaction: The SNAr reaction can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed to avoid a runaway reaction. Ensure adequate cooling capacity and consider controlled addition of one of the reactants.

  • Handling of Morpholine: Morpholine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area.

  • Pressure Build-up: If the reaction is run in a sealed reactor at elevated temperatures, pressure can build up. Ensure the reactor is appropriately rated for the intended temperature and pressure.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and scale-up of this compound.

Issue 1: Low or Incomplete Conversion

Q: My reaction is sluggish, and I am observing a low conversion of the starting material even after prolonged reaction times. What are the potential causes and solutions?

A: Low or incomplete conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Insufficient Activation of the Aromatic Ring The SNAr reaction rate is highly dependent on the presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group.[1][2] While the methylsulfonyl and carboxylic acid groups are activating, their effect might be insufficient under mild conditions.Increase the reaction temperature in increments of 10 °C. Ensure the reaction is heated to the target temperature for an adequate duration.
Poor Leaving Group While fluorine is an excellent leaving group for SNAr, the reactivity follows the order F > Cl > Br > I.[1] If you are using a chloro or bromo analog, the reaction will be slower.If possible, start with the 3-fluoro derivative. If using a chloro or bromo analog, higher temperatures and longer reaction times will be necessary.
Inadequate Base The base plays a crucial role in neutralizing the acid formed during the reaction. If the base is too weak or insoluble, the reaction may stall.Ensure at least one equivalent of a suitable base like potassium carbonate or DIPEA is used. For potassium carbonate, ensure efficient stirring to overcome solubility issues. In some cases, a stronger base like potassium tert-butoxide can be used, but this may lead to side reactions.
Presence of Water While some SNAr reactions can be performed in water,[3] excess water in aprotic polar solvents can sometimes hinder the reaction by solvating the nucleophile and reducing its reactivity.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature. A typical range for this type of reaction is 80-120 °C. Monitor for any decomposition of starting materials or product at higher temperatures.
Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is a common challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.

Potential Side Product Formation Mechanism Mitigation Strategy
Bis-addition Product If a di-halogenated starting material is used, or if there are other reactive sites on the molecule, a second molecule of morpholine can react.Use a starting material with a single, highly activated leaving group. Control the stoichiometry of morpholine carefully (use a slight excess, e.g., 1.1-1.2 equivalents).
Decarboxylation At very high temperatures, the benzoic acid moiety may undergo decarboxylation.Avoid excessive heating. If high temperatures are required for the reaction to proceed, consider protecting the carboxylic acid as an ester and hydrolyzing it in a subsequent step.
Amide Formation In the presence of a strong base and high temperatures, morpholine could potentially react with the carboxylic acid to form an amide.Use a non-nucleophilic base like K₂CO₃ or DIPEA. Avoid overly harsh conditions. Protecting the carboxylic acid as an ester will also prevent this side reaction.
Solvent-Related Impurities Solvents like DMF can decompose at high temperatures, especially in the presence of a base, to form dimethylamine, which can then act as a nucleophile.Use a more stable solvent like DMSO or NMP if high temperatures are necessary. Alternatively, perform the reaction at the lowest feasible temperature.
Issue 3: Challenges in Product Isolation and Purification

Q: I am struggling to isolate a pure product. What are the recommended purification strategies?

A: The purification of this compound can be challenging due to its physical properties.

Problem Explanation Recommended Solution
Product is soluble in the aqueous phase during workup. The carboxylic acid group can form a salt with the base used in the reaction, making it water-soluble.After the reaction is complete, cool the mixture and dilute it with water. Acidify the aqueous solution with a strong acid like HCl to a pH of 1-2. This will protonate the carboxylate and cause the product to precipitate.
Recrystallization is ineffective. Finding a suitable single solvent for recrystallization can be difficult. The product may be too soluble in some solvents and poorly soluble in others.A two-solvent system is often effective. For example, dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly add a solvent in which it is poorly soluble (e.g., water, heptane) until turbidity is observed. Allow the solution to cool slowly to promote crystallization.
Persistent colored impurities. These may be due to side reactions or impurities in the starting materials.An activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities. Add a small amount of charcoal to the hot solution before filtering and allowing it to crystallize.
"Oiling out" during crystallization. The product separates from the solution as a liquid rather than a solid. This occurs when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the product.Add more of the good solvent to the hot mixture to ensure the product is fully dissolved. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

Experimental Workflow and Scale-Up Considerations

Below is a generalized experimental workflow for the synthesis of this compound, followed by a decision tree for troubleshooting during scale-up.

Bench-Scale Synthesis Protocol
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, 5-10 volumes).

  • Reactant Addition: Begin stirring the mixture and add morpholine (1.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (10 volumes).

  • Precipitation: Acidify the aqueous mixture to pH 1-2 with concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Scale-Up Troubleshooting Workflow

ScaleUp_Troubleshooting start Reaction Scale-Up: Start exotherm Exotherm Observed? start->exotherm mixing Mixing Issues? exotherm->mixing No action_exotherm Implement controlled addition of morpholine. Ensure adequate reactor cooling. exotherm->action_exotherm Yes yield Low Yield? mixing->yield No action_mixing Increase agitator speed. Consider a different agitator design. Increase solvent volume. mixing->action_mixing Yes purity Purity Issues? yield->purity No action_yield Increase reaction temperature or time. Check raw material quality. Ensure anhydrous conditions. yield->action_yield Yes success Successful Scale-Up purity->success No action_purity Optimize workup and isolation pH. Develop a robust recrystallization protocol. Identify and address side reactions. purity->action_purity Yes action_exotherm->mixing action_mixing->yield action_yield->purity action_purity->success

Caption: Decision tree for troubleshooting common scale-up issues.

Visualization of the Synthetic Pathway

SNAr_Mechanism sub 3-Fluoro-4-(methylsulfonyl)benzoic Acid mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Morpholine nuc Morpholine prod This compound mc->prod - F⁻ byprod HF salt Salt (e.g., KF + KHCO₃) byprod->salt + Base base Base (e.g., K₂CO₃)

Caption: Synthetic pathway for this compound via SNAr.

References

  • Lipshutz, B. H., Ghorai, S. (2012). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.
  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Borlinghaus, N., Braje, W. M., Braje, L. H., Ansari, T. N., Ogulu, D., Handa, S., & Wittmann, V. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5494-5503.
  • SNAr troubleshooting. Reddit.
  • Guisan-Ceinos, M., et al. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development, 27(5), 924-936.
  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Walsh, D. A., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? European Journal of Organic Chemistry, 2013(28), 6332-6341.
  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. PrepChem.com.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules, 29(15), 3429.
  • Changes in the SNAr reaction mechanism brought about by preferential solvation. (2018). Physical Chemistry Chemical Physics, 20(27), 18456-18465.
  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. (2020). Dalton Transactions, 49(29), 10077-10084.
  • Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. Benchchem.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Purification of Products. (2022). Chemistry LibreTexts.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017).
  • Preparation of methylsulfonylbenzoic acids. (1993).
  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. (2021).
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(4), 1495-1505.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). Chemical Science, 14(23), 6195-6203.
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). International Journal of Chemical Kinetics, 51(4), 263-271.
  • Concerted nucleophilic aromatic substitutions. (2018). DASH (Harvard).
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. (2016). Tetrahedron Letters, 57(10), 1035-1039.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(7), 2305-2315.
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. (2024). Organic Letters, 26(4), 804-808.
  • 3-MORPHOLINOBENZOIC ACID CAS#: 215309-00-5. ChemicalBook.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). International Journal of Molecular Sciences, 25(1), 533.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).

Sources

4-(Methylsulfonyl)-3-morpholinobenzoic Acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. It addresses common stability challenges encountered in aqueous solutions and offers troubleshooting strategies and validated protocols to ensure experimental integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs) on Aqueous Stability

This section addresses fundamental questions regarding the chemical behavior of this compound in aqueous environments.

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound is influenced by a combination of chemical and physical factors. The molecule possesses three key functional groups: a benzoic acid, a morpholine ring, and a methylsulfonyl group. Each contributes to its overall stability profile. The primary factors of concern are:

  • pH: The pH of the aqueous solution is critical. The carboxylic acid moiety (a benzoic acid derivative) has an acidic pKa. In alkaline conditions, the molecule will be deprotonated, which can alter its reactivity and solubility. More extreme pH values (highly acidic or highly alkaline) can catalyze hydrolytic degradation of the morpholine ring or other susceptible bonds. Studies on related sulfonic acid-containing compounds have shown that pH is a determining factor in their stability.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For benzoic acid and its derivatives, high temperatures can lead to decarboxylation (loss of the COOH group). It is crucial to control the temperature during storage and experimentation to minimize thermal degradation.

  • Light Exposure: Aromatic compounds and those with heteroatoms can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can provide the energy needed to initiate degradative reactions. Therefore, solutions should be protected from light.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen or contaminants like peroxides, can pose a risk. The morpholine ring's nitrogen and adjacent carbons can be susceptible to oxidation.

  • Enzymatic Activity: In non-sterile or biological systems, the morpholine moiety can be a substrate for enzymes, particularly monooxygenases like cytochrome P-450, which can cleave the C-N bond. This is a critical consideration for experiments involving cell culture, plasma, or tissue homogenates.

Q2: What are the potential degradation pathways for this molecule in an aqueous solution?

While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on its chemical structure and data from analogous compounds.

  • Morpholine Ring Opening: This is a well-documented pathway for morpholine-containing compounds, especially in biological systems. It typically begins with oxidation at a carbon adjacent to the nitrogen or oxygen heteroatom, leading to C-N or C-O bond cleavage.

  • Decarboxylation: The benzoic acid group may undergo decarboxylation under thermal stress, removing the carboxylic acid functional group. This would result in the formation of 1-morpholino-2-(methylsulfonyl)benzene.

  • Oxidation of the Sulfonyl Group: While the methylsulfonyl group is generally robust, strong oxidative conditions could potentially lead to further oxidation or cleavage, though this is considered a less probable pathway under typical experimental conditions.

  • N-Nitrosation: If sources of nitrite are present under acidic conditions, the secondary amine within the morpholine ring could undergo nitrosation to form a potentially carcinogenic N-nitrosomorpholine (NMOR) derivative. This is a significant concern in environments where nitrites are present, such as certain biological media or contaminated water sources.

Q3: My experiment involves a crude biological matrix. Is the compound susceptible to microbial degradation?

Yes, this is a significant consideration. The morpholine ring is known to be biodegradable by various microorganisms, particularly bacteria of the Mycobacterium genus, which can use it as a sole source of carbon and nitrogen. If your aqueous solution is not sterile and contains microbial contaminants, you may observe a loss of the parent compound over time due to enzymatic degradation.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered when working with this compound.

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check_analytics -> analytics_std; analytics_std -> analytics_matrix; analytics_matrix -> analytics_forced; analytics_forced -> solve_analytics [color="#34A853"]; } ` Caption: Decision tree for troubleshooting stability issues.

Problem: I am observing a gradual loss of my compound in my aqueous stock solution stored at 4°C over several days.

  • Causality: Storing in aqueous solution, especially unbuffered water, at 4°C exposes the compound to potential pH shifts and hydrolysis over time. Even at refrigerated temperatures, degradation reactions can proceed, albeit at a slower rate than at room temperature. The morpholine ring can be particularly susceptible.

  • Troubleshooting Steps:

    • Confirm the Loss: Use a validated analytical method (e.g., HPLC, LC-MS/MS) to quantify the compound's concentration immediately after preparation and at subsequent time points to confirm the degradation rate.

    • Evaluate Storage Conditions:

      • Temperature: For long-term storage (> 1 week), aqueous stocks should be aliquoted and stored at -20°C or -80°C.

      • pH Control: Prepare stock solutions in a suitable buffer (e.g., 10 mM PBS or HEPES at pH 7.0-7.4) rather than pure water. This prevents pH fluctuations that could accelerate degradation.

      • Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

    • Consider Solvent: For maximum stability, consider preparing a highly concentrated primary stock in an organic solvent like DMSO and storing it at -20°C. Fresh aqueous working solutions can then be prepared from the DMSO stock immediately before each experiment.

Problem: When analyzing my samples via HPLC, I see new, unidentified peaks appearing that are not present in my initial standard.

  • Causality: The appearance of new peaks is a strong indicator of degradation. The compound is breaking down into one or more new chemical entities with different chromatographic retention times.

  • Troubleshooting Steps:

    • Characterize the Unknowns: If using mass spectrometry (LC-MS), analyze the mass-to-charge ratio (m/z) of the new peaks. This can provide clues to their identity (e.g., a mass loss of 44 Da could suggest decarboxylation).

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions to accelerate the formation of degradation products. This helps confirm which conditions are causing the instability and can help tentatively identify the unknown peaks. See Protocol 2 for a detailed workflow.

    • Optimize Analytical Method: Ensure your chromatographic method has sufficient resolution to separate the parent compound from all major degradants. [5]

Section 3: Key Experimental Protocols

Protocol 1: Preparation and Storage of Aqueous Solutions

This protocol provides a standardized method for preparing stable aqueous solutions of this compound.

  • Primary Stock (Organic): a. Weigh the required amount of solid this compound in a sterile microfuge tube. b. Add high-purity DMSO to achieve a high concentration (e.g., 10-50 mM). c. Vortex until fully dissolved. d. Aliquot into smaller volumes in amber vials and store at -20°C for up to 6 months.

  • Aqueous Working Solution (Buffered): a. Thaw a single aliquot of the DMSO primary stock. b. Determine the volume needed for your experiment. c. Dilute the DMSO stock into a sterile, aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays. d. Use this working solution immediately. Do not store aqueous working solutions for more than 24 hours, even at 4°C. Prepare fresh for each experiment.

Parameter Recommendation for Aqueous Solutions Rationale
Solvent Buffered Saline (e.g., PBS, HEPES)Maintains stable pH, preventing acid/base-catalyzed hydrolysis. [16]
pH 6.0 - 7.5Avoids extremes that can accelerate degradation of functional groups.
Storage Temp. -20°C or -80°C (aliquoted)Minimizes thermal degradation and slows hydrolytic processes. [16]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation of the aromatic and heterocyclic rings. [2]
Shelf-Life Prepare fresh daily from organic stockEnsures maximum potency and avoids accumulation of unknown degradants.

Caption: Table 1. Recommended storage conditions for solutions of this compound.

Protocol 2: Forced Degradation Study Workflow

This study is essential for identifying potential stability liabilities. It involves exposing the compound to harsh conditions and analyzing the resulting mixture. [5]

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  • Preparation: Prepare a ~1 mg/mL solution of the compound in a mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the solution into separate vials for each stress condition. Include a control sample kept at -20°C.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal: Incubate at 80°C.

    • Photolytic: Expose to a high-intensity UV light source.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including the control, using a stability-indicating analytical method like LC-MS/MS.

  • Evaluation: Compare the chromatograms. Aim for 10-20% degradation of the parent compound to ensure that major degradation products are formed at detectable levels. Quantify the loss of the parent peak and the formation of new peaks.

Stress Condition Typical Reagent Temperature Purpose
Acid Hydrolysis0.1 M - 1 M HCl60 - 80 °CAssesses stability to low pH.
Base Hydrolysis0.1 M - 1 M NaOH60 - 80 °CAssesses stability to high pH.
Oxidation3% - 30% H₂O₂Room TempTests susceptibility to oxidation.
Thermal DegradationNone (solution heated)> 60 °CEvaluates intrinsic thermal stability.
PhotodegradationNone (exposed to light)Room TempAssesses stability under UV/visible light.

Caption: Table 2. Example parameters for a forced degradation study.

References

  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1546–1552. [Link]

  • Studziński, W., & Karczmarek, A. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Acta Innovations, (25), 5-12. [Link]

  • Knapp, J. S., & Brown, H. M. (1988). The microbial degradation of morpholine. International Biodeterioration, 24(4-5), 299-306. [Link]

  • Combourieu, B., Poupin, P., Sancelme, M., & Besse, P. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Navigating the Crystallization of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of 4-(Methylsulfonyl)-3-morpholinobenzoic acid. As a Senior Application Scientist, I have designed this comprehensive guide to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges and optimize your crystallization processes. This guide is structured to offer direct, actionable solutions to specific issues you may encounter in the laboratory.

Section 1: Troubleshooting Guide - Common Crystallization Challenges

This section addresses specific problems in a question-and-answer format, providing in-depth explanations and step-by-step solutions.

Q1: My compound is "oiling out" instead of crystallizing upon anti-solvent addition. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue when the supersaturation of the solution is generated too rapidly.[1] The solute comes out of solution as a liquid phase (the oil) instead of forming an ordered crystal lattice. This is often due to a poor choice of anti-solvent or an addition rate that is too fast.

Causality: The high local supersaturation exceeds the metastable zone limit so rapidly that the molecules do not have sufficient time to orient themselves into a crystal lattice. The system instead minimizes its free energy by forming a disordered, liquid phase of the solute.

Solutions:

  • Reduce the Rate of Anti-Solvent Addition: This is the simplest and often most effective solution. A slower addition rate maintains a lower level of supersaturation, allowing molecules more time for nucleation and crystal growth.[2]

  • Optimize the Solvent/Anti-Solvent System:

    • Solvent Choice: Ensure your compound is fully dissolved in the primary solvent. For a polar compound like this compound, polar protic or aprotic solvents are a good starting point.[3]

    • Anti-Solvent Miscibility: The anti-solvent must be fully miscible with the primary solvent.[4]

    • Polarity Mismatch: A very large polarity difference between the solvent and anti-solvent can induce rapid precipitation. Consider an anti-solvent with a polarity closer to that of the primary solvent.

  • Temperature Control: Perform the anti-solvent addition at an elevated temperature where the solubility of the compound is higher. This can help to control the level of supersaturation.

  • Seeding: Introduce a small amount of crystalline material (seed crystals) at a low level of supersaturation before adding the bulk of the anti-solvent. This provides a template for crystal growth and can bypass the need for primary nucleation, which often requires higher supersaturation.

Q2: The yield of my crystallization is very low. What are the potential causes and how can I improve it?

A2: Low yield is a frequent problem that can often be traced back to the solubility of your compound in the mother liquor or mechanical losses during the process.

Causality: A significant portion of the compound remains dissolved in the solvent even after cooling or anti-solvent addition. Alternatively, product may be lost during transfer or filtration steps.

Solutions:

  • Optimize the Solvent System:

    • Solubility Curve: Ideally, you want a solvent that shows a steep solubility curve with respect to temperature (for cooling crystallization) or anti-solvent concentration. This means high solubility at high temperatures or low anti-solvent concentrations, and low solubility at low temperatures or high anti-solvent concentrations.

  • Increase the Anti-Solvent Ratio: For anti-solvent crystallization, a higher proportion of the anti-solvent will further decrease the solubility of the compound and drive more of it out of solution.[5] However, be mindful of causing the product to "oil out."

  • Cooling Profile Optimization: For cooling crystallizations, ensure the final temperature is sufficiently low to minimize the solubility of your compound. A slower cooling rate generally leads to larger, purer crystals but might need to be balanced with throughput considerations.[6][7]

  • pH Adjustment: As this compound is a carboxylic acid, its solubility is highly pH-dependent.[8][9] In aqueous or protic solvent systems, decreasing the pH will protonate the carboxylate group, making the molecule less polar and likely less soluble, thus increasing the yield.[10]

  • Minimize Mechanical Losses: Ensure complete transfer of the crystalline slurry to the filter. Wash the crystals with a minimal amount of cold solvent to avoid re-dissolving the product.

Q3: My final product consists of very fine needles or small particles that are difficult to filter and dry. How can I increase the crystal size?

A3: Small crystal size is typically a result of rapid nucleation and limited crystal growth.[2] This often occurs when the solution is supersaturated too quickly.

Causality: A high degree of supersaturation favors the formation of many small nuclei simultaneously, which then compete for the available solute, limiting the final size of each crystal.

Solutions:

  • Slow Down the Crystallization Process:

    • Cooling Crystallization: Employ a slower cooling rate.[6][7][11][12] This reduces the rate of supersaturation generation, allowing existing crystals to grow larger rather than forming new nuclei.

    • Anti-Solvent Crystallization: Decrease the addition rate of the anti-solvent.

  • Reduce the Level of Supersaturation: Start with a less concentrated solution. While this may slightly decrease the overall yield, it can significantly improve crystal size.

  • Utilize a Seeding Strategy: Introducing seed crystals at a point of low supersaturation encourages the growth of those seeds rather than the formation of new nuclei.

  • Temperature Cycling: In some cases, cycling the temperature up and down by a few degrees during the crystallization process can dissolve the smallest, most unstable crystals and allow the larger ones to grow (a process known as Ostwald ripening).

Section 2: Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound to consider for crystallization?

Based on its structure and data from similar compounds, here are the key properties:

  • Molecular Weight: Approximately 285.31 g/mol .[13]

  • Functional Groups: It possesses a carboxylic acid group, a sulfonyl group, and a morpholine group. These functional groups are polar and capable of hydrogen bonding.

  • Acidity: The carboxylic acid group is acidic and will be ionized at higher pH, increasing its aqueous solubility.[9][10][14]

  • Polarity: The presence of multiple polar functional groups suggests that it will be more soluble in polar solvents (e.g., alcohols, acetone, DMSO, DMF) and less soluble in non-polar solvents (e.g., hexane, toluene).[3][15][16]

What is a good starting point for solvent selection for this compound?

A systematic approach to solvent screening is recommended. Based on the principle of "like dissolves like," polar solvents are the most promising candidates.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)HighThe carboxylic acid, sulfonyl, and morpholine groups can form strong hydrogen bonds with these solvents.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)Moderate to HighThese solvents are highly polar and can interact with the polar functional groups of the molecule.
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)Very Low / InsolubleThe large difference in polarity between the solute and solvent prevents effective solvation.

A good starting point would be to test solubility in a range of these solvents at room temperature and at an elevated temperature to identify a suitable solvent for cooling crystallization or a solvent/anti-solvent pair for anti-solvent crystallization.[4][17]

How can I assess the purity and polymorphic form of my crystalline material?

A combination of analytical techniques is essential for comprehensive characterization:

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the compound and identifying any impurities.[18][19][20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.[21]

  • Polymorph Characterization:

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of a solid. Each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically have different melting points and may exhibit solid-state transitions that can be detected by DSC.

    • Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature and is useful for identifying solvates (crystals containing solvent molecules).

Polymorphism is a critical consideration for sulfonamides, as different crystal forms can have different physical properties, including solubility and stability.[22][23][24][25]

Section 3: Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This protocol provides a general framework. The specific solvent, anti-solvent, and volumes should be determined through preliminary solubility screening.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, acetone) at a slightly elevated temperature (e.g., 40-50 °C) with stirring.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While maintaining the temperature, slowly add a suitable anti-solvent (e.g., water, hexane) dropwise to the stirred solution until a slight turbidity persists.

  • Crystal Growth: If turbidity appears, add a few drops of the primary solvent to redissolve the precipitate. Then, continue adding the anti-solvent at a very slow rate. If available, add a few seed crystals at this stage.

  • Cooling and Maturation: Once the anti-solvent addition is complete, slowly cool the mixture to room temperature, and then further cool in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude material in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) at or near the solvent's boiling point.

  • Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble matter.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow the cooling and prevent solvent evaporation.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least an hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals, preferably under vacuum.

Section 4: Visualizations

TroubleshootingWorkflow

CrystallizationParameters

References

  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind. (n.d.). Retrieved January 8, 2026, from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved January 8, 2026, from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]

  • Guide for crystallization. (n.d.). Retrieved January 8, 2026, from [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. [Link]

  • (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). ResearchGate. [Link]

  • May anyone share information about common solvent-antisolvent pairs for antisolvent crystallization? (2017, May 22). ResearchGate. [Link]

  • 4-(Methylsulphonyl)-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 8, 2026, from [Link]

  • Crystallization. (n.d.). Retrieved January 8, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2023, March 10). CK-12 Foundation. [Link]

  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica. Retrieved January 8, 2026, from [Link]

  • p-(Methylsulphonyl)benzoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Benzoic acid, 4-(methylsulfonyl)-2-nitro-. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (n.d.). Google Patents.
  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • AN OVERVIEW: POLYMORPHISM AND ITS APPLICATIONS IN DRUG DEVELOPMENT PROCESS. (2022). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). ResearchGate. [Link]

  • Raza, K., Kumar, P., Ratan, S., Malik, R., & Arora, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10. [Link]

  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. (2024). UL Research Repository - University of Limerick. [Link]

  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. (n.d.). OUCI. Retrieved January 8, 2026, from [Link]

  • Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.). ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 134-143. [Link]

  • Polymorphism and thermodynamics of m-hydroxybenzoic acid. (2006). University of Limerick. [Link]

  • Process for synthesis of mesotrione. (2021). Justia Patents. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2020). PubMed. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). [Link]

  • The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. (2023). MDPI. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). MDPI. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). Journal of Physical and Chemical Reference Data, 42(3). [Link]

  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2009). ResearchGate. [Link]

  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. (2013). PMC - NIH. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (n.d.). European Patent Office. Retrieved January 8, 2026, from [Link]

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Technical Support Center: Synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose problems and logically devise effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing a significantly lower yield than expected. What is the general synthetic pathway, and where are the most common points of failure?

A1: The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNA_r_) reaction. This involves reacting a precursor, typically 3-nitro-4-(methylsulfonyl)benzoic acid or 3-halo-4-(methylsulfonyl)benzoic acid, with morpholine. The electron-withdrawing nature of the sulfonyl group and the nitro/halo group activates the aromatic ring for nucleophilic attack by morpholine.[1]

Yield loss can occur at three main stages:

  • Incomplete Reaction: The reaction fails to proceed to completion.

  • Side Product Formation: Competing reactions consume starting materials or the desired product.

  • Product Loss During Workup/Purification: The desired compound is lost during extraction, crystallization, or chromatography.

Below is a diagram illustrating the primary reaction pathway.

Reaction_Pathway Figure 1: Primary Synthetic Pathway SM 3-Nitro-4-(methylsulfonyl)benzoic Acid (Starting Material) C Reaction Conditions (Base, Solvent, Heat) SM->C R Morpholine (Nucleophile) R->C P This compound (Product) C->P

Caption: Figure 1: Primary Synthetic Pathway.

Q2: My reaction monitoring (TLC/LC-MS) shows a large amount of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?

A2: An incomplete reaction is a common source of low yield. The SNA_r_ mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex and the rate of the subsequent elimination of the leaving group are highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Choice of Base: A base is often used to deprotonate the morpholine, increasing its nucleophilicity. However, the basicity needs to be carefully controlled.

    • Insight: A weak base like potassium carbonate (K₂CO₃) is often sufficient and avoids potential side reactions.[3] A base that is too strong can lead to degradation or unwanted deprotonation of other sites on the molecule.

    • Action: If using a weak base, ensure it is anhydrous and present in sufficient molar excess (e.g., 2-3 equivalents). If the reaction is still slow, you might consider a slightly stronger base, but this should be screened on a small scale first.

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the formation of the charged intermediate.

    • Insight: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for SNA_r_ reactions as they can stabilize the Meisenheimer complex.[4][5]

    • Action: If your reactants are not fully dissolved, the reaction will be slow. THF has been shown to be an efficient solvent for this type of transformation.[4] Consider switching to a solvent with a higher boiling point, like DMF or DMSO, to allow for higher reaction temperatures.

  • Temperature and Reaction Time: SNA_r_ reactions are often kinetically slow and require thermal energy.

    • Insight: Many procedures call for heating the reaction mixture, sometimes to reflux, for several hours.[3][6]

    • Action: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for both consumption of starting material and the appearance of new, unidentified spots on TLC that could indicate degradation. Extend the reaction time, monitoring every 4-6 hours until no further change is observed.

Optimization Data Summary:

ParameterCondition A (Low Yield)Condition B (Improved Yield)Condition C (Optimized)Rationale
Solvent TolueneAcetoneTHF / DMSO Polar aprotic solvents better stabilize the charged intermediate.[4]
Base None / TriethylamineK₂CO₃ (1.5 eq)K₂CO₃ (2.5 eq) Sufficient base is needed to enhance morpholine's nucleophilicity.[3]
Temperature 60 °C80 °C100 - 120 °C Higher thermal energy helps overcome the activation barrier.
Time 8 hours12 hours18 - 24 hours Reaction may be kinetically slow and require longer times.
Q3: I'm seeing multiple spots on my TLC plate that are not the starting material or the product. What are the likely side products and how can I minimize them?

A3: Side product formation is a critical issue. The most common issues stem from impurities in the starting material or degradation under harsh reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield start Low Yield Observed check_purity 1. Analyze Starting Material Purity (LC-MS, NMR) start->check_purity is_pure Is Starting Material >98% Pure? check_purity->is_pure purify_sm Purify Starting Material (Recrystallization) is_pure->purify_sm No check_reaction 2. Analyze Reaction Mixture (TLC, LC-MS) is_pure->check_reaction Yes purify_sm->check_purity is_incomplete Reaction Incomplete? check_reaction->is_incomplete optimize_cond Optimize Conditions: - Increase Temperature - Change Solvent/Base - Extend Time is_incomplete->optimize_cond Yes side_products Significant Side Products Observed? is_incomplete->side_products No optimize_cond->check_reaction reduce_temp Lower Temperature & Screen Milder Base side_products->reduce_temp Yes end_good Proceed to Workup side_products->end_good No reduce_temp->check_reaction

Caption: Figure 2: Troubleshooting Low Yield.

  • Potential Side Reactions:

    • Reaction with Impurities: If the starting 3-nitro-4-(methylsulfonyl)benzoic acid was synthesized from the nitration of 4-(methylsulfonyl)benzoic acid, there may be isomeric impurities (e.g., 2-nitro isomer). Morpholine could react with these isomers, leading to different, hard-to-separate products.

    • Decarboxylation: At very high temperatures, the benzoic acid moiety could potentially decarboxylate, although this is less common under typical SNA_r_ conditions.

    • Ring Opening of Morpholine: Under excessively harsh basic or acidic conditions (during workup), the morpholine ring itself could degrade.

  • Minimization Strategies:

    • Start with Pure Materials: Always characterize your starting materials thoroughly using techniques like NMR, LC-MS, and melting point analysis.[7][8] If the purity is below 98%, consider recrystallizing it before use.

    • Control Reaction Temperature: Avoid excessive heat. A controlled temperature increase is better than running the reaction at a very high temperature from the start.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for a long time at high temperatures.

Q4: I'm losing a significant amount of product during the workup and purification steps. What is a reliable protocol?

A4: Product loss during isolation is often underestimated. The amphiphilic nature of this compound (containing both a nonpolar aromatic core and a polar carboxylic acid) can complicate extractions and crystallization.

Recommended Purification Protocol:

  • Reaction Quench & Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • If a high-boiling solvent like DMF or DMSO was used, remove it under reduced pressure. If the product is soluble in water, it may be preferable to dilute the reaction mixture with a large volume of water and proceed to acidification.

  • Acidification & Precipitation:

    • Dilute the residue (or the reaction mixture) with water.

    • Cool the aqueous solution in an ice bath (0-5 °C).

    • Slowly add 1N or 2N HCl dropwise with vigorous stirring to protonate the carboxylate. The product is a zwitterion at neutral pH but will precipitate as the free acid at low pH. Monitor the pH, aiming for a final pH of ~2.[9]

    • Insight: Slow addition at low temperature promotes the formation of larger, more easily filterable crystals and minimizes the co-precipitation of impurities.

  • Isolation:

    • Allow the slurry to stir in the ice bath for at least 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining water-soluble impurities. A final wash with a small amount of cold diethyl ether or hexane can help remove nonpolar impurities and speed up drying.

  • Recrystallization (If Necessary):

    • If the product purity is still low, recrystallization is effective.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/water.[10] Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

References

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available from: [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents (EP0478390B1).
  • Method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents (US5079381A).
  • Process for synthesis of mesotrione. Justia Patents. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available from: [Link]

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  • United States Patent 8,952,175. Googleapis.com. Available from: [Link]

  • United States Patent Application Publication US 2008/0249299 A1. Googleapis.com. Available from: [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. freepatentsonline.com (EP0478390). Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (PMC). Available from: [Link]

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents (CN103274974A).
  • Preparation of methylsulfonylbenzoic acids. Google Patents (CN1038584C).
  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Eureka.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents (CN102627591B).
  • Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. Available from: [Link]

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  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (PMC). Available from: [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • 4a Nucleophilic Aromatic Substitution. ResearchGate. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (PMC). Available from: [Link]

  • Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. Available from: [Link]

  • Synthetic method of 4-methylsulfonyl methylbenzene. Google Patents (CN105566181A).
  • 4-(Methylsulphonyl)-3-nitrobenzoic acid. PubChem. Available from: [Link]

  • Purifying aromatic acids by treatment with morpholine. Google Patents (US3067249A).
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Addressing Poor Cell Permeability of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the cell permeability of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid derivatives. As Senior Application Scientists, we've designed this resource to offer not just protocols, but the scientific reasoning behind them, ensuring a robust and logical approach to your experiments.

Part 1: Foundational Understanding & Initial Troubleshooting

FAQ 1: My this compound derivative shows high target affinity in biochemical assays but poor activity in cell-based assays. What's the likely culprit?

This is a classic efficacy disconnect often pointing towards poor cell permeability. The complex cellular environment presents multiple barriers that a compound must overcome to reach its intracellular target. The primary obstacle is the lipid bilayer of the cell membrane. For a compound to passively diffuse across this barrier, it must have a balance of lipophilicity to enter the lipid environment and sufficient polarity to exit into the aqueous cytoplasm.[1][2]

Initial Steps to Investigate:

  • Physicochemical Property Analysis: Before embarking on extensive lab work, a quick in-silico assessment can be highly informative. Analyze your molecule against Lipinski's Rule of Five, a set of guidelines for predicting oral bioavailability.[3][4][5][6]

    • Molecular Weight (MW) ≤ 500 Da

    • LogP (a measure of lipophilicity) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

    While not absolute, significant deviation from these rules, particularly high molecular weight or a very low or high LogP, can suggest permeability issues.[4][6]

  • Solubility Assessment: Ensure your compound is sufficiently soluble in your cell culture medium. Poor solubility can be mistaken for poor permeability.

Diagram: The Permeability Problem

Compound High Affinity Compound (in vitro) CellAssay Poor Cell-Based Activity Compound->CellAssay Leads to Permeability Poor Cell Permeability CellAssay->Permeability Investigate Solubility Poor Aqueous Solubility CellAssay->Solubility Investigate Efflux Active Efflux CellAssay->Efflux Investigate Target Intracellular Target Permeability->Target Blocks Access

Caption: Troubleshooting workflow for low cellular efficacy.

Part 2: Experimental Assessment of Permeability

If initial in-silico analysis suggests potential permeability issues, the next step is experimental validation.

FAQ 2: Which in vitro assay should I use to measure the permeability of my compound?

There are two primary types of assays to consider, each with its own advantages:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7] It's a high-throughput and cost-effective method to assess passive diffusion only.[7][8]

  • Cell-Based Assays (Caco-2 and MDCK): These assays use monolayers of cells (human colorectal adenocarcinoma Caco-2 or Madin-Darby canine kidney MDCK) to model the intestinal barrier.[9] They are more complex and lower-throughput than PAMPA but provide a more biologically relevant picture, accounting for both passive diffusion and active transport processes.[9][10]

Assay Principle Throughput Information Gained When to Use
PAMPA Passive diffusion across an artificial lipid membrane.[7]HighIntrinsic passive permeability.[7]Early-stage screening of many compounds.
Caco-2 Transport across a monolayer of human intestinal cells.[10]Low to MediumPassive diffusion, active transport, and efflux.[10]Lead optimization, detailed mechanism of transport studies.
MDCK Transport across a monolayer of canine kidney cells.[11]MediumOften used for blood-brain barrier permeability and can be transfected to study specific transporters.[11][12]When investigating transport across specific barriers or the role of specific transporters.
Experimental Protocol: PAMPA Assay

This protocol provides a general framework. Specific details may vary based on the kit or system used.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[13]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[13]

  • Coat Donor Plate: Pipette 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate and allow the solvent to evaporate (typically 5-10 minutes).[13]

  • Prepare Donor Solutions: Dilute the test compound to a final concentration of 10-50 µM in PBS.

  • Load Donor Plate: Add 150-200 µL of the donor solution to each well of the coated donor plate.[13]

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours on a plate shaker.[14]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Where:

  • VD = Volume of donor well

  • VA = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [drug]acceptor = Drug concentration in the acceptor well

  • [drug]equilibrium = Equilibrium drug concentration

FAQ 3: My compound has a high Papp in the PAMPA assay but still shows poor cellular activity. What's next?

A good PAMPA result suggests that passive diffusion is not the primary issue. The discrepancy with cellular activity could be due to:

  • Active Efflux: The compound is actively pumped out of the cell by transporter proteins like P-glycoprotein (P-gp).[15][16]

  • Metabolism: The compound is rapidly metabolized by intracellular enzymes.

  • Target Engagement: The compound may not be reaching its specific subcellular target.

To investigate active efflux, a Caco-2 or MDR1-MDCK permeability assay is recommended.[11][17][18]

Experimental Protocol: Caco-2 Permeability Assay

This is a more involved protocol requiring cell culture expertise.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19][20]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally acceptable.[21]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[10]

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[10]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[21] Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis:

Calculate the Papp for both A-to-B and B-to-A directions. The efflux ratio (ER) is then calculated as:

ER = P_app (B-to-A) / P_app (A-to-B)

An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters.[22]

Diagram: Caco-2 Assay Workflow

cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A1 Add Compound to Apical Chamber I1 Incubate at 37°C A1->I1 S1 Sample from Basolateral Chamber I1->S1 Analysis LC-MS/MS Quantification S1->Analysis B1 Add Compound to Basolateral Chamber I2 Incubate at 37°C B1->I2 S2 Sample from Apical Chamber I2->S2 S2->Analysis Papp_A_B Calculate Papp (A->B) Analysis->Papp_A_B Papp_B_A Calculate Papp (B->A) Analysis->Papp_B_A ER Calculate Efflux Ratio (ER) Papp_A_B->ER Papp_B_A->ER

Caption: Bidirectional transport analysis in the Caco-2 assay.

Part 3: Strategies for Improving Cell Permeability

If your experiments confirm that poor permeability is the issue, there are several medicinal chemistry strategies you can employ.

FAQ 4: How can I chemically modify my this compound derivative to improve its permeability?

Improving permeability often involves a multi-pronged approach to optimize the physicochemical properties of your compound.

Strategies to Consider:

  • Reduce Hydrogen Bonding Capacity: The morpholine and carboxylic acid moieties are significant contributors to hydrogen bonding.

    • Masking the Carboxylic Acid: Esterification of the carboxylic acid to form a prodrug can significantly increase lipophilicity and reduce hydrogen bond donor capacity.[23] This ester can then be cleaved by intracellular esterases to release the active parent drug.[23]

    • N-Alkylation/Arylation of Morpholine: While potentially impacting target binding, modifications to the morpholine nitrogen can alter its basicity and hydrogen bonding potential.

  • Increase Lipophilicity (with caution): While increasing LogP can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic liability. Aim for a balanced LogP, typically in the range of 1-3.

    • Introduction of Lipophilic Groups: Consider adding small, lipophilic substituents such as methyl, ethyl, or halogen atoms to aromatic rings, if present in your scaffold.

  • Reduce Molecular Weight and Polar Surface Area (PSA): If your derivatives are large, look for opportunities to simplify the structure without compromising activity. A lower PSA is generally correlated with better passive diffusion.

  • Prodrug Approaches: As mentioned, creating a prodrug is a powerful strategy to transiently modify the physicochemical properties of a molecule to enhance its permeability.[24][25][26][27]

Diagram: Decision Tree for Permeability Enhancement

Start Poor Permeability Confirmed HighHBD High HBD/PSA? Start->HighHBD LowLogP Low LogP? Start->LowLogP Efflux Efflux Ratio > 2? Start->Efflux Mask Mask Polar Groups (e.g., Prodrugs) HighHBD->Mask Lipophilicity Increase Lipophilicity (e.g., add alkyl groups) LowLogP->Lipophilicity Structure Structural Modifications to Evade Transporters Efflux->Structure ReTest Synthesize and Re-test Permeability Mask->ReTest Lipophilicity->ReTest Structure->ReTest

Caption: Strategic approaches to improve compound permeability.

This guide provides a foundational framework for addressing the cell permeability challenges of this compound derivatives. Successful drug development requires an iterative cycle of design, synthesis, and testing. By systematically evaluating and addressing permeability issues, you can significantly increase the likelihood of translating a potent inhibitor into a therapeutically effective agent.

References
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]

  • MDCK Permeability - Creative Biolabs. Available from: [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society - ACS Fall 2025. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - OUCI. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - Semantic Scholar. Available from: [Link]

  • Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion - ResearchGate. Available from: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. Available from: [Link]

  • MDR1-MDCK Permeability Assay - Creative Bioarray. Available from: [Link]

  • Drug Transporters: Efflux | Request PDF - ResearchGate. Available from: [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PubMed Central. Available from: [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES - Ghent University Library - Universiteit Gent. Available from: [Link]

  • Passive diffusion – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Predictive/in Silico ADME - CDR. Available from: [Link]

  • MDCK-MDR1 Permeability Assay - Evotec. Available from: [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]

  • Caco-2 permeability assay - Creative Bioarray. Available from: [Link]

  • Lipinski's Rule of 5 - GARDP Revive. Available from: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells - DiVA portal. Available from: [Link]

  • Drug Permeation against Efflux by Two Transporters - PMC - NIH. Available from: [Link]

  • pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC - PubMed Central. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Drug Permeation against Efflux by Two Transporters | ACS Infectious Diseases. Available from: [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available from: [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li. Available from: [Link]

  • Cell permeability beyond the rule of 5 | Request PDF - ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. Available from: [Link]

  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - NIH. Available from: [Link]

  • ADME & Lipinski's rules for drugs - YouTube. Available from: [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. Available from: [Link]

  • Development of predictive in silico models for ADME properties. - ResearchGate. Available from: [Link]

  • 5.6: Passive Transport - Diffusion - Biology LibreTexts. Available from: [Link]

  • In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available from: [Link]

  • Lipinski's rule of five - Wikipedia. Available from: [Link]

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. Available from: [Link]

  • Agents that increase the permeability of the outer membrane - PMC - NIH. Available from: [Link]

  • A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins - PubMed. Available from: [Link]

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Technical Support Center: Method Refinement for Kinase Assays with 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers utilizing 4-(Methylsulfonyl)-3-morpholinobenzoic Acid in kinase assays. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate your research and development efforts. As this is a novel investigational compound, this document establishes a foundational framework for its characterization based on established principles of kinase assay development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning to work with a new small molecule inhibitor like this compound.

Q1: What are the first steps to take before using this compound in a kinase assay?

A1: Before initiating any kinase assay, it is crucial to characterize the physical and chemical properties of your compound.

  • Purity and Identity Confirmation: Verify the purity and identity of your batch of this compound using methods like LC-MS and NMR. Impurities can lead to off-target effects or misleading results.

  • Solubility Determination: Determine the solubility of the compound in commonly used solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Note the maximum concentration achievable without precipitation.[1]

  • Stability Assessment: Assess the stability of the compound in your stock solution and in the final assay buffer. This can be done by incubating the compound under assay conditions for the planned duration of the experiment and then analyzing for degradation via LC-MS. Some compounds can degrade over the course of an hours-long incubation.[1]

Q2: How do I prepare and handle stock solutions of this compound?

A2: Proper handling of your inhibitor stock is critical for reproducibility.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO to minimize the volume added to your assay, which can have cytotoxic or inhibitory effects on the kinase.[1]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[1]

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in your assay buffer. Be mindful of potential precipitation when diluting from a high concentration of DMSO into an aqueous buffer.

Q3: What type of kinase inhibitor is this compound likely to be, and how does that affect my assay setup?

A3: The mechanism of inhibition (MOA) is unknown for a novel compound. Your initial assays should be designed to elucidate this. Most kinase inhibitors are ATP-competitive (Type I), but some can be non-ATP-competitive (Type II or III) or even substrate-competitive.[2][3]

  • ATP-Competitive Inhibitors: These compounds bind to the highly conserved ATP-binding pocket of the kinase.[2][4][5] Their potency will be affected by the ATP concentration in the assay.[2][5]

  • Non-ATP-Competitive Inhibitors: These bind to other sites on the kinase, such as allosteric sites, and their potency is not directly affected by the ATP concentration.[2][3]

Your initial assay design should include experiments to determine the MOA, as this will be critical for interpreting your results and for any future drug development efforts.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your kinase assays with this compound.

Issue 1: High Background Signal in My Assay

A high background can mask the true signal from your kinase activity, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Compound Interference Your compound may be autofluorescent or interfere with the detection reagents (e.g., luciferase in luminescence-based assays).[6][7] Solution: Run a control plate without the kinase enzyme, but with all other assay components, including your compound at various concentrations.[8] This will reveal any direct effect of the compound on the assay signal.
Contaminated Reagents Buffers, ATP, or substrate solutions may be contaminated.[9] Solution: Prepare fresh reagents from high-purity starting materials.[9]
Insufficient Plate Blocking For plate-based assays like ELISAs, non-specific binding of antibodies or other reagents to the plate surface can cause high background.[9][10] Solution: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[9]
Inadequate Washing In multi-step assays, residual unbound reagents can contribute to the background signal.[9][10] Solution: Increase the number of wash steps or the duration of each wash.[9]
Issue 2: Low or No Signal from My Kinase Reaction

A weak signal can make it difficult to accurately determine inhibitor potency.

Potential Cause Troubleshooting Steps
Inactive Kinase Enzyme The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[7][11] Solution: Use a fresh aliquot of a well-characterized, highly pure kinase.[12] Run a positive control with a known activator or substrate to confirm enzyme activity.
Suboptimal Reagent Concentrations The concentrations of the kinase, substrate, or ATP may be too low.[7] Solution: Titrate each of these components to determine the optimal concentration for a robust signal. Aim for initial velocity conditions, where less than 10-20% of the substrate is consumed.
Incorrect Reaction Conditions The buffer pH, temperature, or incubation time may not be optimal for your specific kinase.[7] Solution: Consult the literature for the optimal conditions for your kinase of interest. If these are unknown, you will need to empirically determine them.
Issue 3: Inconsistent Results and High Variability Between Replicates

Poor reproducibility can undermine the confidence in your data.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Small volumes can be difficult to pipette accurately, leading to well-to-well variability.[8] Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate.[8]
Compound Precipitation The compound may be precipitating out of solution at higher concentrations, especially when diluted from a DMSO stock into an aqueous buffer. Solution: Visually inspect your assay plate for any signs of precipitation. Determine the highest concentration of your compound that remains soluble in the final assay buffer.
Edge Effects Evaporation from the outer wells of a microplate can lead to increased reagent concentrations and variability. Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with buffer or media to create a humidity barrier.

Part 3: Experimental Protocols and Workflows

This section provides detailed protocols for characterizing this compound.

Protocol 1: Determining the Mechanism of Action (MOA) - ATP Competition Assay

This experiment will help determine if your compound is ATP-competitive. The IC50 of an ATP-competitive inhibitor will increase as the ATP concentration increases.[2][5]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a 2X stock of your kinase in kinase assay buffer.

    • Prepare a 4X stock of your substrate in kinase assay buffer.

    • Prepare a series of 4X ATP stocks in kinase assay buffer at concentrations ranging from 0.1x Km to 10x Km for your kinase. If the Km is unknown, you can use a range such as 1 µM, 10 µM, 100 µM, and 1 mM.

    • Prepare a 4X serial dilution of this compound in DMSO, followed by a further dilution into kinase assay buffer.

  • Assay Setup (384-well plate):

    • Add 5 µL of the 4X compound dilution to the appropriate wells. For control wells, add 5 µL of buffer with the same percentage of DMSO.

    • Add 10 µL of the 2X kinase stock to all wells.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[12]

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP/substrate mix.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for your kinase for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the signal using your chosen assay format (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Plot the percent inhibition versus the compound concentration for each ATP concentration.

    • Calculate the IC50 value at each ATP concentration.

    • If the IC50 value increases with increasing ATP concentration, it suggests an ATP-competitive mechanism of action.[2][5]

Workflow for Characterizing a Novel Kinase Inhibitor

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Potency & MOA Determination cluster_3 Phase 4: Selectivity Profiling Purity Purity & Identity (LC-MS, NMR) Solubility Solubility & Stability (DMSO, Assay Buffer) Purity->Solubility Assay_Choice Choose Assay Format (e.g., ADP-Glo, TR-FRET) Solubility->Assay_Choice Optimization Optimize Reagent Concentrations (Kinase, Substrate, ATP) Assay_Choice->Optimization IC50_Det IC50 Determination (Dose-Response Curve) Optimization->IC50_Det ATP_Comp ATP Competition Assay (Varying [ATP]) IC50_Det->ATP_Comp Kinase_Panel Screen Against a Panel of Kinases ATP_Comp->Kinase_Panel

Caption: Workflow for characterizing a novel kinase inhibitor.

Part 4: Data Interpretation

Understanding your data is key to making informed decisions about your research direction.

Interpreting IC50 Shift Data

The following table provides a guide for interpreting the results from your ATP competition assay.

Observation Interpretation
IC50 increases significantly with increasing [ATP] Likely an ATP-competitive inhibitor.[2][5]
IC50 remains relatively constant with increasing [ATP] Likely a non-ATP-competitive inhibitor.[2]
IC50 decreases with increasing [ATP] This could indicate an uncompetitive inhibitor, which binds to the enzyme-substrate complex.
Understanding Assay Quality with Z'-Factor

The Z'-factor is a statistical measure of the quality of your assay.[13] It is calculated using your positive and negative controls and provides a measure of the separation between your signal and background.

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[7][13]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.

  • Z' < 0: The assay is not suitable for screening.

By systematically addressing the potential issues outlined in this guide and following the proposed experimental workflows, researchers can effectively refine their methods for characterizing this compound and other novel small molecule kinase inhibitors.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. (2017). ResearchGate. [Link]

  • Non-ATP competitive protein kinase inhibitors. (2011). PubMed. [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. (2014). ACS Publications. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. [Link]

  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (2019). PubMed Central. [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (2011). PubMed Central. [Link]

  • How can I improve my kinase assay experiment? (2018). ResearchGate. [Link]

  • Proper Protocol for Handling and Storing Enzymatic Reagents in Clinical Enzymology Labs. (n.d.). LinkedIn. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • A high-throughput radiometric kinase assay. (2012). PubMed Central. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). PubMed. [Link]

  • What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. [Link]

  • Benzoic acid, 4-(methylsulfonyl)-2-nitro-. (n.d.). PubChem. [Link]

  • 4-(Methylsulphonyl)-3-nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PubMed Central. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2020). MDPI. [Link]

  • 4-methylsulfonyl-2-nitrobenzoic acid. (n.d.). AERU - University of Hertfordshire. [Link]

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Technical Support Center: Overcoming Resistance to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid (MSMBA) based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering or proactively investigating resistance mechanisms to this class of compounds. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting common experimental hurdles and elucidating the underlying biology of resistance.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with drug-resistant cell models.

Q1: My cells have stopped responding to my MSMBA-based inhibitor. How do I definitively confirm and quantify this resistance?

A1: The first critical step is to quantitatively confirm the resistant phenotype. Visual inspection or a single-dose treatment is insufficient. The gold-standard method is to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) between your suspected resistant cell line and the parental (sensitive) cell line.[1] A significant increase, typically defined as a 2-fold or greater shift in the IC50 value, is a clear indicator of acquired resistance.[1] It is crucial to maintain consistent experimental conditions, such as cell seeding density and incubation times, to ensure the data is reliable.[2]

Q2: What are the most common biological mechanisms that could be driving resistance to my kinase inhibitor?

A2: Resistance to targeted kinase inhibitors is a complex phenomenon but typically falls into a few major categories.[3][4][5] Understanding these is key to designing your next experiments:

  • On-Target Modifications: These are alterations to the direct target of the inhibitor. This can include point mutations within the kinase domain that prevent the inhibitor from binding effectively, or amplification of the gene, leading to overexpression of the target protein.[1][6]

  • Bypass Signaling Pathway Activation: Cancer cells can develop "escape routes" by activating alternative signaling pathways that provide the same pro-survival signals as the pathway you are inhibiting.[7][8] This means that even with the primary target successfully blocked, the cell continues to proliferate.

  • Increased Drug Efflux: Cells can upregulate the expression of transporter proteins, such as ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.[1][6]

  • Drug Inactivation: Although less common for this class of inhibitors, cellular metabolism could potentially alter the chemical structure of the compound, rendering it inactive.[3][4]

Q3: I've confirmed resistance via an IC50 shift. What are the logical first experiments to begin investigating the mechanism?

A3: A systematic approach is crucial to efficiently identify the resistance mechanism. We recommend a tiered strategy starting with the most common causes:[1]

  • Investigate On-Target Alterations:

    • Sequence the Target Kinase: Use Next-Generation Sequencing (NGS) or Sanger sequencing to analyze the coding sequence of the target gene in your resistant cells.[1][9] Compare this to the parental cell line to identify any acquired mutations. NGS is increasingly valuable as it can detect mutations present in a smaller fraction of the cell population.[10][11][12]

    • Assess Target Protein Expression: Use Western blotting to compare the expression level of the target protein in the sensitive versus resistant cell lines. A significant increase in the resistant line may indicate gene amplification.[1]

  • Screen for Bypass Pathways:

    • Phospho-Kinase Array: If no on-target alterations are found, a phospho-kinase array is an excellent next step. This antibody-based array provides a broad snapshot of numerous activated signaling pathways, allowing you to compare the phosphoproteome of resistant and sensitive cells to pinpoint potential bypass mechanisms.[1]

Troubleshooting Guides & Experimental Workflows

This section provides in-depth, question-and-answer-based guides for specific experimental challenges.

Workflow 1: Investigating the Cause of an Increased IC50

This workflow provides a logical progression of experiments to diagnose the mechanism behind a confirmed increase in the IC50 of your MSMBA-based inhibitor.

G start Start: Confirmed >2-fold IC50 Shift in Cell Viability Assay on_target Investigate On-Target Mechanisms start->on_target seq Sequence Target Kinase (NGS/Sanger) on_target->seq wb_exp Assess Target Protein Expression (Western Blot) on_target->wb_exp mut_found Mutation(s) Found? seq->mut_found exp_inc Expression Increased? wb_exp->exp_inc off_target Investigate Off-Target Mechanisms mut_found->off_target No res_mut Result: Resistance likely due to mutations preventing drug binding. mut_found->res_mut Yes exp_inc:e->mut_found:w No res_exp Result: Resistance likely due to target overexpression. exp_inc->res_exp Yes phospho Phospho-Kinase Array off_target->phospho efflux Drug Efflux Assay (e.g., with ABC transporter inhibitors) off_target->efflux pathway_act Bypass Pathway Activated? phospho->pathway_act efflux_act Efflux Increased? efflux->efflux_act pathway_act:s->efflux_act:n No res_path Result: Resistance likely due to Bypass Pathway Activation. pathway_act->res_path Yes res_efflux Result: Resistance likely due to Drug Efflux. efflux_act->res_efflux Yes

Caption: Workflow for diagnosing resistance mechanisms.

Problem 1: I've sequenced my target kinase and found no mutations. What's next?

Answer: This is a common scenario and strongly suggests that the resistance mechanism is not due to a direct structural change in the drug's target. The next logical step is to investigate the other primary mechanisms:

  • Target Overexpression: Have you run the Western blot to check protein levels?[1] Even without a mutation, a cell can become resistant by simply making more of the target protein, effectively overwhelming the inhibitor at its previously effective concentration.

  • Bypass Pathway Activation: This is now a primary suspect. As mentioned, cancer cells can activate parallel signaling pathways to circumvent the blocked target.[7] A phospho-kinase array is the most direct way to screen for this. Look for kinases or signaling nodes that are hyper-phosphorylated in your resistant cells compared to the sensitive parental line. This can reveal, for example, that another receptor tyrosine kinase is now driving the downstream signaling (e.g., PI3K/Akt or MAPK pathways) that your inhibitor was meant to block.[7]

G cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass) Inhibitor MSMBA Inhibitor Target Target Kinase Inhibitor->Target Blocks Downstream Downstream Signaling (e.g., Proliferation, Survival) Target->Downstream Activates Inhibitor_R MSMBA Inhibitor Target_R Target Kinase Inhibitor_R->Target_R Blocks Downstream_R Downstream Signaling (e.g., Proliferation, Survival) Target_R->Downstream_R Bypass Bypass Kinase (Upregulated) Bypass->Downstream_R Activates

Caption: On-target inhibition vs. bypass pathway resistance.

Problem 2: My results suggest a bypass pathway is activated. How can I overcome this?

Answer: Identifying a bypass mechanism is a significant breakthrough because it opens up new therapeutic strategies, primarily centered on combination therapies.[8][13] The goal is to inhibit both the primary target and the newly activated bypass pathway simultaneously.

  • Select a Second Inhibitor: Choose a well-characterized inhibitor that targets the key node of the activated bypass pathway you identified with your phospho-kinase array.

  • Test for Synergy: It's not enough to simply add two drugs together; you must determine if they work synergistically. This means the combined effect is greater than the sum of their individual effects. The Chou-Talalay method, which calculates a Combination Index (CI), is a standard approach.[14] You will perform dose-response experiments for each drug individually and then in combination at a constant ratio.

Combination Index (CI)InterpretationRecommendation
< 0.9 Synergy Promising combination. Proceed with further validation.
0.9 - 1.1 Additive Effect The effect is merely the sum of the individual drugs. May still be useful.
> 1.1 Antagonism The drugs interfere with each other. This combination should be avoided.

Troubleshooting Synergy Experiments:

  • Inconsistent Results: Ensure precise dilutions and use multi-channel pipettes to add drugs simultaneously to minimize variability.[1]

  • No Synergy Observed: The selected bypass target may not be the critical driver. Re-examine your phospho-array data. Alternatively, the dosing schedule may be important; some combinations work best when one drug is administered before the other (sequential vs. concurrent dosing).[15]

Experimental Protocols

The following are condensed, best-practice protocols for the key experiments discussed.

Protocol 1: Cell Viability Assay for IC50 Determination

Purpose: To quantitatively measure the cytotoxic/cytostatic effect of the MSMBA inhibitor and determine the IC50 value.

Methodology (based on MTT assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the MSMBA inhibitor in complete growth medium. A typical range might be from 100 µM to 1 nM. Include a vehicle-only control (e.g., DMSO).[2]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.

  • Incubation: Incubate the plate for a standard duration, typically 72 hours, at 37°C.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the normalized response against the log of the inhibitor concentration and use non-linear regression to calculate the IC50.

Protocol 2: Western Blot for Target Protein Expression & Phosphorylation

Purpose: To assess the expression and activity (via phosphorylation status) of the target kinase and downstream effectors.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with the MSMBA inhibitor at relevant concentrations (e.g., IC50) for a specified time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against your total target protein, phosphorylated target protein, and a loading control (e.g., GAPDH, β-actin). Optimize antibody concentrations as per the manufacturer's datasheet.[1]

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or film.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.

References

  • World Health Organization. (2018). The use of next-generation sequencing technologies for the detection of mutations associated with drug resistance in Mycobacterium tuberculosis complex: technical guide. Retrieved from [Link]

  • The Institute of Cancer Research. (2017). Seven ways we are outsmarting cancer by overcoming drug resistance. Retrieved from [Link]

  • SciTechDaily. (2018). Chemists Discover Unexpected Synergy Between Two Cancer Drugs. Retrieved from [Link]

  • Gonder, U., et al. (2019). Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Han, X., et al. (2020). HIV Drug Resistance Mutations Detection by Next-Generation Sequencing during Antiretroviral Therapy Interruption in China. Viruses. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Steelman, L. S., et al. (2011). Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. Cell Cycle. Retrieved from [Link]

  • MDPI. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. Retrieved from [Link]

  • Mboowa, G., & Kanyerezi, S. (2024). Implementation of Next-Generation Sequencing-Based HIV Drug Resistance Testing: Enhancing Antiretroviral Treatment Monitoring and Public Health Outcomes. Microbiology Society. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Boumya, A., et al. (2024). Characterization of Drug Resistance Mutations in Mycobacterium tuberculosis Isolates from Moroccan Patients Using Deeplex Targeted Next-Generation Sequencing. Genes. Retrieved from [Link]

  • Galluzzi, L., et al. (2021). Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy. OncoImmunology. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Wang, Y., et al. (2024). HIV-1 Drug Resistance Detected by Next-Generation Sequencing among ART-Naïve Individuals: A Systematic Review and Meta-Analysis. Viruses. Retrieved from [Link]

  • Kichenadasse, G., et al. (2018). Combination of small-molecule kinase inhibitors and irinotecan in cancer clinical trials: efficacy and safety considerations. Translational Cancer Research. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Retrieved from [Link]

  • MDPI. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Retrieved from [Link]

  • Basse, C., et al. (2022). Addressing Drug Resistance in Cancer: A Team Medicine Approach. Cancers. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Kesselheim, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]

  • Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. Revista chilena de infectología. Retrieved from [Link]

  • Vahaboglu, H. (2016). Resistance mechanisms. Sepsis and Septic Shock. Retrieved from [Link]

  • Rather, I. A., et al. (2021). A Mechanistic Insight into the Anti-Staphylococcal Mode of Action of (+)-Usnic Acid and Its Synergy with Norfloxacin Against Methicillin-Resistant Staphylococcus aureus. Antibiotics. Retrieved from [Link]

  • Cag, Y., et al. (2016). Resistance mechanisms. Annals of Translational Medicine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on 4-(Methylsulfonyl)-3-morpholinobenzoic Acid derivatives. This document provides in-depth, experience-based guidance to anticipate, troubleshoot, and resolve common challenges related to the metabolic stability of this important chemical scaffold. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experimental outcomes are robust and reliable.

Understanding the Metabolic Landscape of the Scaffold

Before troubleshooting, it is critical to understand the inherent metabolic liabilities of the this compound scaffold. Metabolism of these compounds is primarily driven by oxidative processes catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes and hepatocytes. The two key functional groups of concern are the morpholine ring and the aryl sulfonyl group .

  • Morpholine Moiety: While generally more stable than a piperidine ring due to the electron-withdrawing effect of the oxygen atom, the morpholine ring is not metabolically inert. Key metabolic pathways include oxidation at the carbon atoms alpha to the nitrogen, which can lead to ring opening, and N-dealkylation. These reactions are often mediated by CYP enzymes.

  • Aryl Sulfonyl Moiety: The methylsulfonyl group on the aromatic ring is generally considered stable. However, the aromatic ring itself can be a site for CYP-mediated hydroxylation. Furthermore, while aryl sulfonamides are typically resistant to cleavage, electron-deficient aromatic systems can be susceptible to hydrolysis, potentially leading to the formation of glutathione (GSH) adducts, which can be a toxicological flag.

The interplay between these groups dictates the overall metabolic fate of your derivatives.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of a project.

Q1: Why is my compound showing high clearance in human liver microsomes (HLM) despite the morpholine ring being considered relatively stable?

A1: While the morpholine ring is more stable than many other nitrogenous heterocycles, it remains a primary site for oxidative metabolism. The carbons adjacent to the nitrogen are susceptible to CYP-mediated hydroxylation, which can be the first step towards ring cleavage. Furthermore, other parts of the molecule, such as the benzoic acid ring, may also be sites of metabolism. It is crucial to perform metabolite identification studies to pinpoint the exact metabolic hotspot.

Q2: I have good in vitro stability in microsomes, but the compound has poor oral bioavailability in vivo. What could be the cause?

A2: This is a common disconnect. Several factors beyond microsomal (Phase I) metabolism could be at play:

  • Phase II Metabolism: Your compound might be rapidly conjugated by enzymes like UGTs (UDP-glucuronosyltransferases), which are present in hepatocytes but not fully active in standard microsomal assays without specific cofactors. Running the assay in hepatocytes can provide a more complete picture.

  • Poor Permeability: The compound may have low absorption from the gut.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen.

  • First-Pass Gut Metabolism: CYP enzymes, particularly CYP3A4, are also present in the intestinal wall and can metabolize the drug before it even reaches the liver.

Q3: What is the best strategy to block metabolism on the morpholine ring?

A3: A common and effective strategy is "metabolic blocking." This involves placing a chemically stable group at the metabolic hotspot. For morpholine, this often means substituting the hydrogens on the carbons alpha to the nitrogen. Introducing a methyl group or fluorine can sterically hinder or electronically deactivate the site, preventing CYP enzyme access and oxidation. However, any modification must be carefully evaluated to ensure it does not negatively impact the compound's primary pharmacological activity.

Q4: Should I use liver microsomes or hepatocytes for my primary metabolic stability screen?

A4: It depends on your goals and the stage of your project.

  • Liver Microsomes: Ideal for high-throughput screening in early discovery. They are cost-effective and primarily assess Phase I (CYP-mediated) metabolism.

  • Hepatocytes: Provide a more comprehensive and physiologically relevant system as they contain both Phase I and Phase II enzymes, as well as transporters. They are better for predicting in vivo clearance, especially for compounds that may undergo significant conjugation or have transport-related issues. It is often best to screen initially in microsomes and then confirm key compounds in hepatocytes.

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem 1: Rapid Disappearance of Parent Compound in Liver Microsome Assay (t½ < 15 min)

Your lead compound shows high intrinsic clearance (CLint) in the Human Liver Microsome (HLM) assay, suggesting rapid metabolic turnover.

Logical Workflow for Troubleshooting High Microsomal Clearance

G A Problem: High Clearance in HLM (t½ < 15 min) B Step 1: Confirm Result Run assay with no NADPH cofactor A->B C Is degradation still observed? B->C D_yes Yes C->D_yes Yes D_no No C->D_no No E Issue is likely chemical instability in buffer (pH 7.4). Investigate compound stability. D_yes->E F Degradation is NADPH-dependent, confirming enzymatic metabolism. D_no->F G Step 2: Identify Metabolic Hotspot Perform Metabolite ID study (LC-MS/MS) F->G H Where is the primary metabolite observed? G->H I_morpholine Morpholine Ring (+16 Da, hydroxylation) H->I_morpholine   I_aryl Aryl Ring (+16 Da, hydroxylation) H->I_aryl   J Step 3: Implement Mitigation Strategy I_morpholine->J I_aryl->J K Strategy 1: Metabolic Blocking - Add methyl or fluoro groups to  carbons alpha to Nitrogen. - Deuterate the alpha-carbons. J->K L Strategy 2: Bioisosteric Replacement - Replace morpholine with a more  stable isostere (e.g., THP, oxetane). J->L M Strategy 3: Scaffold Hopping - Replace electron-rich aryl ring  with an electron-deficient heterocycle  (e.g., pyridine). J->M N Synthesize & Re-test Analogs K->N L->N M->N

Caption: Troubleshooting workflow for high microsomal clearance.

Potential Causes & Solutions:

  • Non-Enzymatic Degradation: The compound may be chemically unstable in the assay buffer (pH 7.4).

    • Troubleshooting Step: Run a control incubation without the NADPH regenerating system. NADPH is the required cofactor for most CYP enzymes. If the compound still degrades, the issue is chemical instability, not metabolic.

  • Oxidation of the Morpholine Ring: This is the most likely metabolic liability. Metabolite identification studies will typically show a mass shift of +16 Da (addition of oxygen) corresponding to hydroxylation.

    • Troubleshooting Step: Pinpoint the site of oxidation using LC-MS/MS analysis.

    • Solution 1 (Metabolic Blocking): Introduce substituents on the carbons alpha to the morpholine nitrogen. Deuteration (replacing H with D) can also be used to slow metabolism via the kinetic isotope effect.

    • Solution 2 (Bioisosteric Replacement): If blocking fails or hurts potency, consider replacing the morpholine moiety entirely with a bioisostere known for higher metabolic stability, such as a tetrahydropyran (THP) or a spirocyclic oxetane. More than 20 FDA-approved drugs contain a morpholine moiety, but it is often recognized as metabolically labile.

  • Oxidation of the Benzoic Acid Ring: The aromatic ring is another potential site for CYP-mediated hydroxylation.

    • Troubleshooting Step: Metabolite ID will confirm if hydroxylation is occurring on this ring.

    • Solution (Scaffold Hopping): Replace the electron-rich phenyl ring with a more electron-deficient heterocycle, such as a pyridine ring. This reduces the ring's susceptibility to oxidative metabolism.

Problem 2: Discrepancy Between In Vitro and In Vivo Results

Your compound is stable in HLM (t½ > 60 min) but shows high clearance and low exposure when dosed in rats or mice.

Potential Causes & Solutions:

  • Extensive Phase II Conjugation: The carboxylic acid group is a prime handle for glucuronidation by UGT enzymes.

    • Troubleshooting Step: Run a metabolic stability assay using cryopreserved hepatocytes (rat or human). Hepatocytes contain a full complement of Phase I and Phase II enzymes. A significant increase in clearance in hepatocytes compared to microsomes strongly suggests Phase II metabolism.

    • Solution: Modify the carboxylic acid. Converting it to an ester prodrug can temporarily mask the site, though it will likely be hydrolyzed back to the acid in vivo. A more permanent solution is to replace the carboxylic acid with a bioisostere that is not a substrate for UGTs, such as a tetrazole.

  • High Plasma Protein Binding (PPB): The compound may be highly bound to plasma proteins (>99%). For highly bound acidic compounds, standard microsomal assays can sometimes underpredict in vivo clearance.

    • Troubleshooting Step: Measure the fraction unbound in plasma (fu,p). Then, consider running the microsomal stability assay with plasma (e.g., 5%) added to the incubation. This can provide a more accurate measure of unbound intrinsic clearance.

    • Solution: While difficult to modulate directly, structural changes that reduce lipophilicity can sometimes lower PPB. This requires a careful balance to maintain cell permeability and target engagement.

Data Interpretation: A Comparative Example

The table below illustrates how different structural modifications can impact metabolic stability. This data is representative and serves to highlight trends.

Compound IDModificationHLM t½ (min)Rat Hepatocyte t½ (min)Rationale for Change
LEAD-001 Parent Scaffold128High clearance observed in both systems.
LEAD-002 2,6-dimethylmorpholine> 6055Steric hindrance at the alpha-carbons successfully blocked Phase I oxidation.
LEAD-003 Tetrazole replaces COOH1514Did not significantly improve stability, suggesting Phase I metabolism is the primary clearance pathway.
LEAD-004 2,6-dimethylmorpholine AND Tetrazole replaces COOH> 60> 60Combination strategy effectively blocked both major Phase I and Phase II metabolic pathways.

Key Experimental Protocols

A self-validating protocol is essential for trustworthy data. Always include appropriate controls.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Reagents and Materials:

  • Test Compound (10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds (10 mM in DMSO):

    • High Clearance Control: Verapamil or Midazolam

    • Low Clearance Control: Warfarin

  • Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • 96-well plates

2. Incubation Procedure:

  • Prepare the incubation mixture by diluting HLM to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Add 1 µL of Test Compound or Control stock solution to the wells to achieve a final substrate concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the incubation mixture and add it to a separate plate containing 3 volumes of ice-cold termination solution. The 0-minute time point sample should be taken immediately after adding NADPH.

  • For a negative control, run one set of incubations without the NADPH regenerating system to check for chemical stability.

3. Sample Analysis & Data Calculation:

  • Centrifuge the terminated plates to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Plot the natural log of the percent remaining of the parent compound versus time.

  • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .

Metabolic Stability Screening Cascade

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Confirmation & Profiling cluster_2 Tier 3: In-depth Analysis A Synthesized Compounds (N > 100) B HLM Stability Assay (1 µM, 2 time points: 0, 30 min) A->B C Rank compounds by % Remaining B->C D Triage: % Remaining > 70%? C->D E Promising Hits (N ≈ 20) D->E Yes Z Medicinal Chemistry Redesign D->Z No (Redesign) F Full Time Course HLM Assay (0, 5, 15, 30, 45, 60 min) E->F G Calculate t½ and CLint F->G H Triage: CLint < 30 µL/min/mg? G->H I Lead Candidates (N < 5) H->I Yes H->Z No (Redesign) J Hepatocyte Stability Assay (Human, Rat) I->J K Metabolite Identification Studies I->K L Select for In Vivo PK Studies J->L K->L

Caption: A tiered approach to metabolic stability screening.

References

  • BioTecho. How to Conduct an In Vitro Metabolic Stability Study. 2025. Available from: [Link]

  • Poupin, P., et al. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. However, the value of a novel compound is entirely dependent on the unambiguous confirmation of its chemical structure. The assertion that a flask contains the desired molecule must be backed by rigorous, multi-faceted analytical evidence. This guide provides a comprehensive framework for the structural validation of a newly synthesized compound, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid , a molecule featuring a trifecta of functional groups—a carboxylic acid, a sulfone, and a morpholine—each presenting unique analytical signatures.

This document is designed for researchers, medicinal chemists, and process development scientists. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will explore not just what experiments to perform, but why specific techniques are chosen, how they complement one another, and how to interpret the resulting data to build an unshakeable case for the compound's identity and purity.

The Target Molecule: Structural Hypotheses and Potential Pitfalls

Before commencing any analysis, it is crucial to understand the target structure and anticipate potential byproducts or impurities. A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction, where a precursor like 4-(Methylsulfonyl)-3-nitrobenzoic acid is reacted with morpholine.

This synthetic context is critical as it informs our analytical strategy. We must not only prove the presence of the final product but also demonstrate the absence of key starting materials and plausible side products, such as regioisomers or unreacted intermediates.

cluster_synthesis Plausible Synthetic Pathway SM 4-(Methylsulfonyl)-3-nitrobenzoic Acid (Starting Material) P This compound (Target Product) SM->P + Morpholine, Base, Heat SP Isomeric Byproducts? Unreacted SM? SM->SP Incomplete Reaction R Morpholine (Reagent) R->P cluster_techniques Analytical Techniques Validation Structural Validation Workflow MassSpec Mass Spectrometry (MS) Molecular Weight & Formula Validation->MassSpec NMR NMR Spectroscopy Atom Connectivity & Environment Validation->NMR IR Infrared (IR) Spectroscopy Functional Group Identification Validation->IR Chroma Chromatography (HPLC/UPLC) Purity & Quantification Validation->Chroma EA Elemental Analysis Elemental Composition Validation->EA

Caption: The multi-pronged workflow for comprehensive structural validation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Rationale: The first question for any new compound is "What is its molecular weight?". Mass spectrometry (MS) provides a direct answer. For definitive formula confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable. It measures the mass-to-charge ratio (m/z) with enough precision (typically <5 ppm) to determine the elemental composition, distinguishing the target from other molecules with the same nominal mass.

Comparison of Alternatives:

Technique Information Provided Pros Cons
Low-Resolution MS (LRMS) Nominal molecular weight. Fast, widely available. Cannot confirm elemental formula; ambiguous.
High-Resolution MS (HRMS) Exact mass, confirming elemental formula (e.g., C₁₂H₁₅NO₅S). Unambiguous formula confirmation. Requires specialized equipment; more expensive.

| Gas Chromatography-MS (GC-MS) | MW of volatile compounds. | Excellent for volatile impurities. | Not suitable for non-volatile solids like our target without derivatization.[1][2] |

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized product in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF mass spectrometer. ESI is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation.

  • Analysis Mode: Run the analysis in both positive and negative ion modes.

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

  • Data Interpretation: Compare the measured exact mass to the theoretical exact mass.

Expected Data Summary:

IonTheoretical m/zExpected Elemental Composition
[M+H]⁺286.0744C₁₂H₁₆NO₅S
[M-H]⁻284.0598C₁₂H₁₄NO₅S

A match within 5 ppm error provides strong evidence for the molecular formula.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR). For a molecule with multiple aromatic and aliphatic signals, NMR is essential to confirm the specific substitution pattern.

¹H NMR Spectroscopy: Predicting the Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for each unique proton environment.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HCarboxylic Acid (-COOH)Acidic proton, often broad and far downfield.
~8.1Doublet1HAromatic H (ortho to -COOH)Deshielded by adjacent electron-withdrawing groups.
~7.9Doublet of Doublets1HAromatic H (para to -COOH)Influenced by both -SO₂CH₃ and -COOH groups.
~7.4Doublet1HAromatic H (ortho to -SO₂CH₃)Least deshielded aromatic proton.
~3.7Triplet4HMorpholine (-O-CH₂-)Protons adjacent to the morpholine oxygen.
~3.3Singlet3HMethyl Sulfonyl (-SO₂CH₃)Singlet, deshielded by the sulfonyl group.
~3.0Triplet4HMorpholine (-N-CH₂-)Protons adjacent to the morpholine nitrogen, slightly upfield from the O-CH₂ protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a count of unique carbon environments. While less intuitive than ¹H NMR without advanced techniques, it confirms the carbon backbone.

Predicted δ (ppm)Assignment
~166Carboxylic Acid Carbonyl
~145Aromatic C-SO₂CH₃
~140Aromatic C-Morpholine
~132Aromatic CH
~130Aromatic C-COOH
~125Aromatic CH
~118Aromatic CH
~66Morpholine (-O-CH₂)
~50Morpholine (-N-CH₂)
~44Methyl Sulfonyl (-SO₂CH₃)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Record ¹H, ¹³C, and consider 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and correlation data from 2D experiments. The presence of all predicted peaks with correct integration and splitting patterns provides powerful structural confirmation.[3][4]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The presence of strong, characteristic absorptions for the carboxyl, sulfonyl, and C-N/C-O bonds provides corroborating evidence for the structure.

Comparison of Alternatives:

  • Attenuated Total Reflectance (ATR)-IR: The modern standard. Requires minimal sample preparation, analyzing the solid directly.

  • KBr Pellet IR: A traditional method involving grinding the sample with potassium bromide and pressing it into a disc. Can be prone to artifacts from moisture.

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Data Summary:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
1350-1300 & 1160-1120Asymmetric & Symmetric S=O stretchSulfone/Sulfonyl [5][6][7]
~1250 & ~1115C-N & C-O-C stretchMorpholine
~1600 & ~1475C=C stretchAromatic Ring

The simultaneous presence of all these bands is highly indicative of the target structure.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

Expertise & Rationale: While spectroscopic methods confirm the structure, they are less effective at determining purity. HPLC separates the components of a mixture, allowing for the quantification of the main product and any impurities. For regulatory filings and quality control, a validated HPLC method is non-negotiable. The choice of a reverse-phase C18 column is logical for this moderately polar molecule. A UV detector is ideal, as the aromatic ring provides a strong chromophore.

Experimental Protocol: Reverse-Phase HPLC Method

  • Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water, Solvent A) and an organic solvent (e.g., Acetonitrile, Solvent B). A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Detection: Monitor at a wavelength where the analyte has strong absorbance, likely around 254 nm or 280 nm.[8][9]

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase or a compatible solvent. Create dilutions to establish linearity.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative area of the main peak.

Data Interpretation:

  • Purity: A high-purity sample should show a single major peak, ideally >98% by area.

  • Identification of Impurities: Peaks corresponding to the retention times of starting materials (if analyzed under the same conditions) would indicate an incomplete reaction. Other small peaks represent side products or other impurities.

Comparison of Alternatives:

TechniquePrimary UseProsCons
HPLC/UPLC Quantitative PurityHigh resolution, sensitive, quantitative.Requires method development, more complex.
TLC Qualitative Purity/Reaction MonitoringFast, inexpensive, simple.Not quantitative, low resolution.
Elemental Analysis Formula ConfirmationProvides elemental percentages (C, H, N, S).Requires high purity; does not detect impurities with the same elemental composition.

Conclusion: Synthesizing the Evidence

The structural validation of a novel compound like this compound is a process of building a logical, evidence-based argument. By integrating data from HRMS, ¹H and ¹³C NMR, IR, and HPLC, a researcher can confidently assert the structure and purity of the synthesized material. HRMS confirms the elemental formula, NMR maps the atomic connectivity, IR verifies the presence of key functional groups, and HPLC establishes the level of purity. Only when the data from these orthogonal techniques converge to tell the same story can the validation be considered complete and trustworthy.

References

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comparative analysis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and neurodegenerative diseases. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. The chemical scaffolds that form the core of these inhibitors are pivotal to their success, dictating not only their affinity and selectivity but also their pharmacokinetic properties. Among these, the morpholine ring has emerged as a "privileged scaffold"[1]. Its unique physicochemical attributes—including its ability to enhance aqueous solubility, metabolic stability, and serve as a key hydrogen bond acceptor—have cemented its role in the design of numerous clinically relevant kinase inhibitors[1][2].

This guide explores the potential of a hypothetical scaffold, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid , by conducting a comparative analysis with established morpholine-containing kinase inhibitors. While direct biological data for this specific compound is not publicly available, an examination of its constituent parts—the morpholine ring, the methylsulfonyl group, and the benzoic acid moiety—suggests its potential as a kinase inhibitor scaffold. The morpholine and methylsulfonyl groups are present in a number of potent kinase inhibitors, and the benzoic acid provides a potential vector for further chemical modification.

Here, we will dissect the structure-activity relationships of three exemplary morpholine-containing inhibitors: ZSTK474 (a pan-Class I PI3K inhibitor), PQR620 (a dual mTORC1/2 inhibitor), and MLi-2 (a LRRK2 inhibitor). Through this comparative lens, we will illuminate the principles of designing effective kinase inhibitors and provide a framework for evaluating novel scaffolds.

The Significance of the Morpholine Scaffold in Kinase Inhibition

The prevalence of the morpholine moiety in kinase inhibitors is not coincidental. Its six-membered heterocyclic structure, containing both a basic nitrogen and a hydrophilic oxygen atom, confers several advantages. The oxygen atom is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common and critical interaction for many ATP-competitive inhibitors[2][3]. This interaction is observed in the binding of ZSTK474 to PI3Kγ, where the morpholine oxygen forms a hydrogen bond with the backbone amide of Val882[4]. Similarly, in mTOR inhibitors, the morpholine moiety can interact with the corresponding valine residue (Val2240) in the hinge region[5]. Beyond hinge binding, the morpholine ring can also influence the overall conformation of the inhibitor, positioning other functional groups for optimal interaction with the target kinase, and its physicochemical properties can improve the drug-like characteristics of the molecule, such as solubility and cell permeability[2].

Comparative Analysis of Morpholine-Containing Kinase Inhibitor Scaffolds

To understand the potential of a novel morpholine-containing scaffold, we will compare three well-characterized inhibitors targeting different kinases.

ZSTK474: A Pan-Class I PI3K Inhibitor
  • Chemical Scaffold: ZSTK474 is an s-triazine derivative featuring two morpholine rings[6].

  • Target Kinase and Potency: It is a potent, ATP-competitive pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks)[7][8]. The IC50 values for the different isoforms are in the low nanomolar range, demonstrating its high potency[7][9].

  • Mechanism of Action: ZSTK474 binds to the ATP-binding pocket of PI3Ks, directly competing with ATP[8][9]. Molecular modeling suggests that one of the morpholine rings is crucial for its interaction within this pocket[6]. Its inhibition of PI3K leads to the suppression of downstream signaling pathways, such as the Akt pathway, which is critical for cell growth and survival[6].

PQR620: A Dual mTORC1/2 Inhibitor
  • Chemical Scaffold: PQR620 is a triazine-based inhibitor that also incorporates bulky morpholine groups[3][4].

  • Target Kinase and Potency: PQR620 is a highly potent and selective dual inhibitor of mTORC1 and mTORC2[4][5][10]. It exhibits over 1000-fold selectivity for mTOR over PI3Kα[5]. In cellular assays, it inhibits the phosphorylation of downstream targets of both mTORC1 (S6) and mTORC2 (Akt) with IC50 values in the nanomolar range[5].

  • Mechanism of Action: The design of PQR620 evolved from a pan-PI3K/mTOR inhibitor. The introduction of sterically hindered morpholine groups was a key modification to enhance selectivity for mTOR over PI3Ks[3]. One morpholine group interacts with the hinge region, while the other extends into a solvent-exposed area, a strategy that can be exploited to fine-tune selectivity[3].

MLi-2: A LRRK2 Inhibitor
  • Chemical Scaffold: MLi-2 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) that features a dimethylmorpholine ring[2][11].

  • Target Kinase and Potency: MLi-2 is an exceptionally potent LRRK2 inhibitor with an IC50 of 0.76 nM in in vitro kinase assays[11][12]. It demonstrates high selectivity, with over 295-fold selectivity against a panel of more than 300 other kinases[11].

  • Mechanism of Action: MLi-2 is a Type I kinase inhibitor, meaning it binds to the active conformation of the LRRK2 kinase domain within the ATP-binding site[13]. Cryo-electron microscopy studies have revealed the specific interactions of MLi-2 with the LRRK2 active site, providing a structural basis for its potency and selectivity[13][14]. Its ability to penetrate the brain makes it a valuable tool for studying LRRK2 in the context of Parkinson's disease.

Quantitative Comparison of Inhibitor Potency
InhibitorTarget Kinase(s)IC50 (nM)
ZSTK474 PI3Kα16[7][9]
PI3Kβ44[7][9]
PI3Kδ4.6[7]
PI3Kγ49[7]
PQR620 mTOR (cellular pS6)100[5]
mTOR (cellular pAkt)200[5]
Lymphoma cell lines (median)250[10][15]
MLi-2 LRRK2 (in vitro kinase assay)0.76[11][12]
LRRK2 (cellular pSer935)1.4[12][16]
LRRK2 (radioligand binding)3.4[12][16]

Experimental Protocols for Kinase Inhibitor Characterization

The following protocols provide a framework for the in vitro and cell-based evaluation of novel kinase inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted for determining the in vitro inhibitory activity of a compound against a purified kinase by measuring the amount of ADP produced.

Materials:

  • Purified recombinant kinase (e.g., PI3K, mTOR, or LRRK2)

  • Kinase-specific substrate (e.g., phosphatidylinositol for PI3K, GST-4E-BP1 for mTOR, or LRRKtide for LRRK2)[2][17][18]

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA for PI3K)[19]

  • ATP solution

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells[19].

  • Prepare a mixture of the kinase and its substrate in the kinase assay buffer and add 4 µL to each well[19].

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be near the Km for the specific kinase[19].

  • Incubate the plate at room temperature for 60 minutes[19].

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating according to the manufacturer's instructions[19].

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Serial Dilution of Inhibitor plate Add Inhibitor/DMSO to 384-well Plate prep_inhibitor->plate prep_kinase Prepare Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase plate->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at RT add_atp->incubate add_adpglo Add ADP-Glo Reagent incubate->add_adpglo read_lum Measure Luminescence add_adpglo->read_lum calc_ic50 Calculate IC50 read_lum->calc_ic50

Caption: Workflow for the in vitro kinase assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., DMSO or a specialized solubilization buffer)

  • Microplate reader capable of absorbance measurements

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to attach overnight[20].

  • Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible[20].

  • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals[20].

  • Incubate the plate in the dark at room temperature for at least 2 hours[20].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G seed Seed Cells in 96-well Plate treat Treat with Inhibitor seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_detergent Add Detergent incubate_mtt->add_detergent incubate_dark Incubate in Dark (2h) add_detergent->incubate_dark read_abs Read Absorbance (570 nm) incubate_dark->read_abs analyze Calculate IC50 read_abs->analyze

Caption: Workflow for the MTT cell proliferation assay.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of downstream targets of the kinase of interest.

Materials:

  • Cell line of interest

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-Akt, total Akt, phospho-S6, total S6)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the inhibitor at various concentrations for a defined period.

  • Lyse the cells and quantify the protein concentration of the lysates[21].

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane[21].

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody targeting the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Sources

A Senior Application Scientist's Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid and its Isomers as Pyruvate Kinase M2 (PKM2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the targeting of metabolic pathways that are rewired in cancer cells has emerged as a promising therapeutic strategy. One of the key enzymes in this context is the M2 isoform of pyruvate kinase (PKM2), which plays a pivotal role in the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[1][2] The morpholinobenzoic acid scaffold has been identified as a versatile starting point for the development of various enzyme inhibitors.[3][4][5][6][7][8] This guide provides an in-depth comparison of 4-(methylsulfonyl)-3-morpholinobenzoic acid and its positional isomers, focusing on their potential as PKM2 inhibitors.

The Morpholinobenzoic Acid Scaffold: A Privileged Structure

The morpholinobenzoic acid core represents a "privileged structure" in medicinal chemistry, a framework that is capable of binding to multiple biological targets with high affinity. The morpholine ring, a saturated heterocycle, can act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to the topology of various binding sites. The benzoic acid moiety provides a carboxylic acid group that can engage in crucial ionic interactions and hydrogen bonds, often anchoring the molecule to its target protein. The aromatic ring also serves as a scaffold for further substitutions to fine-tune the molecule's physicochemical properties and biological activity.

Positional Isomerism in (Methylsulfonyl)morpholinobenzoic Acids

The subject of this guide, this compound, is one of several possible positional isomers. The relative positions of the morpholino and methylsulfonyl substituents on the benzoic acid ring are critical determinants of the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Understanding the potential impact of this isomerism is key to designing more potent and selective inhibitors.

The primary positional isomers of interest, alongside the lead compound, are:

  • This compound: The lead compound.

  • 3-(Methylsulfonyl)-4-morpholinobenzoic Acid: A direct positional isomer where the substituents at positions 3 and 4 are swapped.

  • 2-(Methylsulfonyl)-4-morpholinobenzoic Acid & 2-(Methylsulfonyl)-5-morpholinobenzoic Acid: Isomers with the methylsulfonyl group at the ortho position relative to the carboxylic acid.

  • 5-(Methylsulfonyl)-2-morpholinobenzoic Acid: An isomer with a different substitution pattern.

Comparative Physicochemical Properties

PropertyThis compound (Predicted)Other Isomers (General Predictions)Rationale for Differences
Molecular Weight 285.31 g/mol 285.31 g/mol Isomers have the same molecular formula and therefore the same molecular weight.
pKa (Carboxylic Acid) ~3.5 - 4.5~3.0 - 5.0The electronic effect of the substituents will influence the acidity of the carboxylic acid. Electron-withdrawing groups like methylsulfonyl will lower the pKa, and this effect is position-dependent.
LogP ~1.5 - 2.5~1.0 - 3.0The lipophilicity will vary based on the intramolecular interactions and the solvent-exposed surface area of the polar groups. Isomers with more exposed polar groups will have a lower LogP.
Aqueous Solubility ModerateVariableSolubility is influenced by a combination of factors including LogP and crystal lattice energy. Different isomers can have significantly different crystal packing, leading to variations in solubility.

Biological Target: Pyruvate Kinase M2 (PKM2)

PKM2 is a key regulator of glycolysis and is predominantly expressed in proliferating cells, including cancer cells.[13][14][15] It exists in a highly active tetrameric form and a less active dimeric form. In cancer cells, the dimeric form is prevalent, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways, providing the building blocks for rapid cell proliferation.[1][2] Therefore, inhibiting PKM2 is a strategy to disrupt cancer cell metabolism and induce cell death.[16]

PKM2 Signaling Pathway in Cancer Metabolism

pkm2_pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_fates Metabolic Fates Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate High Activity Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) PEP->Anabolic_Pathways Biosynthesis PKM2_tetramer PKM2 (active tetramer) PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer->PKM2_dimer Oncogenic Signals Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Inhibitor 4-(Methylsulfonyl)-3- morpholinobenzoic Acid & Isomers Inhibitor->PKM2_dimer Inhibition

Caption: PKM2 regulation of cancer cell metabolism.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for this specific series of compounds against PKM2 are not publicly available, we can extrapolate from known principles of medicinal chemistry and SAR studies of other kinase inhibitors.[17]

  • The Carboxylic Acid: This group is likely essential for activity, forming a key salt bridge or hydrogen bond interaction with a basic residue (e.g., Lysine or Arginine) in the PKM2 active site. Its position at C1 of the benzoic acid is crucial.

  • The Morpholine Ring: The nitrogen atom of the morpholine is a hydrogen bond acceptor. The ring itself can engage in van der Waals interactions. The position of the morpholine will dictate its ability to access specific pockets within the binding site. A meta-position (C3) as in the lead compound, or a para-position (C4) might be favorable, while an ortho-position (C2) could lead to steric clashes with the carboxylic acid.

  • The Methylsulfonyl Group: This is a strong electron-withdrawing group and a hydrogen bond acceptor. Its role could be multi-faceted:

    • Electronic Modulation: It can modulate the pKa of the carboxylic acid and the electron density of the aromatic ring, influencing binding affinity.

    • Direct Interaction: The sulfonyl oxygens can form hydrogen bonds with backbone amides or side chains of polar amino acids in the active site.

    • Solubility: The polar nature of the sulfonyl group can improve aqueous solubility.

  • Positional Effects: The relative positioning of the morpholino and methylsulfonyl groups is critical. In This compound , the two substituents are adjacent. This creates a specific electronic and steric profile. Swapping these to 3-(methylsulfonyl)-4-morpholinobenzoic acid would significantly alter the molecule's shape and the vectors of its hydrogen bonding groups, likely leading to a different binding mode and potency.

Hypothetical Performance Comparison

Based on the SAR analysis, we can hypothesize the relative performance of the isomers:

IsomerPredicted PKM2 Inhibitory PotencyRationale
This compound High The specific arrangement of the hydrogen bond accepting morpholine and methylsulfonyl groups, combined with the acidic carboxylate, may be optimal for fitting into the PKM2 active site.
3-(Methylsulfonyl)-4-morpholinobenzoic Acid Moderate to High This isomer maintains a similar spatial relationship between the functional groups and could also exhibit significant activity. The subtle change in geometry might slightly decrease or, in some cases, even increase potency depending on the precise topology of the binding site.
Isomers with ortho-substitution Low to Moderate An ortho-substituent (at C2) relative to the carboxylic acid can cause steric hindrance, potentially forcing the carboxylate out of the optimal plane for binding, thus reducing activity.
Isomers with meta/para separation Variable Isomers where the morpholino and methylsulfonyl groups are not on adjacent carbons (e.g., 5-(methylsulfonyl)-2-morpholinobenzoic acid) would have a very different three-dimensional structure. Their activity would be highly dependent on whether this extended conformation can be accommodated by the target.

Experimental Validation: Protocols for In Vitro Analysis

To validate these hypotheses, a series of in vitro experiments are necessary. The primary assay is a biochemical assay to determine the direct inhibitory effect of the compounds on PKM2 activity.

Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Activity Assay

This is a continuous spectrophotometric assay that indirectly measures PK activity.[18][19] The pyruvate produced by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[19]

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)[18]

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of the 96-well plate. Include controls with DMSO only (no inhibitor) and controls without enzyme (background).

  • Enzyme Addition: Add the PKM2 enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare a reaction mixture containing PEP, ADP, LDH, and NADH in the assay buffer. Add this mixture to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to 340 nm and 25°C.[19] Record the absorbance every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation (decrease in A340 per minute) for each well.[19] Normalize the rates to the DMSO control and plot the percent inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Experimental Workflow Diagram

experimental_workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrates, Buffers) start->reagent_prep compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep plate_compounds Plate Compounds and Controls in 96-well Plate reagent_prep->plate_compounds compound_prep->plate_compounds add_enzyme Add PKM2 Enzyme and Incubate plate_compounds->add_enzyme reaction_mix Prepare and Add Reaction Mix (PEP, ADP, LDH, NADH) add_enzyme->reaction_mix read_plate Kinetic Reading (A340 over time) reaction_mix->read_plate analyze_data Data Analysis: Calculate Rates and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the LDH-coupled PKM2 inhibition assay.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of this compound and its positional isomers as potential inhibitors of PKM2. While direct comparative experimental data is lacking, a detailed analysis based on established medicinal chemistry principles allows for the formulation of a strong hypothesis regarding their structure-activity relationships. The provided experimental protocol offers a clear path for the validation of these hypotheses.

Future research should focus on the synthesis of these isomers and their systematic evaluation in biochemical and cell-based assays. Further optimization of the hit compounds through medicinal chemistry efforts could lead to the development of potent and selective PKM2 inhibitors with therapeutic potential in oncology.

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Overcoming the Hurdle of Resistance: Evaluating the Potential of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Derivatives Against Mutant Kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The advent of protein kinase inhibitors has revolutionized the treatment of many cancers, transforming once-fatal diagnoses into manageable chronic conditions. However, the emergence of drug resistance, often driven by mutations in the target kinase, remains a formidable challenge, leading to therapeutic failure and disease progression. This guide provides an in-depth comparison of strategies to combat resistance, focusing on the therapeutic potential of novel chemical scaffolds, specifically the 4-(Methylsulfonyl)-3-morpholinobenzoic Acid core structure, as a promising platform for developing next-generation inhibitors against clinically relevant resistant kinase mutants.

The Challenge of Acquired Resistance in Kinase-Targeted Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Small molecule kinase inhibitors have been designed to block the ATP-binding site of these enzymes, effectively shutting down their oncogenic signaling. A prime example is the success of imatinib in treating Chronic Myelogenous Leukemia (CML) by targeting the BCR-ABL fusion protein.[2]

Despite initial successes, a significant portion of patients develop acquired resistance. This can occur through several mechanisms, but one of the most common is the emergence of secondary point mutations within the kinase domain itself.[3] These mutations can sterically hinder the binding of the inhibitor or alter the conformational dynamics of the kinase, reducing the drug's affinity while preserving the enzyme's catalytic activity.[4]

Key Resistance Mutations: The "Gatekeeper" Problem

A frequent site for resistance mutations is the "gatekeeper" residue, which is located at the entrance of a hydrophobic pocket adjacent to the ATP-binding site. A classic example is the threonine-to-isoleucine mutation at position 315 (T315I) in the BCR-ABL kinase domain, which confers resistance to first and second-generation inhibitors like imatinib and dasatinib.[2] Similarly, in non-small cell lung cancer (NSCLC), the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) kinase domain limits the efficacy of first-generation EGFR inhibitors.[5] Overcoming these gatekeeper mutations is a central focus of modern kinase inhibitor design.[6][7]

A Promising Scaffold: this compound

While direct, extensive public data on the efficacy of this compound derivatives against specific resistant kinase mutants is nascent, an analysis of its core components suggests significant potential. The scaffold combines three key pharmacophores—a morpholine ring, a methylsulfonyl group, and a benzoic acid core—that are prevalent in many successful kinase inhibitors.

Comparative Analysis of Key Pharmacophores

The rationale for exploring this scaffold is built upon the well-established roles of its constituent moieties in medicinal chemistry and kinase inhibitor design.

  • The Morpholine Moiety: A Privileged Pharmacophore The morpholine ring is considered a "privileged pharmacophore" in drug discovery.[8] Its inclusion in a molecule can confer several advantageous properties. From a pharmacokinetic perspective, the nitrogen atom can be protonated at physiological pH, often leading to improved aqueous solubility and overall better drug-like properties. In terms of target engagement, the morpholine oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site.[9] This interaction is a common feature of many potent kinase inhibitors. Furthermore, the morpholine ring can be metabolically more stable than other heterocyclic systems.[8]

  • The Sulfonyl Group: A Key Interaction Hub The sulfonyl group is another important functional group in modern drug design.[10] The two oxygen atoms are excellent hydrogen bond acceptors, capable of forming strong interactions with backbone amide protons in the kinase hinge region or with other key residues in the active site.[11] The sulfur atom can also participate in non-covalent interactions. The incorporation of a sulfone or sulfonamide moiety is a common strategy to enhance binding affinity and modulate selectivity.[12][13]

Strategic Design Against Resistant Mutants: A Hypothetical Case Study for BCR-ABL T315I

To overcome the T315I mutation in BCR-ABL, third-generation inhibitors like ponatinib were designed. A key feature of ponatinib is a carbon-carbon triple bond linker, which provides a rigid, linear geometry that can accommodate the bulkier isoleucine side chain at the gatekeeper position without causing a steric clash.[2]

Applying this logic to the this compound scaffold, a medicinal chemist could envision derivatives that maintain the core interactions of the morpholine and sulfonyl groups while incorporating features to bypass the T315I gatekeeper. For example, by extending a substituent from the benzoic acid ring, one could design a molecule that reaches a deeper allosteric pocket, a strategy employed by Type II inhibitors.

Below is a table comparing the activity of established BCR-ABL inhibitors against the wild-type and the resistant T315I mutant, providing a benchmark for the development of new chemical entities.

CompoundTypeWild-Type BCR-ABL IC50 (nM)T315I Mutant BCR-ABL IC50 (nM)
ImatinibI~25>10,000
DasatinibI<1>500
NilotinibII~20>3,000
PonatinibII~0.4~2.0
(Data compiled from multiple sources for illustrative purposes)

Visualizing the Challenge and the Strategy

To better understand the biological context and the experimental approach, the following diagrams illustrate the BCR-ABL signaling pathway, the mechanism of T315I resistance, and a typical workflow for screening novel inhibitors.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway in CML.

T315I_Resistance cluster_0 Wild-Type ABL Kinase cluster_1 T315I Mutant ABL Kinase wt_kinase ATP Binding Site Gatekeeper (T315) Hydrophobic Pocket imatinib Imatinib imatinib->wt_kinase:gate Binds effectively mut_kinase ATP Binding Site Gatekeeper (I315) Hydrophobic Pocket imatinib2 Imatinib imatinib2->mut_kinase:gate Steric hindrance (Binding blocked)

Caption: Mechanism of T315I gatekeeper mutation resistance.

Screening_Workflow start Synthesize Derivatives of 4-(Methylsulfonyl)-3- morpholinobenzoic Acid assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 vs WT & Mutant Kinase start->assay cell_assay Cell-Based Proliferation Assay (e.g., Ba/F3 cells expressing WT and T315I BCR-ABL) assay->cell_assay sar Analyze Structure-Activity Relationship (SAR) cell_assay->sar optimize Lead Optimization sar->optimize optimize->start Iterative Design in_vivo In Vivo Efficacy Studies (Xenograft Models) optimize->in_vivo Promising Lead end Candidate Drug in_vivo->end

Caption: High-level workflow for kinase inhibitor screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the efficacy of novel compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of a test compound against wild-type and a resistant mutant kinase.

Materials:

  • Recombinant wild-type and mutant kinase (e.g., ABL, ABL-T315I).

  • Kinase-specific substrate peptide.

  • ATP solution.

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Then, dilute them in kinase buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Rationale: Serial dilutions allow for the determination of a dose-response curve, from which the IC50 can be calculated. DMSO is used as the solvent for the compounds.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and the substrate peptide in kinase buffer.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Rationale: The reaction is initiated by providing the necessary co-factor, ATP. The incubation time is optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Rationale: Stopping the reaction is crucial for an accurate endpoint measurement. Depleting the remaining ATP prevents it from interfering with the subsequent luminescence signal.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30 minutes at room temperature.

    • Rationale: The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The development of resistance to kinase inhibitors is a continuous battle in cancer therapy. While established drugs provide significant benefits, there is a constant need for novel chemical scaffolds that can overcome resistance mutations. The this compound scaffold, by combining the privileged morpholine moiety with the versatile sulfonyl group, represents a rational and promising starting point for the design of next-generation inhibitors. Through systematic medicinal chemistry efforts, guided by the principles of structure-based design and benchmarked against existing inhibitors, derivatives of this scaffold could potentially be optimized to effectively target clinically important resistant kinase mutants, offering new hope for patients who have exhausted current therapeutic options.

References

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Confirming Target Engagement of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid-Based Inhibitors: A Comparative Guide to Modern Assay Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement in Kinase Inhibitor Drug Discovery

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, confirming that a drug candidate directly interacts with its intended molecular target within a complex cellular environment is paramount. This process, known as target engagement, serves as a critical bridge between the biochemical potency of a compound and its ultimate cellular and physiological effects. A definitive confirmation of target engagement provides the mechanistic confidence necessary to interpret structure-activity relationships (SAR), guide lead optimization, and ultimately increase the probability of clinical success.[1]

This guide focuses on inhibitors based on the 4-(methylsulfonyl)-3-morpholinobenzoic acid scaffold. While direct literature on this specific scaffold is emerging, related compounds containing morpholino and sulfonyl moieties have shown significant activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4][5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This document provides a comprehensive comparison of state-of-the-art methodologies for confirming the target engagement of these kinase inhibitors. We will delve into the principles, protocols, and relative merits of both cellular and biophysical assays, providing the necessary framework for researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate techniques for their research needs.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals to regulate fundamental cellular processes. The frequent hyperactivation of this pathway in cancer has made its components, particularly the kinases PI3K and mTOR, highly attractive drug targets. Inhibitors containing the morpholino chemical group have been shown to be effective in targeting these kinases.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-(Methylsulfonyl)-3- morpholinobenzoic Acid -based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target, and the specific questions being addressed. Here, we compare five leading methodologies: Cellular Thermal Shift Assay (CETSA), NanoBRET, Kinobeads, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

FeatureCellular Thermal Shift Assay (CETSA)NanoBRETKinobeadsIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.Competitive binding against immobilized broad-spectrum kinase inhibitors.Measures heat changes upon binding.Detects changes in refractive index upon binding to an immobilized target.
Environment Intact cells or cell lysates.Live cells.Cell or tissue lysates.In vitro (purified components).In vitro (purified components).
Target Modification Not required (endogenous protein).Genetic modification (NanoLuc fusion).Not required (endogenous protein).Not required.Immobilization of purified protein.
Compound Labeling Not required.Not required (uses a fluorescent tracer).Not required.Not required.Not required.
Key Readout Thermal shift (ΔTm), EC50.IC50, Kd, Residence Time.IC50, Selectivity Profile.Kd, ΔH, ΔS, Stoichiometry (n).ka, kd, KD, Residence Time.
Throughput Low to high (with modifications).High.Medium to high.Low.Medium to high.
Advantages Label-free, physiological context.Real-time, quantitative, high-throughput.Broad kinase profiling, unbiased target identification.Provides full thermodynamic profile.Real-time kinetics, high sensitivity.
Disadvantages Not all binding events cause a thermal shift, can be low throughput.Requires genetic engineering, potential for tag interference.Indirect measurement, competition-based.Requires large amounts of pure protein, low throughput.Requires protein immobilization, potential for artifacts.

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[7][8] The principle is that a protein bound to a stabilizing ligand will be more resistant to heat-induced denaturation.

  • Cell Culture and Treatment:

    • Culture cells expressing the target kinase to a suitable confluency.

    • Treat cells with varying concentrations of the this compound-based inhibitor or a vehicle control.

    • Incubate to allow for compound entry and target binding.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).

    • A temperature gradient is used to determine the melting curve of the target protein.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target kinase in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

    • Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Sample Processing cluster_3 Analysis Cells Cells expressing target kinase Inhibitor Inhibitor Treatment (Dose-Response) Cells->Inhibitor Heat Heat Shock (Temperature Gradient) Inhibitor->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Collect Soluble Fraction Centrifugation->Soluble Quantification Quantify Soluble Target Protein Soluble->Quantification Analysis Generate Melting Curves & Determine ΔTm Quantification->Analysis NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Transfection Transfect cells with Kinase-NanoLuc® vector Seeding Seed cells in assay plate Transfection->Seeding Tracer Add Fluorescent Tracer Seeding->Tracer Inhibitor Add Inhibitor (Dose-Response) Tracer->Inhibitor Substrate Add NanoBRET® Substrate Inhibitor->Substrate Measurement Measure Donor & Acceptor Emission Substrate->Measurement Analysis Calculate BRET Ratio & Determine IC50 Measurement->Analysis

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Kinobeads Competition Binding Assay

Kinobeads are an affinity chromatography-based chemical proteomics approach used to profile the interaction of small molecules with a large number of endogenous kinases simultaneously. [9][10]The method relies on the competition between the inhibitor of interest and a mixture of broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from the cell line or tissue of interest.

  • Competition Binding:

    • Incubate the cell lysate with varying concentrations of the this compound-based inhibitor.

    • Add the kinobeads to the lysate-inhibitor mixture and incubate to allow for binding of kinases to the beads.

  • Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis:

    • Determine the relative amount of each kinase bound to the beads at different inhibitor concentrations.

    • Generate dose-response curves for each identified kinase to determine their respective IC50 values, providing a selectivity profile of the inhibitor.

Kinobeads_Workflow cluster_0 Sample Preparation cluster_1 Competition & Enrichment cluster_2 Proteomics Analysis cluster_3 Data Analysis Lysate Prepare Cell Lysate Inhibitor Incubate with Inhibitor (Dose-Response) Lysate->Inhibitor Kinobeads Add Kinobeads Inhibitor->Kinobeads Wash Wash Beads Kinobeads->Wash Digestion On-bead Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Identify & Quantify Kinases LCMS->Quantification Analysis Generate IC50 Curves & Selectivity Profile Quantification->Analysis

Caption: Workflow of the Kinobeads Competition Binding Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. [11][12]It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions, providing a complete thermodynamic profile (ΔH, ΔS, and Kd) and stoichiometry (n) in a single experiment.

  • Sample Preparation:

    • Purify the target kinase and solubilize the this compound-based inhibitor in a matched buffer.

    • Degas both the protein and inhibitor solutions to prevent bubble formation.

  • ITC Experiment Setup:

    • Load the purified kinase into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Protein Purified Target Kinase Degas Degas Samples Protein->Degas Inhibitor Inhibitor in Matched Buffer Inhibitor->Degas Load Load Kinase into Cell & Inhibitor into Syringe Degas->Load Titration Inject Inhibitor into Kinase Solution Load->Titration Measure Measure Heat Changes Titration->Measure Integrate Integrate Raw Data Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Determine Determine Kd, ΔH, n Fit->Determine

Caption: Workflow of Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the binding of molecules in real-time. [13][14][15]It provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Sensor Chip Preparation:

    • Immobilize the purified target kinase onto the surface of a sensor chip.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound-based inhibitor in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time during the association and dissociation phases.

  • Data Analysis:

    • Generate sensorgrams that plot the SPR response over time.

    • Fit the sensorgrams to a suitable kinetic binding model to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of kd to ka.

SPR_Workflow cluster_0 Immobilization cluster_1 Binding Measurement cluster_2 Data Analysis Immobilize Immobilize Purified Kinase on Sensor Chip Inject Inject Inhibitor (Concentration Series) Immobilize->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Sensorgrams Generate Sensorgrams Dissociation->Sensorgrams Fit Fit to Kinetic Model Sensorgrams->Fit Determine Determine ka, kd, KD Fit->Determine

Caption: Workflow of Surface Plasmon Resonance (SPR).

Conclusion: An Integrated Approach to Target Engagement

Confirming the target engagement of this compound-based inhibitors is a multifaceted challenge that requires a thoughtful and often integrated approach. No single assay can provide all the necessary information. Biophysical methods like ITC and SPR offer unparalleled detail on the thermodynamics and kinetics of the inhibitor-target interaction in a purified system. In contrast, cellular assays such as CETSA and NanoBRET provide crucial validation of target binding within the complex and physiologically relevant environment of a living cell. Kinobeads profiling offers a broader perspective on inhibitor selectivity across the kinome.

For a comprehensive understanding, a tiered approach is recommended. Initial biochemical assays can establish potency, followed by cellular assays to confirm target engagement and selectivity in a more physiological context. The choice of specific assays will ultimately be guided by the research question, available resources, and the stage of the drug discovery pipeline. By leveraging the strengths of these diverse technologies, researchers can build a robust body of evidence to confidently advance promising kinase inhibitors toward the clinic.

References

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head-to-head comparison of PI3K inhibitors derived from 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its aberrant activation is a common feature in a multitude of human cancers, driving cellular growth, proliferation, and survival. This has spurred the development of a diverse array of small molecule inhibitors, each with unique profiles of potency, selectivity, and clinical potential. This guide provides a detailed head-to-head comparison of a prominent class of PI3K inhibitors characterized by a core morpholine-containing structure, with a focus on derivatives related to 4,6-dimorpholino-1,3,5-triazin-2-yl and similar scaffolds.

We will delve into the mechanistic underpinnings of these inhibitors, present comparative experimental data on their performance, and provide detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and signal transduction.

The PI3K Signaling Pathway: A Critical Node in Cancer

The PI3K pathway is a central regulator of normal cellular processes. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a wide range of cellular functions, including cell growth (via mTOR), survival (via inhibition of pro-apoptotic proteins like Bad and FOXO), and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad_FOXO Bad/FOXO Akt->Bad_FOXO Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad_FOXO->Apoptosis

Figure 1: A simplified diagram of the PI3K/Akt signaling pathway.

Comparative Analysis of Morpholine-Containing PI3K Inhibitors

A significant class of PI3K inhibitors features a morpholine moiety, which often plays a crucial role in binding to the ATP-binding pocket of the PI3K enzyme. One of the most well-studied scaffolds is the 4,6-dimorpholino-1,3,5-triazin-2-yl group. Below, we compare key inhibitors from this and related classes.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Cell-Based Potency (p-Akt IC50, nM)Reference
ZSTK4741.8378.84.9~30 (in various cancer cell lines)
GDC-0941333318~80 (in U87MG cells)
Pictilisib (GDC-0941)333318~80 (in U87MG cells)

ZSTK474 and GDC-0941 (Pictilisib) are two prominent examples of pan-PI3K inhibitors that feature morpholine groups. ZSTK474, a 4,6-dimorpholino-1,3,5-triazin-2-yl derivative, demonstrates potent inhibition across all Class I PI3K isoforms, with a slight preference for PI3Kα. Its broad activity profile has made it a valuable tool for preclinical research. GDC-0941, another pan-inhibitor, also contains morpholine groups and shows nanomolar potency against all isoforms.

The choice between these inhibitors often depends on the specific research question. For studies requiring broad inhibition of PI3K signaling, both are excellent candidates. However, subtle differences in their off-target effects and pharmacokinetic properties may influence their suitability for in vivo studies.

Experimental Protocols for Inhibitor Characterization

The reliable evaluation of PI3K inhibitors hinges on robust and well-controlled experimental assays. Below are detailed protocols for two fundamental assays used to characterize the potency and cellular activity of these compounds.

Biochemical Kinase Assay: Determining In Vitro Potency (IC50)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.

Principle: The assay quantifies the production of PIP3 from PIP2 by the PI3K enzyme. The amount of PIP3 generated is typically measured using a competitive ELISA or a fluorescence-based method.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Purified recombinant PI3K isoforms (α, β, δ, γ).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Substrate: PIP2-containing liposomes.

    • ATP at a concentration close to the Km for each isoform.

    • Test compound serially diluted in DMSO.

  • Assay Plate Preparation:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Add 10 µL of the PI3K enzyme solution in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction:

    • Add 10 µL of the ATP/PIP2 substrate mix to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Detect Product:

    • Stop the reaction by adding EDTA.

    • Detect the amount of PIP3 produced using a specific PIP3-binding protein coupled to a detection system (e.g., HRP or a fluorophore).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Start->Prep_Reagents Plate_Compound Plate Serial Dilutions of Compound Prep_Reagents->Plate_Compound Add_Enzyme Add PI3K Enzyme Plate_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate Add ATP/PIP2 (Start Reaction) Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Add EDTA) Incubate_2->Stop_Reaction Detect_Product Detect PIP3 Product Stop_Reaction->Detect_Product Analyze_Data Data Analysis (Calculate IC50) Detect_Product->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a biochemical PI3K kinase assay.

Cell-Based Assay: Measuring Inhibition of p-Akt (Western Blot)

This assay determines the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of its downstream effector, Akt.

Principle: In many cancer cell lines, the PI3K pathway is constitutively active, leading to high levels of phosphorylated Akt (p-Akt). A potent PI3K inhibitor will reduce the levels of p-Akt in a dose-dependent manner.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a cancer cell line with a known PI3K pathway activation (e.g., U87MG, PC3) in appropriate growth medium.

    • Plate the cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serially diluted concentrations of the PI3K inhibitor or DMSO (vehicle control) for 2-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal for each treatment condition.

    • Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

The development of PI3K inhibitors has been a significant focus in oncology research. The morpholine-containing class of inhibitors, exemplified by ZSTK474 and GDC-0941, has demonstrated potent and broad activity against the PI3K pathway. The selection of an appropriate inhibitor for a particular study requires careful consideration of its isoform selectivity, cellular potency, and intended application. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other novel PI3K inhibitors, ensuring the generation of reliable and reproducible data.

References

  • Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., Hirono, S., & Yamazaki, K. (2006). Antitumor activity of ZSTK474, a new broad-spectrum phosphoinositide 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545–556. [Link]

  • Kong, D., & Yamori, T. (2009). ZSTK474, a novel phosphoinositide 3-kinase inhibitor, shows potent antitumor activity and synergy with other anticancer drugs in human tumor in vitro and in vivo. Cancer Science, 100(9), 1758–1765. [Link]

A Senior Application Scientist's Guide to 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Molecule of Untapped Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores can unlock novel therapeutic agents with superior efficacy and safety profiles. This guide provides an in-depth, technical analysis of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, a molecule that, while not extensively documented in publicly available literature, represents a compelling convergence of three key structural motifs with proven advantages in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this guide will leverage a hypothesis-driven approach, dissecting the individual contributions of the methylsulfonyl, morpholine, and benzoic acid moieties to build a strong case for its potential in drug discovery. We will explore the established benefits of each component, supported by data from analogous compounds, to illuminate the potential advantages of their synergistic integration.

The Architectural Logic: Deconstructing this compound

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. In this compound, we observe a thoughtful amalgamation of functionalities, each addressing common challenges in drug development, from target engagement and metabolic stability to solubility and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The Methylsulfonyl Group: A Pillar of Stability and Potency

The methylsulfonyl (-SO₂CH₃) group is a prominent feature in a multitude of successful therapeutic agents. Its inclusion is a deliberate choice by medicinal chemists to impart several desirable characteristics to a drug candidate.

The sulfonyl group can serve as a hydrogen-bond acceptor and its incorporation can enhance the binding affinity of a molecule to its target protein.[1][2] Structurally, the sulfonyl group is relatively stable and can be introduced to increase the metabolic stability of a drug by blocking sites that are prone to metabolism.[1] This can lead to a longer duration of action and improved bioavailability.[1] Furthermore, the polarity of the sulfonyl group can help to improve the solubility of a compound and reduce its lipophilicity, which can be advantageous for its pharmacokinetic profile.[3]

Key Advantages of the Methylsulfonyl Moiety:

  • Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can help to prolong the half-life of a drug.[1] Studies on the pharmacokinetics of methylsulfonylmethane (MSM), a simple molecule containing this group, show it is rapidly absorbed, well-distributed, and completely excreted, indicating its stability in vivo.[4][5][6]

  • Improved Solubility: The polar nature of the sulfonyl group can enhance the aqueous solubility of a drug candidate, a critical factor for oral bioavailability and formulation.[3]

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[1][2]

  • Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups, such as carbonyls or carboxyl groups, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[1]

Table 1: Comparison of Physicochemical Properties of Methylsulfonyl-Containing Drugs vs. Analogues

Compound (Example)Key FeatureAdvantage Conferred by Methylsulfonyl GroupReference
Celecoxib (COX-2 Inhibitor)Methylsulfonylphenyl groupIncreased selectivity for COX-2, improved safety profile.[7]
Vemurafenib (BRAF Inhibitor)PropanesulfonamideEnhanced binding affinity and metabolic stability.[7]

The Morpholine Ring: A Versatile Scaffold for Enhanced Drug-Like Properties

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[8][9][10][11] Its unique physicochemical properties, including a pKa of around 8.7, make it a valuable tool for optimizing drug-like characteristics.[12][13]

The morpholine moiety can improve a compound's aqueous solubility and bioavailability.[12][13][14] Its presence can also confer metabolic stability, as the ring is generally resistant to enzymatic degradation.[14][15] Furthermore, the morpholine ring can act as a rigid scaffold, holding other functional groups in the optimal orientation for binding to a biological target.[14][15] The oxygen atom in the morpholine ring can also participate in hydrogen bonding interactions.[15][16]

Key Advantages of the Morpholine Moiety:

  • Improved Physicochemical Properties: The morpholine ring's pKa is close to physiological pH, which can lead to a favorable balance of solubility and permeability.[14][15] This can result in improved oral bioavailability.[12][13][14]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic enzymes, contributing to a longer half-life and reduced clearance of the parent drug.[14][15]

  • Scaffolding and Molecular Interactions: The defined chair-like conformation of the morpholine ring can act as a scaffold, positioning other substituents for optimal interaction with the target protein.[14][15] The oxygen atom can also act as a hydrogen bond acceptor.[15][16]

  • Blood-Brain Barrier Permeability: In the context of CNS drug discovery, the morpholine ring has been shown to improve permeability across the blood-brain barrier.[14][15]

Table 2: FDA-Approved Drugs Containing a Morpholine Ring

Drug NameTherapeutic ClassRole of Morpholine RingReference
GefitinibAnticancer (EGFR Inhibitor)Enhances solubility and provides a key interaction point.[17]
LinezolidAntibioticImproves pharmacokinetic properties and target engagement.[17]
AprepitantAntiemetic (NK1 Antagonist)Acts as a scaffold to correctly position interacting groups.[14][15]
ReboxetineAntidepressant (NRI)Contributes to the overall physicochemical properties and CNS penetration.[14][15]

The Benzoic Acid Moiety: A Classic Pharmacophore for Target Engagement

The benzoic acid scaffold is a fundamental building block in a vast number of biologically active compounds.[18][19][20][21][22][23][24][25][26] The carboxylic acid group is a potent hydrogen bond donor and acceptor, often playing a crucial role in the direct interaction with the active sites of enzymes and receptors.[18]

The biological activity of benzoic acid derivatives can be significantly influenced by the nature and position of other substituents on the aromatic ring.[18][20] These substituents can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby fine-tuning its interaction with the target and its overall pharmacokinetic profile.[18] However, the carboxylic acid group can also present challenges, such as metabolic instability (e.g., through glucuronidation) and limited passive diffusion across biological membranes.[27][28][29] This has led to the exploration of various bioisosteres to mitigate these liabilities while retaining the desired biological activity.[27][28][29][30][31]

Key Advantages of the Benzoic Acid Moiety:

  • Strong Target Interactions: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[18]

  • Tunable Properties: The aromatic ring allows for the introduction of various substituents to modulate the compound's electronic, steric, and lipophilic properties, facilitating structure-activity relationship (SAR) studies.[18][20]

  • Scaffolding: The rigid benzene ring provides a stable scaffold for the precise positioning of other functional groups.

Synergistic Advantages: The Untapped Potential of this compound

Based on the individual contributions of its constituent parts, we can hypothesize the following advantages for this compound in a drug discovery context:

  • Enhanced "Drug-Likeness": The combination of the polar methylsulfonyl and morpholine groups with the carboxylic acid is likely to result in a molecule with a balanced physicochemical profile, potentially leading to good solubility and oral bioavailability.

  • Metabolic Stability: The presence of both the methylsulfonyl group and the morpholine ring, both known for their metabolic robustness, suggests that the overall molecule may have a favorable metabolic profile and a longer in vivo half-life.

  • Multi-Point Target Interaction: The molecule possesses multiple points for potential interaction with a biological target: the hydrogen-bonding capabilities of the carboxylic acid and the oxygen atoms of the methylsulfonyl and morpholine groups, as well as the potential for the aromatic ring to engage in π-stacking or hydrophobic interactions. This could lead to high potency and selectivity.

  • Fine-Tuning of Properties: The substitution pattern on the benzoic acid ring (meta-morpholino and para-methylsulfonyl) allows for specific electronic and steric influences on the carboxylic acid's acidity and the overall molecular conformation, which can be crucial for optimizing target binding.

Experimental Workflows for Characterization

To validate the hypothesized advantages of this compound, a series of standard in vitro and in vivo experiments would be required.

Diagram 1: General Experimental Workflow for Compound Characterization

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Target Binding Assay (e.g., Ki determination) b Functional Assay (e.g., IC50/EC50 determination) a->b e Pharmacokinetic Studies (Bioavailability, Half-life) b->e c Physicochemical Profiling (Solubility, LogP, pKa) d In Vitro ADME (Metabolic Stability, Permeability) c->d d->e f Efficacy Studies (Animal Model of Disease) e->f g Preliminary Toxicology f->g

Caption: A generalized workflow for the preclinical evaluation of a novel drug candidate.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion

While direct experimental evidence for the biological activity and therapeutic advantages of this compound is not yet widely available, a thorough analysis of its constituent chemical motifs provides a strong rationale for its potential as a valuable lead compound in drug discovery. The strategic combination of a metabolically robust and polar methylsulfonyl group, a drug-like morpholine ring, and a target-engaging benzoic acid scaffold presents a compelling profile for a molecule with favorable pharmacokinetic and pharmacodynamic properties. Further investigation into the synthesis and biological evaluation of this compound is highly warranted to unlock its full therapeutic potential.

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A Guide to the Kinase Inhibitor Profile of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Benchmarking Framework

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of kinase inhibitor discovery is a cornerstone of modern therapeutics, particularly in oncology. The success of any novel inhibitor hinges on its potency, selectivity, and cellular efficacy. This guide addresses the compound 4-(Methylsulfonyl)-3-morpholinobenzoic Acid , a molecule for which public domain kinase inhibitory data is not currently available. We therefore present a comprehensive framework for how this, or any novel compound with similar structural motifs, would be rigorously benchmarked against established kinase inhibitors.

This document outlines a hypothetical yet scientifically grounded strategy, assuming a primary mechanism of action against the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, including mTOR, ATM, and DNA-PK. This assumption is based on the presence of a morpholine ring, a common moiety in known PIKK inhibitors. We detail the selection of appropriate comparator compounds, provide in-depth protocols for state-of-the-art biochemical and cell-based assays, and present data visualization formats crucial for clear interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and validate novel kinase inhibitors.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but success requires a deep understanding of a compound's biochemical and cellular activity profile.

The subject of this guide, this compound, contains structural features—specifically a morpholine group—present in established kinase inhibitors such as the PI3K inhibitor LY294002.[1] This suggests a potential, yet unproven, interaction with the ATP-binding site of kinases. To move from a structural hypothesis to a validated lead compound, a systematic benchmarking process is essential.

This guide will therefore use this compound (herein referred to as 'Compound X') as a model to demonstrate the critical workflow for inhibitor characterization. We will benchmark it against a panel of well-characterized inhibitors targeting the PIKK family, a group of serine/threonine kinases crucial for cell cycle control and DNA damage response (DDR).[2][3]

Selection of Comparator Kinase Inhibitors

A robust benchmarking study requires comparison against inhibitors with known mechanisms and varying selectivity profiles. Based on the hypothetical targeting of the PIKK family by Compound X, we have selected the following inhibitors, which provide a spectrum of activity against key family members: Ataxia-Telangiectasia Mutated (ATM), DNA-dependent Protein Kinase (DNA-PK), and the mammalian Target of Rapamycin (mTOR).

  • KU-60019: A potent and highly selective second-generation inhibitor of ATM kinase .[4]

  • NU7441 (KU-57788): A highly potent and selective inhibitor of DNA-PK .[5]

  • Torin 2: A potent ATP-competitive inhibitor that dually targets mTOR and DNA-PK .[6][7]

  • NVP-BEZ235 (Dactolisib): A dual inhibitor of PI3K and mTOR , which also shows activity against other PIKKs like ATM and DNA-PK.[2]

These comparators allow for a nuanced assessment of Compound X's potency and selectivity. For example, comparing its activity against that of KU-60019 and NU7441 can reveal its relative selectivity for ATM versus DNA-PK.

Comparative Analysis: A Multi-Faceted Approach

The characterization of a novel inhibitor requires a tiered approach, moving from initial biochemical potency and selectivity measurements to confirmation of target engagement and functional effects in a cellular context.

In Vitro Biochemical Profiling: Potency and Selectivity

The first step is to determine the direct inhibitory effect of Compound X on purified kinase enzymes. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality in Experimental Design: The choice of assay format is critical. While traditional radiometric assays are considered a gold standard, non-radioactive, high-throughput methods are now prevalent for their safety and scalability.[8][9] We will detail the LanthaScreen™ Eu Kinase Binding Assay , a robust time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[10][11][12][13] This format directly measures compound binding to the target, a crucial first step in characterization.

Hypothetical Benchmarking Data:

The table below presents a hypothetical dataset illustrating how Compound X could be compared against the selected inhibitors. Values are presented as IC50 in nanomolars (nM).

CompoundDNA-PK (IC50, nM)ATM (IC50, nM)mTOR (IC50, nM)PI3Kα (IC50, nM)
Compound X (Hypothetical) 75 850 1,200 >10,000
NU744114[5]>5,0001,700[5]5,000[5]
KU-60019>1,0006.3[4]>1,000>10,000
Torin 20.5[7]10[6]0.25[7]200[7]
NVP-BEZ235 (Dactolisib)~25100[6]21[5]4

Interpretation: In this hypothetical scenario, Compound X demonstrates moderate potency against DNA-PK with reasonable selectivity over ATM, mTOR, and high selectivity against PI3Kα. It is less potent than the highly optimized inhibitors NU7441 and Torin 2 but shows a distinct selectivity profile.

Cell-Based Target Engagement

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a critical validation step.[14] Biochemical assays use purified enzymes, which lack the protein-protein interactions and scaffolding present in a cell that can influence inhibitor binding.

Causality in Experimental Design: We will describe the NanoBRET™ Target Engagement Assay . This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein in live cells.[15] A fluorescent tracer binds to the target, creating a BRET signal. When a test compound enters the cell and binds the target, it displaces the tracer, causing a measurable loss of signal. This provides a quantitative measure of intracellular target occupancy and affinity.[15][16]

Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed, step-by-step methodologies for the key assays described above.

Protocol: In Vitro Kinase Binding Assay (LanthaScreen™ TR-FRET)

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay procedure and is designed to determine the IC50 of a test compound.[10][11][17]

Workflow Diagram:

G cluster_read Incubation & Readout prep_comp 1. Prepare 3X Compound Serial Dilutions in 1X Kinase Buffer + DMSO add_comp 4. Add 5 µL of 3X Compound (or DMSO control) to wells prep_comp->add_comp prep_kin 2. Prepare 3X Kinase/Eu-Antibody Mix in 1X Kinase Buffer add_kin 5. Add 5 µL of 3X Kinase/ Eu-Antibody Mix to wells prep_kin->add_kin prep_trac 3. Prepare 3X Alexa Fluor™ Tracer in 1X Kinase Buffer add_trac 6. Add 5 µL of 3X Tracer Solution to wells prep_trac->add_trac add_comp->add_kin add_kin->add_trac incubate 7. Incubate at RT for 60 min (protected from light) add_trac->incubate read_plate 8. Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) incubate->read_plate analyze 9. Calculate Emission Ratio (665/615) & Plot vs. [Compound] to determine IC50 read_plate->analyze

Caption: Workflow for LanthaScreen™ TR-FRET Kinase Binding Assay.

Materials:

  • Purified, tagged (e.g., GST- or His-tagged) kinase (e.g., DNA-PKcs)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Appropriate Alexa Fluor™ 647-labeled Kinase Tracer

  • 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[10]

  • Test compound (Compound X) and control inhibitors, dissolved in 100% DMSO

  • Low-volume, black 384-well assay plates

Procedure:

  • Compound Dilution: a. Create a 12-point serial dilution series of the test and control compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM). b. Prepare an intermediate dilution plate by diluting the DMSO stock to a 3X final assay concentration in 1X Kinase Buffer A. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • Reagent Preparation (Prepare at 3X final concentration): a. Kinase/Antibody Mix: Dilute the kinase and Eu-labeled antibody in 1X Kinase Buffer A. The optimal concentrations must be predetermined but are typically in the low nanomolar range (e.g., 15 nM kinase, 6 nM antibody for a 5 nM/2 nM final concentration).[17] b. Tracer Solution: Dilute the Alexa Fluor™ tracer stock in 1X Kinase Buffer A. The optimal concentration is typically near the Kd for its interaction with the kinase.[17]

  • Assay Assembly (Total Volume = 15 µL): a. Add 5 µL of the 3X compound dilutions to the appropriate wells of the 384-well plate. Add 5 µL of Kinase Buffer with corresponding DMSO percentage to "no inhibitor" control wells. b. Add 5 µL of the 3X Kinase/Antibody Mix to all wells. c. Add 5 µL of the 3X Tracer Solution to all wells.

  • Incubation and Detection: a. Seal the plate and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET-capable plate reader, exciting at ~340 nm and recording emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).[13]

  • Data Analysis: a. Calculate the Emission Ratio (665 nm / 615 nm) for each well. b. Normalize the data relative to high (no inhibitor) and low (saturating control inhibitor) controls. c. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines the general steps for a NanoBRET™ target engagement assay to determine the intracellular affinity of a compound.[15][16]

Logical Diagram:

G start Start cell_prep Prepare cells expressing Target-NanoLuc® fusion protein start->cell_prep end End add_tracer Add NanoBRET® Tracer to cells cell_prep->add_tracer add_compound Add serially diluted Test Compound add_tracer->add_compound incubate Incubate to reach binding equilibrium add_compound->incubate add_substrate Add Nano-Glo® Substrate & Extracellular Inhibitor incubate->add_substrate read_bret Read Donor (460nm) and Acceptor (610nm) signals add_substrate->read_bret analyze Calculate BRET Ratio. Plot vs. [Compound] to find IC50. read_bret->analyze analyze->end

Caption: Logical flow of a NanoBRET™ Target Engagement experiment.

Materials:

  • HEK293 or other suitable cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • Opti-MEM™ I Reduced Serum Medium.

  • Cell-permeable NanoBRET™ fluorescent tracer specific for the kinase family.

  • Nano-Glo® Live Cell Substrate.

  • Test compound (Compound X) and control inhibitors dissolved in DMSO.

  • White, 96- or 384-well assay plates.

Procedure:

  • Cell Plating: a. Harvest and resuspend cells expressing the Target-NanoLuc® fusion protein in Opti-MEM. b. Plate cells at the desired density into a white-walled assay plate and incubate.

  • Compound and Tracer Addition: a. Prepare serial dilutions of the test compound in Opti-MEM. b. To the plated cells, add the NanoBRET™ tracer at a predetermined optimal concentration. c. Immediately add the serially diluted test compound to the wells. Include "no compound" and "no tracer" controls.

  • Equilibration: a. Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow the compound and tracer to reach binding equilibrium within the cells (e.g., 2 hours).

  • Signal Detection: a. Prepare the Nano-Glo® substrate according to the manufacturer's protocol. b. Add the substrate to all wells. c. Immediately read the plate on a luminometer equipped with two filter sets to measure donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. b. Correct the ratios by subtracting the background signal from the "no tracer" control wells. c. Normalize the data and plot against the logarithm of compound concentration to determine the cellular IC50.

Discussion & Conclusion

This guide provides a robust, scientifically-grounded framework for the initial characterization of a novel kinase inhibitor, using this compound as a representative model. By employing a multi-tiered strategy that encompasses both biochemical and cellular assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and target engagement.

The hypothetical data presented herein illustrates a plausible outcome where "Compound X" emerges as a moderately potent DNA-PK inhibitor with a unique selectivity profile. Such a result would justify further investigation, including broader kinome screening to assess off-target effects, cell-based functional assays (e.g., measuring phosphorylation of downstream targets like p53), and ultimately, studies in disease-relevant models.[2]

The causality behind the chosen experimental protocols—using direct binding assays like LanthaScreen™ and confirming intracellular activity with NanoBRET™—ensures that the generated data is both accurate and biologically relevant. By following this benchmarking workflow, drug discovery professionals can make informed decisions, efficiently prioritizing promising lead candidates for further development.

References

  • Gedikli, E., & Cirak, M. Y. (2019). Targeting mTOR: up-to-date mTOR inhibitors. ACG Publications. Retrieved from [Link]

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  • ResearchGate. (2024). mTOR Inhibitors at a Glance. Retrieved from [Link]

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  • Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • ACS Publications. (2021). Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase. Molecular Pharmaceutics. Retrieved from [Link]

  • Zou, Z., et al. (2016). mTOR Inhibitors at a Glance. PMC. Retrieved from [Link]

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Validating the Antiproliferative Effects of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within ATP-binding sites.[1][2] This guide focuses on a specific compound, 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, as a representative of a promising class of potential anticancer agents.

This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide a robust framework for validating the antiproliferative effects of this compound class, comparing its performance against established alternatives, and elucidating its mechanism of action. The experimental protocols and comparative data presented herein are designed to be a self-validating system, ensuring scientific integrity and logical progression from initial screening to mechanistic insight.

Postulated Mechanism of Action: Targeting Key Cancer Signaling Pathways

The presence of the morpholine ring in many kinase inhibitors suggests that this compound may exert its antiproliferative effects by targeting critical cell signaling pathways that are often dysregulated in cancer.[2][3] Two of the most crucial pathways in this context are the PI3K/Akt/mTOR and MAPK/ERK cascades, which regulate cell proliferation, growth, survival, and apoptosis.[4][5]

The morpholine moiety is a key feature in many inhibitors of the PI3K/Akt/mTOR pathway, where the oxygen atom can form a critical hydrogen bond.[4][6][7] Similarly, the MAPK/ERK pathway, which is central to tumor cell growth and invasion, is another plausible target for novel small molecule inhibitors.[5][8][9] Therefore, our validation strategy will not only quantify the antiproliferative effects but also investigate the modulation of these specific pathways.

A Rigorous Experimental Workflow for Validation

To comprehensively validate the antiproliferative effects of this compound (herein referred to as Compound X), a multi-faceted experimental approach is essential. This workflow is designed to assess both short-term viability and long-term proliferative potential, as well as to elucidate the underlying cellular and molecular mechanisms.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis MTT MTT Assay (Dose-Response & IC50) Colony Colony Formation Assay (Long-term Survival) MTT->Colony Confirms long-term effects CellCycle Cell Cycle Analysis (Flow Cytometry - PI Staining) Colony->CellCycle Investigate cause of reduced proliferation Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) CellCycle->Apoptosis Distinguish between cytostatic & cytotoxic effects Western Western Blotting (PI3K/Akt & MAPK/ERK pathways) Apoptosis->Western Identify molecular targets

Caption: Experimental workflow for validating antiproliferative compounds.

Part 1: Assessment of Cytotoxicity and Antiproliferative Activity

MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[10][11] This initial screen is crucial for determining the dose-dependent cytotoxic effects of Compound X and calculating its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with serial dilutions of Compound X (e.g., 0.1 to 100 µM), a known kinase inhibitor (e.g., LY294002 for PI3K), and a standard chemotherapeutic (e.g., Doxorubicin). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

Comparative Data Table 1: IC50 Values (µM) across different cell lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
Compound X 8.512.315.1
LY294002 (PI3K Inhibitor) 15.220.818.5
Doxorubicin 0.50.80.6
Colony Formation Assay

Rationale: The colony formation or clonogenic assay assesses the long-term survival and proliferative capacity of a single cell after treatment. It provides a more stringent evaluation of the antiproliferative effects than short-term viability assays.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.[15]

  • Treatment: Treat the cells with Compound X at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, allowing colonies to form.[16]

  • Fixing and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.[15]

  • Quantification: Count the number of colonies (containing >50 cells) in each well.

Comparative Data Table 2: Colony Formation Inhibition (%) relative to control

Compound (at IC50)MCF-7A549HT-29
Compound X 75%68%62%
LY294002 65%58%55%
Doxorubicin 95%92%94%

Part 2: Elucidation of the Mechanism of Action

Cell Cycle Analysis via Flow Cytometry

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[17] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18]

Protocol:

  • Treatment: Treat cells with Compound X at its IC50 concentration for 24 and 48 hours.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[18][19]

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[19]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Comparative Data Table 3: Cell Cycle Distribution (%) in MCF-7 cells after 48h treatment

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Control (DMSO) 55%30%15%<2%
Compound X (IC50) 70%15%15%8%
LY294002 (IC50) 68%20%12%5%
Doxorubicin (IC50) 40%25%35%15%
Apoptosis Detection with Annexin V/PI Staining

Rationale: A key mechanism of effective anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V assay can identify apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[20][21] Propidium iodide is used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[22]

Protocol:

  • Treatment: Treat cells with Compound X at its IC50 concentration for 48 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[20][22]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Comparative Data Table 4: Apoptosis Induction (%) in MCF-7 cells after 48h treatment

TreatmentLive CellsEarly ApoptoticLate Apoptotic/Necrotic
Control (DMSO) 96%2%2%
Compound X (IC50) 78%12%10%
LY294002 (IC50) 85%8%7%
Doxorubicin (IC50) 65%15%20%
Western Blotting for Pathway Analysis

Rationale: To confirm the molecular targets of Compound X, Western blotting is used to measure the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.[23][24] A decrease in the phosphorylation of proteins like Akt, mTOR, and ERK would suggest inhibition of these pathways.

Protocol:

  • Cell Lysis: Treat cells with Compound X for a shorter duration (e.g., 2-6 hours) to observe early signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[24]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[26]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundX Compound X CompoundX->PI3K inhibits? RTK2 Receptor Tyrosine Kinase (RTK) Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 CompoundX2 Compound X CompoundX2->Raf inhibits? CompoundX2->MEK inhibits?

Caption: Postulated signaling pathways targeted by Compound X.

Expected Outcome: Treatment with Compound X is expected to decrease the levels of phosphorylated Akt, mTOR, and/or ERK, while the total protein levels of Akt, mTOR, and ERK remain unchanged. This would provide strong evidence for its on-target activity within these key oncogenic pathways.

Conclusion

This guide outlines a systematic and robust methodology for validating the antiproliferative effects of this compound and similar novel compounds. By integrating assays that measure short-term viability, long-term survival, cell cycle progression, and apoptosis, a comprehensive phenotypic profile can be established. Furthermore, mechanistic studies using techniques like Western blotting are crucial for identifying the molecular targets and pathways responsible for these effects.

The comparative data, though hypothetical, illustrates how to benchmark a novel compound against both a targeted inhibitor and a standard cytotoxic agent. This comparative approach is essential for understanding the compound's potency, selectivity, and potential therapeutic window. By following this structured validation process, researchers can confidently assess the preclinical potential of new morpholine-based compounds and make informed decisions for further drug development.

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A Comparative Guide to the Synthetic Routes of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylsulfonyl)-3-morpholinobenzoic acid is a valuable substituted aromatic compound, often utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its trifunctional nature—a carboxylic acid, a sulfone, and a tertiary amine—makes it a versatile building block in drug discovery and development. The efficient and scalable synthesis of this molecule is therefore of significant interest to the chemical research community. This guide provides an in-depth comparison of plausible synthetic routes to this compound, evaluating them based on chemical strategy, potential yields, and operational considerations.

Overview of Synthetic Strategies

Two primary retrosynthetic disconnections guide the plausible construction of this compound. The key bond formation is the C-N bond between the aromatic ring and the morpholine moiety. This can be achieved through two distinct and widely practiced methodologies in organic synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the displacement of a suitable leaving group on an electron-deficient aromatic ring by the morpholine nucleophile. The electron-withdrawing methylsulfonyl group is crucial for activating the aromatic ring towards this type of reaction.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more contemporary method, this involves the cross-coupling of an aryl halide or triflate with morpholine, mediated by a palladium catalyst and a specialized ligand. This reaction is renowned for its broad substrate scope and milder reaction conditions compared to traditional methods.[1]

This guide will now delve into the specifics of each route, presenting a step-by-step analysis and a comparative summary.

Route 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway

This pathway leverages the inherent electrophilicity of an aromatic ring substituted with strong electron-withdrawing groups. A logical and feasible starting material for this route is 4-chloro-3-nitrobenzoic acid, which is commercially available.[2]

Logical Flow and Mechanistic Considerations

The SNAr mechanism proceeds via an addition-elimination sequence, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3] The presence of the nitro group para to the chlorine atom in the proposed intermediate, 4-chloro-3-nitrobenzoic acid, sufficiently activates the ring for nucleophilic attack by morpholine.

Experimental Protocol: Route 1

Step 1a: Synthesis of 4-chloro-3-nitrobenzoic acid

For illustrative purposes, a literature procedure for the nitration of 4-chlorobenzoic acid is provided.[2]

  • Suspend 78.25 g of 4-chlorobenzoic acid in 400 ml of 1,2-dichloroethane.

  • With stirring, add 99.0 g of a mixed acid solution (35.2% nitric acid and 64.2% sulfuric acid) dropwise over 3 hours, maintaining the temperature at 40°C.

  • After the addition, continue stirring for an additional 2 hours at 40°C.

  • Pour the reaction mixture onto 300 ml of crushed ice and water.

  • Distill off the 1,2-dichloroethane.

  • Filter the resulting aqueous suspension to collect the solid product, wash with water, and dry at 90°C. This typically yields a high purity product (99.5%) with a yield of approximately 96.8%.[2]

Step 1b: Nucleophilic Aromatic Substitution with Morpholine

  • In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.

  • Add morpholine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (2-3 equivalents).

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify with a mineral acid (e.g., HCl) to precipitate the product, 3-nitro-4-morpholinobenzoic acid.

  • Filter, wash with water, and dry to obtain the crude product.

Step 1c: Reduction of the Nitro Group

  • Suspend 3-nitro-4-morpholinobenzoic acid (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to yield 3-amino-4-morpholinobenzoic acid.

Step 1d: Introduction of the Methylsulfonyl Group (via Sandmeyer-type reaction)

This step is the most challenging in this proposed route. A Sandmeyer-type reaction sequence would be required.

  • Diazotization: Dissolve 3-amino-4-morpholinobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride to form the sulfonyl chloride. Add the previously prepared diazonium salt solution to this mixture.

  • Hydrolysis: The resulting sulfonyl chloride is then hydrolyzed to the sulfonic acid.

  • Methylation: The sulfonic acid would then need to be methylated, for instance, with dimethyl sulfate, to yield the final methylsulfonyl group.

This sequence is often low-yielding and uses hazardous reagents.

An Alternative, More Viable SNAr Approach:

A more direct SNAr route would involve starting with a precursor that already contains the methylsulfonyl group and a leaving group at the 3-position. For instance, starting with 3-chloro-4-(methylsulfonyl)benzoic acid.

  • Reaction: 3-chloro-4-(methylsulfonyl)benzoic acid (1 eq.), morpholine (2-3 eq.), and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMA, NMP) are heated at elevated temperatures (120-150 °C).

  • Work-up: Standard aqueous work-up with acidification would yield the desired product.

The challenge here lies in the synthesis of the 3-chloro-4-(methylsulfonyl)benzoic acid starting material.

Visualization of the SNAr Pathway

SNAr_Pathway A 4-Chloro-3-nitrobenzoic Acid B 3-Nitro-4-morpholinobenzoic Acid A->B  Morpholine, Base, Heat (SNAr) C 3-Amino-4-morpholinobenzoic Acid B->C  H2, Pd/C (Reduction) D Diazonium Salt Intermediate C->D  NaNO2, HCl (Diazotization) E This compound D->E  SO2, CuCl; then methylation (Sandmeyer sequence)

Caption: Proposed SNAr pathway starting from 4-chloro-3-nitrobenzoic acid.

Route 2: The Buchwald-Hartwig Amination Pathway

This modern cross-coupling reaction offers a potentially more efficient and milder alternative for the crucial C-N bond formation.[1] The success of this route hinges on the synthesis of a suitable 3-halo-4-(methylsulfonyl)benzoic acid precursor.

Logical Flow and Mechanistic Considerations

The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical for the efficiency of this reaction. Bulky, electron-rich phosphine ligands are commonly employed.[5]

Experimental Protocol: Route 2

Step 2a: Synthesis of Methyl 3-bromo-4-(methylsulfonyl)benzoate (Illustrative Precursor)

A plausible synthesis of the required precursor could start from 4-(methylthio)benzoic acid.

  • Oxidation: Dissolve 4-(methylthio)benzoic acid in a suitable solvent like acetic acid. Add an oxidizing agent such as hydrogen peroxide or a peracid and heat to form 4-(methylsulfonyl)benzoic acid.[6]

  • Esterification: Protect the carboxylic acid, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to form methyl 4-(methylsulfonyl)benzoate.

  • Bromination: The aromatic ring can be brominated at the position ortho to the activating methylsulfonyl group using a brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst. This would yield methyl 3-bromo-4-(methylsulfonyl)benzoate.

Step 2b: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add methyl 3-bromo-4-(methylsulfonyl)benzoate (1 equivalent), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 2-4 mol%).

  • Add morpholine (1.2-1.5 equivalents) and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2 equivalents).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically between 80°C and 110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, methyl 4-(methylsulfonyl)-3-morpholinobenzoate, by column chromatography.

Step 2c: Ester Hydrolysis

  • Dissolve the purified methyl ester in a mixture of a solvent like THF or methanol and an aqueous solution of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of around 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Visualization of the Buchwald-Hartwig Pathway

Buchwald_Hartwig_Pathway A Methyl 3-bromo-4-(methylsulfonyl)benzoate B Methyl 4-(methylsulfonyl)-3-morpholinobenzoate A->B  Morpholine, Pd catalyst, Ligand, Base (Buchwald-Hartwig) C 4-(Methylsulfonyl)-3-morpholinobenzoate B->C  LiOH or NaOH (Hydrolysis)

Caption: Proposed Buchwald-Hartwig amination pathway.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Number of Steps 4-5 steps (from 4-chlorobenzoic acid)3 steps (from a pre-made halo-intermediate)
Starting Materials Readily available and inexpensive (e.g., 4-chlorobenzoic acid)Requires a more complex, multi-step synthesis for the halo-precursor.
Key C-N Bond Formation High temperatures, polar aprotic solvents. Can be sensitive to substrate electronics.Milder conditions, broader functional group tolerance.[1]
Reagents & Catalysts Uses stoichiometric, often harsh reagents (e.g., for Sandmeyer sequence).Requires expensive and air-sensitive palladium catalysts and ligands.
Potential Yields The Sandmeyer sequence is notoriously low-yielding, significantly impacting the overall yield. The direct SNAr on a pre-formed sulfonyl chloride could have moderate to good yields.Generally high-yielding for the key amination step. Overall yield depends on the precursor synthesis.
Scalability The use of gaseous SO₂ and the diazotization step in the Sandmeyer sequence pose significant scalability challenges. The direct SNAr is more scalable.Scalable, with flow chemistry being an increasingly adopted method for Buchwald-Hartwig reactions in industrial settings.
Safety & Environment The Sandmeyer route generates significant hazardous waste. High-boiling point aprotic solvents can be difficult to remove.Palladium catalysts are heavy metals that require removal from the final product. Solvents like toluene and dioxane are common.

Conclusion and Recommendation

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable, albeit conceptually different, approaches to the synthesis of this compound.

The SNAr pathway , particularly the more direct route starting from a 3-halo-4-(methylsulfonyl)benzoic acid derivative, is attractive due to its operational simplicity and avoidance of expensive catalysts. However, its success is highly dependent on the availability and synthesis of the starting material. The route involving a Sandmeyer-type reaction is not recommended due to its complexity, low yields, and safety concerns.

The Buchwald-Hartwig amination route stands out for its elegance, high efficiency in the key C-N bond-forming step, and milder reaction conditions. While the upfront cost of the palladium catalyst and ligand is a consideration, the high yields and broader functional group tolerance often make it the preferred method in a research and development setting. For large-scale industrial production, the cost of the catalyst and the need for its removal must be carefully weighed against the potential for a more streamlined and higher-yielding process.

Ultimately, the choice of synthetic route will depend on the specific context, including the scale of the synthesis, the availability of starting materials, cost considerations, and the technical capabilities of the laboratory.

References

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A Comparative Guide to Off-Target Effect Assessment for 4-(Methylsulfonyl)-3-morpholinobenzoic Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of drugs based on the 4-(Methylsulfonyl)-3-morpholinobenzoic acid scaffold. Recognizing the critical importance of selectivity in therapeutic efficacy and safety, this document outlines a multi-pronged strategy, integrating in silico, in vitro, and cellular approaches to build a robust off-target profile. We will use the highly selective, allosteric Wip1 (PPM1D) phosphatase inhibitor, GSK2830371, which features a related core structure, as a central case study to illustrate these principles and compare it with other modulators of the same target.

The Imperative of Selectivity: Beyond the Primary Target

The therapeutic success of a small molecule inhibitor is intrinsically linked to its selectivity. While high-potency inhibition of the intended target is the primary goal, unintended interactions with other proteins, known as off-target effects, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. The this compound scaffold represents a versatile starting point for the design of targeted therapies. However, like any pharmacophore, it is crucial to systematically evaluate its potential for promiscuous binding.

A prime example of a drug candidate emerging from a similar chemical space is GSK2830371, an allosteric inhibitor of the Wip1 phosphatase (PPM1D) with an IC50 of 6 nM[1]. Wip1 is a critical negative regulator of the DNA damage response and the p53 tumor suppressor pathway, making it an attractive target in oncology[2][3]. GSK2830371's development highlights the power of targeting unique allosteric sites to achieve high selectivity. It binds to a 'flap' subdomain near the catalytic site, a region structurally divergent from other members of the PP2C phosphatase family, which is key to its selectivity[4]. This guide will use GSK2830371 as a benchmark for discussing the methodologies to confirm such selectivity and to compare against other inhibitors targeting the same protein.

A Multi-Tiered Strategy for Off-Target Profiling

A comprehensive assessment of off-target effects is not a single experiment but a strategic, tiered approach. This strategy begins with broad, predictive methods and funnels down to more specific, hypothesis-driven validation in physiologically relevant systems.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Target Engagement & Cellular Phenotyping cluster_2 Tier 3: Preclinical Safety Assessment in_silico In Silico Profiling hts High-Throughput In Vitro Screening in_silico->hts Guide initial screen design cetsa Cellular Thermal Shift Assay (CETSA) hts->cetsa Identify potential off-targets for cellular validation phenotypic High-Content Phenotypic Screening cetsa->phenotypic Confirm target engagement & inform phenotypic assay design safety_pharm Safety Pharmacology phenotypic->safety_pharm Provide cellular context for in vivo studies

Caption: A tiered workflow for comprehensive off-target assessment.

Tier 1: Broad-Spectrum Off-Target Identification

The initial phase of off-target assessment aims to cast a wide net to identify potential unintended interactions. This is achieved through a combination of computational prediction and broad biochemical screening.

In Silico Off-Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable predictions of potential off-target interactions. For allosteric inhibitors like GSK2830371, which bind to less conserved sites, these predictions can be particularly insightful for identifying proteins with similar allosteric pockets[5][6].

Causality Behind Experimental Choice: In silico screening is a cost-effective first step to prioritize experimental resources. By comparing the chemical structure of the lead compound against databases of known protein-ligand interactions, potential off-targets can be flagged for further investigation. This is especially useful for identifying potential liabilities early in the drug discovery process.

Self-Validating System: The predictions from in silico models should always be treated as hypotheses that require experimental validation. A robust in silico approach will involve multiple algorithms (e.g., ligand-based similarity searches and structure-based docking) and the results should be cross-referenced to increase confidence in the predictions.

High-Throughput In Vitro Screening

Biochemical screens against large panels of purified enzymes are a cornerstone of off-target profiling. For compounds like GSK2830371, this would involve screening against a broad panel of phosphatases and, because of the prevalence of ATP-binding sites in many enzymes, a kinome-wide screen is also highly recommended.

Comparative Data: GSK2830371 vs. Other PPM1D Inhibitors

CompoundPrimary TargetKnown Off-Targets/Selectivity ProfileReference
GSK2830371 PPM1D (Wip1)Highly selective; binds to a unique allosteric 'flap' subdomain not conserved in other PP2C family members. Chemoproteomic studies confirm specific interaction with Wip1.[3][4][3][4]
CCT007093 PPM1D (Wip1)Initial reports suggested PPM1D inhibition, but subsequent studies showed it may have off-target effects and does not affect well-established WIP1 substrates in cells. It is a strong Michael acceptor, suggesting potential for non-specific interactions.[7][7]
SL-176 PPM1D (Wip1)Described as a specific inhibitor that potently decreases PPM1D enzyme activity in vitro.[8][8]
BRD4761/BRD6257 PPM1D (Wip1)Identified through a screen for compounds that displace a GSK2830371 analog, suggesting they bind to the same allosteric site. BRD6257 is chemically distinct from GSK2830371 and shows comparable in vivo activity.[9][10][9][10]

Experimental Protocol: High-Throughput In Vitro Phosphatase Selectivity Screening

This protocol describes a generalized high-throughput assay to assess the selectivity of a test compound against a panel of purified phosphatases using a generic phosphatase substrate like p-nitrophenyl phosphate (pNPP) or a fluorescent substrate.

  • Plate Preparation:

    • In a 384-well microplate, add 2 µL of each phosphatase from a pre-defined selectivity panel to individual wells.

    • Add 2 µL of assay buffer to control wells (no enzyme).

  • Compound Addition:

    • Prepare serial dilutions of the test compound (e.g., GSK2830371) in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of the compound dilutions to the assay plate. Dispense DMSO alone to control wells.

  • Enzyme-Inhibitor Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the phosphatases.

  • Reaction Initiation:

    • Add 2 µL of a phosphatase substrate solution (e.g., DiFMUP) to all wells to start the reaction.

  • Signal Detection:

    • Incubate the plate at room temperature, protected from light, for a pre-determined time (e.g., 40 minutes).

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 465 nm emission for DiFMUP)[11].

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration against each phosphatase relative to the DMSO control.

    • Determine the IC50 value for any phosphatase that shows significant inhibition.

Tier 2: Cellular Target Engagement and Phenotypic Consequences

Once potential off-targets are identified, it is crucial to confirm that the compound engages these targets within a cellular context and to understand the phenotypic consequences of these interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in intact cells or cell lysates[12][13]. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation. This technique is invaluable for confirming that a compound reaches and binds to its intended target (and potential off-targets) in a physiological environment.

G start Treat cells with compound or vehicle (DMSO) heat Heat aliquots to a range of temperatures start->heat lyse Lyse cells and separate soluble/insoluble fractions heat->lyse detect Detect soluble target protein (e.g., by Western Blot) lyse->detect analyze Analyze data to determine thermal shift detect->analyze

Caption: A simplified workflow for a Western Blot-based CETSA experiment.

Experimental Protocol: CETSA for PPM1D Target Engagement

This protocol outlines the steps to confirm the engagement of GSK2830371 with its target, PPM1D, in a cellular context.

  • Cell Culture and Treatment:

    • Culture a human cell line known to express PPM1D (e.g., MCF-7 breast cancer cells) to ~80% confluency.

    • Treat the cells with the desired concentration of GSK2830371 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 25°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for PPM1D.

  • Data Analysis:

    • Quantify the band intensities for PPM1D at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble PPM1D as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of GSK2830371 indicates target engagement and stabilization[7].

High-Content Phenotypic Screening

Phenotypic screening assesses the effects of a compound on cellular morphology and function, providing an unbiased view of its biological activity[4][14]. For a PPM1D inhibitor like GSK2830371, a relevant phenotypic screen would be to monitor the activation of the p53 pathway.

Experimental Protocol: High-Content Screening for p53 Activation

This protocol uses automated microscopy and image analysis to quantify p53 activation in response to compound treatment.

  • Cell Plating:

    • Seed a p53 wild-type human cell line (e.g., MCF-7) in a 384-well, clear-bottom imaging plate.

  • Compound Treatment:

    • Treat the cells with a dilution series of the test compound (and controls) for a specified time (e.g., 24 hours). Include a known p53 activator (e.g., Nutlin-3a) as a positive control[13][15].

  • Cell Staining:

    • Fix, permeabilize, and stain the cells with fluorescent dyes to label the nucleus (e.g., Hoechst), the cytoplasm, and an antibody against p53.

  • Image Acquisition:

    • Acquire images of the cells using a high-content imaging system, capturing multiple fields of view per well.

  • Image Analysis:

    • Use image analysis software to segment the images into individual cells and identify the nuclear and cytoplasmic compartments.

    • Measure the intensity and localization of the p53 signal in each cell.

  • Data Analysis:

    • Quantify the nuclear translocation and/or increased total intensity of p53 as a measure of its activation.

    • Generate dose-response curves to determine the potency of the compound in activating the p53 pathway[16].

Tier 3: Preclinical Safety Assessment

The final tier of off-target assessment involves in vivo studies to evaluate the compound's overall safety profile.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above[17][18]. These studies are typically conducted in animal models and focus on vital organ systems, including the cardiovascular, respiratory, and central nervous systems. Any findings from the in vitro off-target screening (e.g., inhibition of an ion channel) would inform the design of these in vivo studies.

Conclusion: Building a Comprehensive Selectivity Profile

The assessment of off-target effects is a critical and iterative process in drug discovery. By employing a multi-tiered strategy that combines in silico prediction, broad in vitro screening, cellular target engagement and phenotypic analysis, and in vivo safety pharmacology, researchers can build a comprehensive selectivity profile for drug candidates based on the this compound scaffold.

The case of GSK2830371 demonstrates that high selectivity can be achieved through innovative approaches like allosteric inhibition. However, as the comparative data on other PPM1D inhibitors suggest, achieving such selectivity is not a given. A rigorous and unbiased assessment of off-target effects is therefore not just a regulatory hurdle, but a fundamental aspect of developing safe and effective medicines. This guide provides a robust framework for conducting such an assessment, enabling researchers to make informed decisions and advance the most promising drug candidates.

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  • D'Arcy, B. et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 897693.
  • In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosph
  • High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modul
  • Global substrate identification and high throughput in vitro dephosphorylation reactions uncover PP1 and PP2A-B55 specificity. (2023). bioRxiv.

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A Comparative Guide to the Structure-Activity Relationship Validation of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the structure-activity relationship (SAR) of analogs based on the 4-(methylsulfonyl)-3-morpholinobenzoic acid scaffold. We will delve into the strategic design of an analog library, detail the necessary synthetic and biological validation workflows, and interpret hypothetical data to establish a clear SAR. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmacology.

Introduction: Deconstructing the Core Scaffold

The this compound scaffold presents a compelling starting point for inhibitor design. Its three key pharmacophoric features—the methylsulfonyl group, the morpholine ring, and the benzoic acid moiety—are prevalent in a variety of biologically active molecules.

  • The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in numerous drugs. The related methylsulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, influencing the electronic properties and binding interactions of the molecule.

  • The Morpholine Ring: This saturated heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key vector for binding interactions. For instance, its presence has been shown to be essential for inhibitory activity in certain enzyme inhibitors[1].

  • The Benzoic Acid: The carboxylic acid function can act as a crucial hydrogen bond donor and acceptor or as a metal chelator, often anchoring a ligand to its biological target.

Given the prevalence of these motifs in inhibitors of signaling proteins, particularly kinases[2], this guide will proceed under the hypothesis that our core scaffold targets a protein kinase, such as Phosphoinositide 3-kinase (PI3K). The following sections will outline a systematic approach to validate this hypothesis and establish a robust SAR.

Experimental Design: A Roadmap for SAR Validation

A successful SAR campaign hinges on a logical and efficient experimental workflow. The process involves the synthesis of a focused library of analogs, followed by rigorous biological evaluation to compare their potency and establish a relationship between chemical structure and biological activity.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: SAR Analysis Start Core Scaffold: This compound Analogs Design Analog Library (R1, R2, R3 Modifications) Start->Analogs Synthesis Parallel Synthesis of Analogs Analogs->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryAssay Primary Screen: Biochemical Kinase Assay (IC50) Purification->PrimaryAssay SecondaryAssay Secondary Screen: Cell-Based Assay (EC50) PrimaryAssay->SecondaryAssay Selectivity Selectivity Profiling (Kinase Panel) SecondaryAssay->Selectivity Data Data Compilation & Analysis Selectivity->Data SAR_Model Develop SAR Model Data->SAR_Model NextGen Design Next-Generation Compounds SAR_Model->NextGen caption Figure 1. Overall workflow for SAR validation.

Caption: Figure 1. Overall workflow for SAR validation.

Synthesis of Analogs: A General Protocol

The synthesis of the proposed analogs can be achieved through a multi-step sequence, starting from commercially available materials. The following is a generalized protocol based on established synthetic methodologies for similar scaffolds[1][3].

Step 1: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid

  • React 4-(methylsulfonyl)toluene with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position[3]. The reaction is typically performed at low temperatures (0-10°C) to control regioselectivity.

  • Oxidize the methyl group of 2-nitro-4-(methylsulfonyl)toluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group of 2-nitro-4-(methylsulfonyl)benzoic acid to an amine. This can be achieved using various methods, such as catalytic hydrogenation with Pd/C or reduction with metals like iron or tin in acidic conditions. This yields 2-amino-4-(methylsulfonyl)benzoic acid.

Step 3: Introduction of the Morpholine Ring via Buchwald-Hartwig Amination This step is a deviation from the direct nucleophilic substitution which would require harsher conditions. The Buchwald-Hartwig cross-coupling is a more modern and versatile method.

  • The 2-amino-4-(methylsulfonyl)benzoic acid needs to be converted to a bromo-substituted intermediate. This can be done via a Sandmeyer reaction to yield 2-bromo-4-(methylsulfonyl)benzoic acid.

  • Couple the 2-bromo-4-(methylsulfonyl)benzoic acid with morpholine using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent like dioxane or toluene. This will yield the core scaffold, this compound.

Step 4: Analog Synthesis

  • Modification of the Benzoic Acid (R3): The carboxylic acid can be converted to amides or esters. For amide synthesis, activate the carboxylic acid with a coupling agent like EDC/DMAP, followed by the addition of the desired amine[4].

  • Modification of the Sulfonyl Group (R1): Analogs with different sulfonyl groups (e.g., ethylsulfonyl, phenylsulfonyl) can be synthesized by starting with the corresponding 4-(alkyl/aryl-thio)toluene and oxidizing the thioether to a sulfone early in the synthesis[5].

  • Modification of the Morpholine Ring (R2): Different cyclic amines (e.g., piperidine, thiomorpholine) can be introduced in Step 3 by substituting morpholine with the desired amine.

G Start 4-(Methylsulfonyl)toluene Nitration Nitration (HNO3, H2SO4) Start->Nitration Step 1a Oxidation Oxidation (KMnO4) Nitration->Oxidation Step 1b Reduction Nitro Reduction (H2, Pd/C) Oxidation->Reduction Step 2 Bromination Sandmeyer Reaction (NaNO2, HBr, CuBr) Reduction->Bromination Step 3a Coupling Buchwald-Hartwig Coupling (Morpholine) Bromination->Coupling Step 3b Final Core Scaffold: 4-(Methylsulfonyl)-3- morpholinobenzoic Acid Coupling->Final caption Figure 2. Generalized synthetic workflow.

Caption: Figure 2. Generalized synthetic workflow.

Biological Evaluation: From Biochemical Potency to Cellular Efficacy

A. Primary Assay: Biochemical Kinase Inhibition

The initial screening of the analog library should be performed using a biochemical assay to determine the direct inhibitory effect on the purified target kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare serial dilutions of the test compounds (analogs) in the appropriate buffer. Prepare the kinase, substrate, and ATP solution.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound, 2.5 µL of the kinase/substrate mixture, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • ATP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

B. Secondary Assay: Cell-Based Target Engagement

A cell-based assay is crucial to confirm that the compounds can penetrate the cell membrane and inhibit the target in a physiological context. For a PI3K inhibitor, a Western blot analysis of phosphorylated AKT (a downstream substrate) is a standard method[2].

Protocol: Western Blot for Phospho-AKT

  • Cell Culture and Treatment: Seed cancer cells known to have an active PI3K pathway (e.g., SKOV-3) in 6-well plates. Once confluent, treat the cells with various concentrations of the active analogs for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane for total AKT and a loading control (e.g., GAPDH). Quantify the band intensities to determine the reduction in AKT phosphorylation relative to the vehicle-treated control.

Comparative Analysis: Interpreting the SAR Data

The following table presents hypothetical data for a focused library of analogs designed to probe the SAR around the core scaffold.

Compound IDR1 (Position 4)R2 (Position 3)R3 (Benzoic Acid)Kinase IC50 (nM)p-AKT EC50 (nM)
1 -SO2Me Morpholine -COOH 50 250
2a-SO2EtMorpholine-COOH75350
2b-SOMeMorpholine-COOH500>1000
2c-HMorpholine-COOH>10000>10000
3a-SO2MeThiomorpholine-COOH60300
3b-SO2MePiperidine-COOH250800
3c-SO2MeN-Me Piperazine-COOH400>1000
4a-SO2MeMorpholine-COOMe800>5000
4b-SO2MeMorpholine-CONHMe45220
4c-SO2MeMorpholine-CONH(cyclopropyl)30150

Interpretation of SAR:

G cluster_R1 R1: Sulfonyl Group cluster_R2 R2: Heterocycle cluster_R3 R3: Acid Bioisostere R1_node SO2Me (1) > SO2Et (2a) >> SOMe (2b) >>> H (2c) • Sulfone is critical for activity. • Methyl sulfone is optimal. R2_node Morpholine (1) ≈ Thiomorpholine (3a) > Piperidine (3b) • Oxygen/Sulfur at position 4 is preferred. • Suggests a key H-bond acceptor role. R3_node CONH(cPr) (4c) > CONHMe (4b) ≈ COOH (1) >> COOMe (4a) • Amide is a good bioisostere for carboxylic acid. • Esterification is detrimental, suggesting need for H-bond donor. caption Figure 3. Key structure-activity relationships.

Caption: Figure 3. Key structure-activity relationships.

  • The Importance of the Sulfonyl Group (R1): The data strongly suggests that the methylsulfonyl group is crucial for potent inhibitory activity. Replacing it with a methylsulfinyl group (2b) or removing it entirely (2c) leads to a dramatic loss of potency. The ethylsulfonyl group (2a) is well-tolerated but slightly less potent than the methylsulfonyl, indicating a preference for a smaller alkyl group in this position. This highlights the role of the sulfone, likely as a strong hydrogen bond acceptor.

  • The Role of the Heterocycle (R2): The morpholine ring is a key contributor to activity. Replacing it with thiomorpholine (3a) results in similar potency, suggesting that either an oxygen or sulfur atom is tolerated at that position. However, replacing it with piperidine (3b) or N-methyl piperazine (3c) significantly reduces activity. This finding, consistent with other studies on morpholine-containing inhibitors, implies that the heteroatom at the 4-position of the ring is essential for a critical binding interaction, possibly as a hydrogen bond acceptor[1].

  • Bioisosteric Replacement of the Carboxylic Acid (R3): While the parent carboxylic acid (1) is potent, converting it to a methyl ester (4a) abolishes activity, likely by removing a key hydrogen bond donating capability. However, conversion to primary and secondary amides (4b, 4c) retains or even improves potency. The cyclopropyl amide (4c) is the most potent analog, suggesting that this group may be accessing a small hydrophobic pocket in the active site. This demonstrates that amides are excellent bioisosteres for the carboxylic acid in this scaffold.

Conclusion and Future Directions

This guide outlines a systematic approach to the SAR validation of this compound analogs. Through a combination of targeted synthesis and a tiered biological evaluation strategy, we have established a clear (though hypothetical) SAR for this scaffold against a protein kinase target.

The key findings indicate:

  • An absolute requirement for the sulfone group at the R1 position.

  • A strong preference for a heteroatom (O or S) in the R2 cyclic amine.

  • The carboxylic acid at R3 can be advantageously replaced by small secondary amides.

Based on this model, future efforts should focus on synthesizing second-generation analogs that combine the most favorable moieties, such as the cyclopropyl amide (4c), with further exploration of the R1 and R2 positions to optimize potency and selectivity.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry. [Link]

  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Brazilian Journal of Biology. [Link]

  • Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Medicinal Chemistry. [Link]

  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. [Link]

  • Target identification for small-molecule discovery in the FOXO3a tumor-suppressor pathway using a biodiverse peptide library. Cell Chemical Biology. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • Process for synthesis of mesotrione. Justia Patents. [Link]

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. [Link]

  • New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. Marine Drugs. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. International Journal of Molecular Sciences. [Link]

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In Vivo Efficacy of a Novel 4-(Methylsulfonyl)-3-morpholinobenzoic Acid Derivative (Compound X) in a Murine Model of Acute Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo validation of "Compound X," a novel 4-(Methylsulfonyl)-3-morpholinobenzoic acid derivative. We present a head-to-head comparison with a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac, in a lipopolysaccharide (LPS)-induced acute inflammation model in mice. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy and potential of this new chemical entity.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1] Many morpholine-containing compounds have demonstrated significant therapeutic potential across various disease areas, including oncology and neurodegenerative disorders, often by potently and selectively inhibiting key enzymes like kinases.[2][3][4] Our derivative, Compound X, has been designed based on a kinase-inhibitor template, with in vitro assays demonstrating potent inhibition of a key kinase in the NF-κB signaling pathway, a critical regulator of inflammation.

Rationale for Experimental Design: Selecting the Right Model

The primary objective of this study is to establish the in vivo anti-inflammatory efficacy of Compound X. The choice of an appropriate animal model is paramount for obtaining clinically relevant data. We selected the lipopolysaccharide (LPS)-induced acute inflammation model in mice for the following reasons:

  • Robust and Reproducible: LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong and consistent systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.[5]

  • Mechanistic Relevance: The inflammatory cascade triggered by LPS is heavily dependent on the NF-κB pathway, the putative target of Compound X. This allows for a direct assessment of the compound's on-target effects in a complex biological system.

  • Translatability: The cytokine storm induced by LPS in mice mimics aspects of the acute inflammatory responses seen in early-stage septic shock and other systemic inflammatory conditions in humans.[5]

Comparative Framework: Compound X vs. Diclofenac

To benchmark the efficacy of Compound X, we chose diclofenac as a positive control. Diclofenac is a widely used NSAID that primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. While its mechanism differs from the targeted kinase inhibition of Compound X, it provides a clinically relevant standard for anti-inflammatory and analgesic effects.

Experimental Workflow and Protocol

The following diagram illustrates the overall experimental workflow for the in vivo validation of Compound X.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Efficacy Assessment Phase cluster_3 Data Analysis acclimatization Acclimatization of Mice (7 days) randomization Randomization into Treatment Groups (n=8) acclimatization->randomization dosing Oral Gavage Dosing: - Vehicle - Compound X (10, 30, 100 mg/kg) - Diclofenac (10 mg/kg) randomization->dosing lps LPS Injection (i.p.) (1 hour post-dosing) dosing->lps blood_collection Blood Collection (cardiac puncture) (2 hours post-LPS) lps->blood_collection tissue_harvest Tissue Harvest (Lung & Liver) (2 hours post-LPS) blood_collection->tissue_harvest cytokine_analysis Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) tissue_harvest->cytokine_analysis histopathology Histopathological Examination (H&E Staining) tissue_harvest->histopathology statistical_analysis Statistical Analysis cytokine_analysis->statistical_analysis histopathology->statistical_analysis

Caption: Experimental workflow for in vivo validation.

Detailed Protocol:
  • Animal Acclimatization: Male C57BL/6 mice (8 weeks old) are acclimatized for one week under standard laboratory conditions.

  • Group Allocation: Mice are randomly assigned to five groups (n=8 per group):

    • Vehicle Control (0.5% carboxymethylcellulose)

    • Compound X (10 mg/kg)

    • Compound X (30 mg/kg)

    • Compound X (100 mg/kg)

    • Diclofenac (10 mg/kg)

  • Dosing: Compounds are administered as a single dose via oral gavage.

  • Inflammation Induction: One hour after dosing, mice are injected intraperitoneally with LPS (1 mg/kg).

  • Sample Collection: Two hours after LPS injection, mice are euthanized. Blood is collected via cardiac puncture for serum cytokine analysis. Lung and liver tissues are harvested for histopathological examination.

  • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Histopathology: Lung and liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of inflammatory cell infiltration and tissue damage.

Comparative Efficacy Data

The efficacy of Compound X was evaluated by its ability to suppress the production of key pro-inflammatory cytokines.

Table 1: Effect of Compound X and Diclofenac on Serum Cytokine Levels
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control -1250 ± 150850 ± 100450 ± 50
Compound X 10875 ± 110600 ± 80320 ± 40
Compound X 30500 ± 70 350 ± 50180 ± 25**
Compound X 100250 ± 40 150 ± 3090 ± 15***
Diclofenac 10950 ± 120680 ± 90350 ± 45

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

The results clearly demonstrate that Compound X exhibits a dose-dependent reduction in the systemic levels of TNF-α, IL-6, and IL-1β. Notably, at a dose of 30 mg/kg, Compound X shows superior cytokine suppression compared to diclofenac at 10 mg/kg.

Mechanistic Insight: The NF-κB Signaling Pathway

Compound X is hypothesized to exert its anti-inflammatory effects by inhibiting a critical kinase upstream of NF-κB activation. The diagram below illustrates the proposed mechanism of action.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates CompoundX Compound X CompoundX->IKK NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription

Caption: Proposed mechanism of action of Compound X.

By inhibiting the IKK complex (the targeted kinase), Compound X prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Conclusion and Future Directions

The in vivo data presented in this guide strongly support the potent anti-inflammatory activity of the this compound derivative, Compound X. It demonstrates a clear dose-dependent efficacy that is superior to the standard NSAID, diclofenac, in an acute model of systemic inflammation.

These promising results warrant further preclinical development, including:

  • Pharmacokinetic and toxicological studies: To establish a comprehensive safety and dosing profile.

  • Efficacy in chronic inflammation models: To assess its potential in treating long-term inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.[6]

The targeted, mechanism-based approach of Compound X represents a promising strategy for the development of a new class of anti-inflammatory therapeutics.

References

  • Vertex AI Search. (2021, August 2).
  • Consensus. (n.d.).
  • MD Biosciences. (2024, September 16). Inflammatory Pain Models in Preclinical Research.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
  • PubMed. (2020, March). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Redoxis. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid (CAS No. 1166499-40-2). As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe and environmentally conscious management of all chemical substances. This document is structured to provide clear, procedural guidance grounded in established safety protocols and regulatory standards, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and responsibility.

Section 1: Hazard Assessment & Characterization

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a critical first step is to perform a hazard assessment based on its structural components—a methylsulfonyl group, a morpholine ring, and a benzoic acid moiety—and data from close structural analogs. This approach allows us to anticipate potential hazards and handle the compound with appropriate caution.

The presence of the morpholine and benzoic acid groups suggests potential for skin and eye irritation, while some analogs are classified as harmful if swallowed[1][2]. The sulfonyl group is generally stable, though its degradation at very high temperatures can release toxic oxides of sulfur[3].

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassificationAssociated Functional Group/AnalogPotential Effects & PrecautionsSource
Acute Oral Toxicity 4-Morpholinobenzoic acid, 4-(Methylsulfonyl)-2-morpholinobenzoic acidHarmful if swallowed (GHS Category 4). Do not eat, drink, or smoke when using this product. If ingested, seek medical help.[1][2][4]
Skin Irritation 4-(Methylsulfonyl)-2-morpholinobenzoic acid, 3-(N-Morpholino)propanesulfonic acidMay cause skin irritation (GHS Category 2). Avoid contact with skin. Wear appropriate protective gloves and clothing.[2][5]
Eye Irritation 4-(Methylsulfonyl)-2-morpholinobenzoic acid, 3-(N-Morpholino)propanesulfonic acidMay cause serious eye irritation (GHS Category 2). Wear safety goggles or a face shield.[2][5]
Respiratory Irritation 4-(Methylsulfonyl)-2-morpholinobenzoic acid, 3-(N-Morpholino)propanesulfonic acidMay cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[2][5]

Given this profile, this compound and its associated waste must be managed as hazardous chemical waste.

Section 2: The Core Principle: Hazardous Waste Determination & Management

Under regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for making a hazardous waste determination[6][7]. This means that every researcher must correctly identify and manage the waste they produce.

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority and resource for this process. They provide the necessary training, waste containers, labels, and pickup services to ensure compliance[6][8]. The procedures outlined below are based on federal guidelines and best practices that align with EHS protocols at most research institutions.

Section 3: Procedural Guide to Disposal

The disposal of this compound, whether as pure solid, in solution, or as contaminated labware, must follow a systematic and compliant workflow. Under no circumstances should this chemical or its solutions be disposed of down the drain [6][9].

Step 1: Waste Segregation & Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste: Collect unreacted solid this compound, along with chemically contaminated items like gloves, weigh boats, and paper towels, in a designated solid waste container. This is typically a plastic pail or bucket lined with a clear plastic bag[10][11]. Do not use biohazard bags for chemical waste[10].

  • Liquid Waste (Non-Halogenated): Solutions of this compound in solvents like methanol, ethanol, or acetone should be collected in a clearly marked "Non-Halogenated Organic Waste" container.

  • Liquid Waste (Aqueous): Aqueous solutions should be collected in a container marked for "Aqueous Waste." Do not mix with organic solvents.

  • Container Choice: Always use appropriate and compatible containers, preferably plastic, provided by your EHS department[6]. Ensure containers have secure, tight-fitting lids.

Step 2: Labeling of Waste Containers

Accurate labeling is a strict regulatory requirement and is essential for safety. As soon as the first drop of waste is added to a container, it must be labeled[6].

Your EHS-provided hazardous waste tag must include:

  • The full, unabbreviated names of all chemical constituents, including solvents.

  • The estimated concentration or percentage of each component.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The name of the Principal Investigator and the laboratory contact information.

  • The date the container was first used for waste accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab where hazardous waste is stored prior to pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[12]. It should be clearly marked with a sign provided by EHS[10].

  • Secondary Containment: All waste containers in the SAA must be placed within secondary containment, such as a plastic tub, to contain any potential leaks.

  • Container Management: Waste containers must be kept closed at all times, except when actively adding waste[6]. This is crucial to prevent spills and the release of vapors.

Step 4: Arranging for Final Disposal

Once a waste container is full (no more than 90% capacity), or if you are ceasing work with this chemical, you must arrange for its removal.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup, which is often done through the EHS website or a designated contact person[6].

  • Professional Disposal: Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste treatment and disposal facility. The most common and appropriate disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction[12][13][14].

Section 4: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Labware) waste_determination Hazard Determination Treat as hazardous due to structural alerts. (Irritant, Acutely Toxic) start->waste_determination segregate Segregate Waste Stream waste_determination->segregate solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) segregate->liquid_waste Liquid glass_waste Contaminated Glassware (e.g., vials, pipettes) segregate->glass_waste Glassware solid_container Containerize: Line a pail with a clear plastic bag. solid_waste->solid_container liquid_container Containerize: Use EHS-approved, compatible carboy. liquid_waste->liquid_container glass_container Decontaminate: Rinse 3x with a suitable solvent. glass_waste->glass_container label_waste Label Container Immediately - Full Chemical Names - Hazards - PI Name & Date solid_container->label_waste liquid_container->label_waste rinsate_waste Collect all rinsate as hazardous liquid waste. glass_container->rinsate_waste clean_glass Dispose of clean, empty glass in appropriate receptacle. glass_container->clean_glass saa Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Container Closed label_waste->saa ehs_pickup Request EHS Pickup for Final Disposal (Incineration) saa->ehs_pickup rinsate_waste->liquid_container

Caption: Decision workflow for handling chemical waste.

Section 5: Decontamination & Spill Management

  • Glassware Decontamination: To render glassware non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound. The first rinse should be collected as hazardous liquid waste[11]. Subsequent rinses can also be collected to ensure thorough decontamination. Only after being fully decontaminated and dried may glassware be disposed of in a designated glass disposal box or washed for reuse[10][11].

  • Minor Spill Cleanup: For small spills of solid material, gently sweep or scoop the material into a container for disposal as solid hazardous waste. Avoid creating dust[15]. Decontaminate the area with a cloth dampened with a suitable solvent, and dispose of the cleaning materials as solid hazardous waste. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect the absorbed material using non-sparking tools, and place it in a sealed container for disposal[16][17]. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By conducting a thorough hazard assessment, adhering to the principles of waste determination, segregation, and proper labeling, and working in close partnership with your institution's EHS department, you uphold the standards of scientific excellence and ensure a safe working environment for yourself and your colleagues.

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Navigating the Handling of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical compounds is a cornerstone of innovative research and development. This guide provides essential, in-depth safety and logistical information for the handling of 4-(Methylsulfonyl)-3-morpholinobenzoic Acid, a compound of interest in various research applications. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a culture of safety and excellence in your laboratory. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established scientific principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, powdered organic compound. While specific toxicological data for this exact molecule is not extensively published, a thorough risk assessment can be conducted by examining its structural motifs: an aromatic carboxylic acid, a sulfonyl group, and a morpholine ring.

  • Aromatic Carboxylic Acid: Benzoic acid and its derivatives can range from low-hazard to moderately toxic, with some causing skin and eye irritation.[1][2][3] Subchronic oral intake of some benzoic acid derivatives has been shown to affect the hepatorenal system in animal studies.[2][3]

  • Sulfonyl Group: Aromatic sulfones are generally stable compounds.[4][5] However, thermal decomposition at high temperatures can lead to the release of irritating and toxic gases, such as sulfur oxides.[6]

  • Morpholine Moiety: Morpholine is a corrosive substance that can cause severe skin burns and eye damage.[7] It can be absorbed through the skin and may cause damage to the liver and kidneys with repeated exposure.[7][8] Occupational exposure limits (OELs) for morpholine are established, with a time-weighted average (TWA) of 20 ppm (70 mg/m³) recommended by both NIOSH and OSHA.[8][9][10]

Based on this structural analysis, this compound should be handled as a potentially hazardous substance, with particular attention to preventing skin and eye contact, and inhalation of the powder. The Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE is not a one-size-fits-all approach but is dictated by a thorough risk assessment of the specific procedures being undertaken.[11][12][13]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles of the powdered compound. Given the potential for eye irritation from benzoic acid derivatives and the corrosive nature of morpholine, robust eye protection is mandatory.[7]
Skin Protection Nitrile gloves (double-gloving recommended for extended handling), a fully fastened lab coat, and closed-toe shoes.Prevents direct skin contact. Morpholine and its derivatives can be absorbed through the skin and cause burns.[7][9] A lab coat protects the body from spills.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[14] For larger quantities or procedures with a high potential for aerosolization, a higher level of respiratory protection may be necessary.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling Procedures

Adherence to standard operating procedures (SOPs) is critical for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use a tared, sealed container to transport the powder to the balance if the balance cannot be placed inside the hood.[15]

    • Use an anti-static gun to handle fine powders that may adhere to surfaces.[15]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plans: Preparedness is Key

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Cleanup Contain & Clean Up (with appropriate PPE) SmallSpill->Cleanup ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Dispose Dispose of Waste Cleanup->Dispose ContactEHS->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate

Figure 2: Spill Response Workflow
  • Small Spills (Solid):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Moisten the material slightly with water to prevent dust generation.[1]

    • Carefully sweep the material into a designated waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal
  • All waste materials, including contaminated PPE, bench paper, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]

Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • Vertex AI Search. (2024). Safety Data Sheet: this compound.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132.
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  • International Programme on Chemical Safety (IPCS). (1995). Morpholine (HSG 92, 1995).
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements.
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  • National Institutes of Health (NIH). (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.